molecular formula C26H23ClN6 B1672792 Janus green CAS No. 4618-88-6

Janus green

カタログ番号: B1672792
CAS番号: 4618-88-6
分子量: 455.0 g/mol
InChIキー: VZCCTDLWCKUBGD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Janus green is a basic dye.

特性

IUPAC Name

8-[[4-(dimethylamino)phenyl]diazenyl]-10-phenylphenazin-10-ium-2-amine;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N6.ClH/c1-31(2)21-12-9-19(10-13-21)29-30-20-11-15-24-26(17-20)32(22-6-4-3-5-7-22)25-16-18(27)8-14-23(25)28-24;/h3-17,27H,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZCCTDLWCKUBGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)N=NC2=CC3=[N+](C4=C(C=CC(=C4)N)N=C3C=C2)C5=CC=CC=C5.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23ClN6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4618-88-6
Record name Janus Green
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Janus green
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Record name 3-amino-7-[[4-(dimethylamino)phenyl]azo]-5-phenylphenazinium chloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name JANUS GREEN G
Source FDA Global Substance Registration System (GSRS)
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Janus Green B Staining

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Janus green B (JGB) is a vital stain first introduced by Leonor Michaelis in 1900, and it remains a cornerstone for the visualization of mitochondria in living cells.[1][2] As a supravital stain, it selectively colors mitochondria, enabling the study of their morphology, distribution, and, critically, their metabolic activity.[3][4] This technical guide provides a comprehensive overview of the chemical and biological mechanisms underpinning JGB staining, detailed experimental protocols, and a summary of its key quantitative properties.

The specificity of JGB as a mitochondrial stain is not due to a simple physical affinity but rather to a dynamic, oxygen-dependent redox reaction that occurs within the cell.[1] This makes JGB a powerful tool for assessing mitochondrial function, as the staining is contingent on an active electron transport chain.

The Core Mechanism of this compound B Staining

This compound B is a cationic dye of the phenazine group that can readily permeate the plasma membrane of living cells. Its chemical name is 8-(4-Dimethylaminophenyl)diazenyl-N,N-diethyl-10-phenylphenazin-10-ium-2-amine chloride. The selectivity of JGB for mitochondria is a direct consequence of the organelle's high metabolic activity.

The process can be broken down into two key stages:

  • Oxidation within the Mitochondria: Inside the mitochondria, the enzyme cytochrome c oxidase (Complex IV) of the electron transport chain maintains JGB in its oxidized, colored state. This oxidized form of JGB is blue-green, rendering the mitochondria visible under a light microscope. This reaction is dependent on the presence of oxygen, the final electron acceptor in the electron transport chain.

  • Reduction in the Cytoplasm: In the cytoplasm, various reducing agents, such as reduced flavoproteins, convert JGB to its colorless or pink leuco form. This rapid reduction of the dye in the cytoplasm ensures that only the mitochondria, with their powerful oxidizing environment, retain the colored form of the stain. The result is the distinct visualization of blue-green mitochondria against a largely unstained cytoplasmic background.

This differential staining provides a clear indication of mitochondrial functional integrity. Inhibition of the electron transport chain, for instance by cyanide, prevents the oxidation of JGB and abolishes the staining.

Data Presentation

The following table summarizes the key quantitative data for this compound B:

PropertyValueSource(s)
Chemical Formula C₃₀H₃₁ClN₆
Molar Mass 511.06 g/mol
Appearance Dark green to black powder
Solubility Soluble in water and ethanol
Absorption Maximum (λmax) 650-677 nm (in methanol or ethanol:water)
Extinction Coefficient (ε) ≥28,000 at 651-677 nm (in ethanol:water at 0.01 g/L)

Experimental Protocols

Reagent Preparation

Stock Solution (1% w/v): Dissolve 10 mg of this compound B powder in 1 mL of absolute ethanol or distilled water. Store this solution in a dark, airtight container at 4°C.

Working Solution (0.01% - 0.02% w/v): Dilute the stock solution in a suitable buffer, such as phosphate-buffered saline (PBS) or a serum-free cell culture medium, to achieve the desired final concentration. For example, to make a 0.02% solution, add 20 µL of the 1% stock solution to 980 µL of PBS. It is recommended to prepare the working solution fresh before each use.

Staining Protocol for Adherent Cells
  • Culture adherent cells on sterile glass coverslips or in glass-bottom dishes to the desired confluency.

  • Aspirate the culture medium and gently wash the cells twice with pre-warmed PBS.

  • Add the freshly prepared JGB working solution to the cells, ensuring the entire surface is covered.

  • Incubate for 5-10 minutes at room temperature or 37°C, protected from light.

  • Remove the staining solution and wash the cells 2-3 times with PBS to remove the excess stain.

  • Mount the coverslip on a microscope slide with a drop of PBS or fresh culture medium and observe immediately under a light microscope.

Staining Protocol for Suspension Cells
  • Harvest the cells and pellet them by centrifugation (e.g., 500 x g for 3 minutes).

  • Resuspend the cell pellet in the JGB working solution.

  • Incubate for 5-10 minutes at room temperature, protected from light.

  • Pellet the cells again by centrifugation to remove the staining solution.

  • Resuspend the cell pellet in fresh PBS and repeat the wash step twice.

  • After the final wash, resuspend the cells in a small volume of PBS.

  • Place a drop of the cell suspension on a microscope slide, cover with a coverslip, and observe under a light microscope.

Simplified Protocol for Cheek Cells
  • Gently scrape the inside of your cheek with a clean, sterile toothpick.

  • Smear the collected cells onto the center of a clean microscope slide.

  • Allow the smear to air dry for a few minutes.

  • Add 1-2 drops of JGB working solution to the smear and let it sit for 5-10 minutes.

  • Gently rinse the slide with PBS to remove the excess stain.

  • Place a coverslip over the stained smear with a drop of PBS.

  • Observe under a microscope. Mitochondria should appear as small, bluish-green dots or rods within the cytoplasm.

Mandatory Visualization

The following diagrams illustrate the key processes involved in this compound B staining.

JGB_Mechanism cluster_cell Living Cell cluster_mito Mitochondrion cluster_cyto Cytoplasm JGB_oxidized This compound B (Oxidized) Blue-Green ETC Electron Transport Chain (Cytochrome c Oxidase) JGB_oxidized->ETC maintained by JGB_reduced Leuco-Janus Green B (Reduced) Colorless/Pink JGB_oxidized->JGB_reduced leaks & reduced O2 O₂ ETC->O2 e⁻ H2O H₂O O2->H2O reduced to Reductants Cytoplasmic Reductants (e.g., Flavoproteins) Reductants->JGB_reduced reduces JGB_in This compound B (permeates cell) JGB_in->JGB_oxidized enters mitochondrion JGB_in->JGB_reduced in cytoplasm JGB_Workflow start Start: Prepare fresh JGB working solution prep_cells Prepare Cells (Adherent or Suspension) start->prep_cells wash1 Wash cells with PBS prep_cells->wash1 stain Incubate with JGB solution (5-10 min) wash1->stain wash2 Wash cells 2-3 times with PBS stain->wash2 mount Mount for Microscopy wash2->mount observe Observe under light microscope mount->observe

References

The Core Principle of Supravital Staining with Janus Green B: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and applications of supravital staining with Janus green B, a classic and effective method for the visualization of mitochondria in living cells. The information presented herein is intended to equip researchers, scientists, and professionals in drug development with the foundational knowledge and practical methodologies required to effectively utilize this technique.

Executive Summary

This compound B (JGB) is a cationic dye used as a supravital stain to specifically identify mitochondria in living cells.[1] Its efficacy hinges on the metabolic state of the mitochondria, particularly the activity of the electron transport chain.[1] This makes JGB not merely a structural stain but also an indicator of mitochondrial function. This guide will delve into the biochemical mechanism of JGB staining, provide detailed experimental protocols for various cell types, present quantitative data in a structured format, and illustrate key processes through diagrams.

The Biochemical Principle of this compound B Staining

The specificity of this compound B for mitochondria is a direct consequence of the organelle's unique biochemical environment. As a vital stain, JGB can permeate the plasma membrane of living cells.[1] The core mechanism relies on the redox state within the cell.

The staining process is fundamentally an oxygen-dependent reaction.[2] Within the mitochondria, the enzyme cytochrome c oxidase (Complex IV) of the electron transport chain maintains this compound B in its oxidized, colored state, which is typically blue-green.[3] Conversely, in the cytoplasm, other cellular enzymes reduce JGB to its colorless or pink leuco form. This differential redox activity results in the selective and vivid staining of metabolically active mitochondria against a largely unstained cytoplasmic background.

The process can be summarized as follows:

  • Cellular Uptake: this compound B, a cationic dye, passively diffuses across the cell membrane.

  • Mitochondrial Accumulation & Oxidation: The dye accumulates in the mitochondria. The cytochrome c oxidase system, a key component of the electron transport chain, accepts electrons from the dye, keeping it in its oxidized, blue-green form.

  • Cytoplasmic Reduction: In the cytoplasm, various reducing agents and enzymes convert the dye to its colorless leuco-derivative.

  • Visualization: The result is the distinct visualization of mitochondria as blue-green dots or rods.

This mechanism is critically dependent on a functioning electron transport chain, and therefore, the staining can be inhibited by metabolic poisons like cyanide, which block cytochrome oxidase.

Below is a diagram illustrating the signaling pathway of this compound B within a living cell.

JanusGreenB_Mechanism cluster_cell Living Cell cluster_mito Mitochondrion cluster_cyto Cytoplasm ETC Electron Transport Chain (Complex IV: Cytochrome c Oxidase) JGB_ox This compound B (Oxidized - Blue/Green) ETC->JGB_ox maintains oxidized state JGB_red_mito This compound B (Reduced) JGB_ox->JGB_red_mito Reduction (inhibited) Reductases Cytoplasmic Reductases JGB_red_cyto This compound B (Reduced - Colorless/Pink) Reductases->JGB_red_cyto reduces JGB_in This compound B (permeates cell) JGB_in->JGB_ox Accumulates in Mitochondria

Caption: Mechanism of this compound B mitochondrial staining.

Quantitative Data Summary

For reproducible and accurate results, the concentration of this compound B and incubation times are critical parameters. The following tables summarize quantitative data gathered from various protocols.

Table 1: this compound B Solution Concentrations

Solution TypeConcentration (% w/v)SolventReference
Stock Solution1.0%Distilled Water or Ethanol
Stock Solution0.4%Neutral Absolute Alcohol
Saturated Solution0.2%Absolute Alcohol
Working Solution0.02%PBS or Serum-free Medium

Table 2: Incubation Times for Staining

Cell/Tissue TypeIncubation TimeTemperatureReference
Buccal Epithelial Cells5-10 minutesRoom Temperature
Adherent Cells15-30 minutes37°C
In vivo (Rabbit Lymphatics)Slow Injection40°C (preheated solution)

Table 3: Concentrations for Mitochondrial Toxicity Studies

SubstanceConcentration RangeApplicationReference
Paraquat1, 5, 10 mMInduction of mitochondrial toxicity
Captopril0.08, 0.1, 1 mMAssessment of protective effects
Enalapril0.25, 0.5, 1 mMAssessment of protective effects
Lisinopril0.01, 0.05, 0.1 mMAssessment of protective effects

Experimental Protocols

The following are detailed methodologies for key applications of this compound B staining.

Protocol for Staining Adherent Cells

This protocol is suitable for cultured cells grown on coverslips or in glass-bottomed dishes.

Materials:

  • This compound B powder

  • Ethanol or distilled water

  • Phosphate-buffered saline (PBS), pre-warmed to 37°C

  • Cell culture medium, pre-warmed to 37°C

  • Sterile glass coverslips or glass-bottom dishes

  • Microscope

Procedure:

  • Preparation of Staining Solutions:

    • 1% Stock Solution: Dissolve 10 mg of this compound B in 1 mL of ethanol or distilled water. Store in a dark bottle at 4°C.

    • 0.02% Working Solution: Aseptically dilute the stock solution 1:50 in sterile, serum-free cell culture medium or PBS. Prepare this solution fresh for each experiment.

  • Cell Preparation:

    • Culture adherent cells on sterile glass coverslips or in glass-bottom dishes to the desired confluency.

  • Staining:

    • Aspirate the culture medium from the cells.

    • Gently wash the cells twice with pre-warmed PBS.

    • Add the freshly prepared 0.02% this compound B working solution to the cells, ensuring the cell monolayer is completely covered.

    • Incubate for 15-30 minutes at 37°C in a cell culture incubator.

  • Washing and Mounting:

    • Remove the staining solution.

    • Wash the cells 2-3 times with pre-warmed PBS to remove excess stain.

    • Mount the coverslip on a microscope slide with a drop of fresh PBS or culture medium.

  • Observation:

    • Immediately observe the cells under a microscope using bright-field illumination. Mitochondria will appear as small, blue-green dots or rods.

The workflow for this protocol is depicted in the diagram below.

Adherent_Cell_Staining_Workflow prep_solution Prepare 0.02% JGB Working Solution add_stain Add JGB Working Solution prep_solution->add_stain culture_cells Culture Adherent Cells on Coverslip wash1 Wash Cells with Pre-warmed PBS (2x) culture_cells->wash1 wash1->add_stain incubate Incubate 15-30 min at 37°C add_stain->incubate wash2 Wash Cells with PBS (2-3x) incubate->wash2 mount Mount Coverslip on Slide wash2->mount observe Observe Under Microscope mount->observe

Caption: Workflow for this compound B staining of adherent cells.

Protocol for Supravital Staining of Blood Cells

This protocol is adapted for the staining of mitochondria in leukocytes from a fresh blood sample.

Materials:

  • This compound B powder

  • Neutral absolute alcohol

  • Neutral red chloride (optional, for counterstaining)

  • Clean microscope slides and coverslips

  • Soft paraffin wax

Procedure:

  • Preparation of Staining Solutions:

    • Solution A (0.4% JGB): Dissolve 0.4 g of this compound B in 100 mL of neutral absolute alcohol.

    • Solution B (0.25% Neutral Red): Dissolve 0.25 g of neutral red in 100 mL of neutral absolute alcohol.

    • Working Solution C: Mix 0.07 mL of Solution A with 0.75 mL of Solution B and 1.0 mL of neutral absolute alcohol. This solution should be prepared fresh.

  • Slide Preparation:

    • Flood a clean, dry slide with the working solution (Solution C).

    • Drain the excess solution and allow the slide to air dry completely, leaving a thin film of the stain.

  • Staining:

    • Place a small drop of fresh blood onto the prepared slide.

    • Carefully place a clean coverslip over the blood drop, allowing it to spread evenly.

  • Sealing and Observation:

    • Seal the edges of the coverslip with soft paraffin wax to prevent drying and movement.

    • Examine under a microscope. Mitochondria will appear as small blue dots or rods. If neutral red is used, other cellular granules will be counterstained (e.g., neutrophilic granules in a salmon color).

Logical Relationships in Supravital Staining

The principle of supravital staining with this compound B is based on a series of logical conditions that must be met for successful and specific mitochondrial visualization. The following diagram illustrates these relationships.

Logical_Relationships live_cell Cell is Alive (Intact Membrane) jgb_permeates JGB Permeates Cell Membrane live_cell->jgb_permeates active_mito Mitochondria are Metabolically Active etc_active Electron Transport Chain (Complex IV) is Functional active_mito->etc_active jgb_oxidized JGB is maintained in Oxidized (Blue/Green) State in Mitochondria jgb_reduced JGB is Reduced (Colorless/Pink) in Cytoplasm jgb_permeates->jgb_reduced etc_active->jgb_oxidized selective_stain Selective Staining of Mitochondria jgb_oxidized->selective_stain jgb_reduced->selective_stain

Caption: Logical dependencies for selective mitochondrial staining.

Conclusion

This compound B remains a valuable tool for the study of mitochondrial localization and function in living cells. Its mechanism, which is intrinsically linked to the metabolic activity of the electron transport chain, allows for a functional assessment of this vital organelle. By adhering to the detailed protocols and understanding the underlying principles outlined in this guide, researchers can effectively employ this technique in a variety of applications, from basic cell biology to toxicology and drug development. The provided quantitative data and workflows serve as a practical resource for experimental design and execution.

References

Janus Green B: A Technical Guide to its Discovery, History, and Application in Histology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of Janus green B (JGB), a pioneering vital stain instrumental in the study of mitochondria. We delve into the historical context of its discovery by Leonor Michaelis in 1900, its chemical properties, and the mechanism of its specific mitochondrial staining action. This document offers detailed experimental protocols for the application of JGB in modern cell biology, a summary of key quantitative data, and visual representations of its mechanism and experimental workflows through Graphviz diagrams. This guide serves as a comprehensive resource for researchers leveraging this classic histological tool in contemporary scientific investigation.

Discovery and Historical Significance

The story of this compound B is intrinsically linked to the early days of cytology and the quest to visualize the internal machinery of the cell. In the late 19th century, the structures we now know as mitochondria were observed by several scientists, but their function remained enigmatic. It was in 1900 that the German biochemist Leonor Michaelis made a pivotal discovery. He found that the dye, this compound B, could selectively stain these granular structures within living cells, a process he termed "supravital staining"[1].

Michaelis's work demonstrated that the staining was dependent on the metabolic activity of the cell, specifically the process of cellular oxidation[2]. This was a groundbreaking insight, suggesting that these stained granules were the primary sites of cellular respiration. This discovery predated the elucidation of the electron transport chain and oxidative phosphorylation by several decades, making JGB a critical tool in the early exploration of cellular metabolism. For over half a century, this compound B remained the principal method for identifying mitochondria in living cells, a testament to its specificity and utility[3].

Chemical Properties and Synthesis

This compound B is a basic dye belonging to the phenazine group. Its chemical name is 8-(4-Dimethylaminophenyl)diazenyl-N,N-diethyl-10-phenylphenazin-10-ium-2-amine chloride.

Table 1: Chemical and Physical Properties of this compound B

PropertyValue
Molecular FormulaC₃₀H₃₁ClN₆
Molecular Weight511.06 g/mol
AppearanceDark green to black powder
SolubilitySoluble in water and ethanol
Colour Index Number11050

The synthesis of this compound B involves a multi-step process. A common method begins with the reaction of p-phenylenediamine and N,N-diethylaniline in an acidic solution with an oxidizing agent to form an intermediate, methylene violet 3RAX. This intermediate is then diazotized and coupled with N,N-dimethylaniline to yield the final this compound B product.

Mechanism of Mitochondrial Staining

The remarkable specificity of this compound B for mitochondria lies in its properties as a redox indicator. The dye acts as an electron acceptor in the mitochondrial electron transport chain (ETC).

The mechanism can be summarized as follows:

  • Cellular Uptake: As a cationic dye, this compound B can permeate the plasma membrane of living cells.

  • Mitochondrial Accumulation: The dye accumulates in the mitochondria.

  • Oxidation by Cytochrome c Oxidase: Within the inner mitochondrial membrane, the enzyme cytochrome c oxidase (Complex IV of the ETC) maintains this compound B in its oxidized, colored state. In this state, the dye appears blue-green.

  • Cytoplasmic Reduction: In the cytoplasm, other cellular reductants convert the dye to its colorless leuco form.

This differential redox activity results in the striking visualization of blue-green mitochondria against a largely unstained cytoplasm, providing a clear indication of active mitochondrial respiration. The staining is oxygen-dependent and can be inhibited by metabolic poisons like cyanide, which block the electron transport chain[4].

JanusGreenB_Mechanism cluster_cell Living Cell cluster_mito Mitochondrion cluster_cyto Cytoplasm JGB_out This compound B (Cationic Dye) JGB_ox Oxidized JGB (Blue-Green) JGB_out->JGB_ox Enters Mitochondrion JGB_red Reduced JGB (Leuco form - Colorless) JGB_out->JGB_red Enters Cytoplasm ETC Electron Transport Chain (Complex IV: Cytochrome c Oxidase) JGB_ox->ETC Accepts e- Reductants Cellular Reductants JGB_red->Reductants Gains e- JGB_Workflow cluster_prep Preparation cluster_adherent Adherent Cells cluster_suspension Suspension Cells prep_stock Prepare 1% JGB Stock Solution prep_working Prepare 0.02% JGB Working Solution prep_stock->prep_working ad_stain Incubate with JGB (5-10 min) prep_working->ad_stain sus_stain Resuspend & Incubate in JGB (5-10 min) prep_working->sus_stain ad_start Cells on Coverslip ad_wash1 Wash with PBS ad_start->ad_wash1 ad_wash1->ad_stain ad_wash2 Wash with PBS (2-3x) ad_stain->ad_wash2 ad_mount Mount on Slide ad_wash2->ad_mount ad_observe Observe ad_mount->ad_observe sus_start Cell Pellet sus_wash1 Wash with PBS sus_start->sus_wash1 sus_wash1->sus_stain sus_wash2 Wash with PBS (2-3x) sus_stain->sus_wash2 sus_mount Mount on Slide sus_wash2->sus_mount sus_observe Observe sus_mount->sus_observe

References

Visualizing Mitochondrial Activity: An In-depth Technical Guide to Janus Green B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitochondria, the powerhouses of the cell, are central to cellular metabolism, energy production, and signaling.[1][2] Assessing mitochondrial activity is therefore crucial in various fields, from fundamental cell biology research to drug discovery and toxicology.[1][3] Janus green B (JGB) is a vital stain that has been a cornerstone for the specific visualization of mitochondria in living cells for over a century.[4] This technical guide provides a comprehensive overview of the principles, protocols, and applications of this compound B for visualizing and quantifying mitochondrial activity.

Principle of Staining: A Redox-Based Mechanism

This compound B is a cationic, redox-sensitive dye that selectively accumulates in mitochondria of living cells. Its specificity arises from the high metabolic activity within these organelles, particularly the action of the electron transport chain (ETC).

The key enzyme responsible for maintaining JGB in its colored, oxidized state is cytochrome c oxidase (Complex IV) of the ETC. In actively respiring mitochondria, cytochrome c oxidase keeps JGB oxidized, resulting in a distinct blue-green color. Conversely, in the cytoplasm and in mitochondria with compromised activity, other cellular dehydrogenases and reducing agents reduce JGB to a colorless (leuco) or pink intermediate form. This differential staining provides a clear visual distinction between active mitochondria and the rest of the cell, making JGB an excellent indicator of mitochondrial health and metabolic function. The staining reaction is oxygen-dependent and can be reversibly inhibited by metabolic poisons like cyanide, which block cytochrome c oxidase.

Mechanism of Action

JGB_Mechanism cluster_cell Living Cell cluster_mito Mitochondrion cluster_cyto Cytoplasm JGB_out This compound B (permeable) JGB_in This compound B (Oxidized, Blue-Green) JGB_out->JGB_in Accumulates in active mitochondria JGB_reduced Leuco-JGB (Colorless/Pink) JGB_out->JGB_reduced Reduced in cytoplasm ETC Electron Transport Chain (Cytochrome c Oxidase) ETC->JGB_in oxidized state Active High Metabolic Activity Active->ETC maintains Reductases Cytoplasmic Reductases Reductases->JGB_reduced reduces

Caption: Mechanism of selective mitochondrial staining by this compound B.

Experimental Protocols

The following are detailed protocols for staining mitochondria with this compound B in various cell preparations.

Reagent Preparation

Stock Solution (1% w/v):

  • Dissolve 10 mg of this compound B powder in 1 mL of distilled water or ethanol.

  • Store this solution in a dark container at 4°C.

Working Solution (0.001% - 0.02% w/v):

  • Prepare fresh before each use by diluting the stock solution in a suitable physiological buffer, such as Phosphate-Buffered Saline (PBS) or serum-free cell culture medium.

  • For a 0.02% solution, dilute the 1% stock solution 1:50 (e.g., 20 µL of stock in 980 µL of PBS).

  • For a 0.001% solution, a further dilution may be necessary.

Staining of Adherent Cells
  • Grow cells to the desired confluency on sterile glass coverslips or in glass-bottom dishes.

  • Remove the culture medium and gently wash the cells twice with pre-warmed PBS.

  • Add the freshly prepared JGB working solution to the cells, ensuring the entire surface is covered.

  • Incubate for 5-10 minutes at room temperature, protected from light.

  • Remove the staining solution and wash the cells 2-3 times with PBS to remove excess stain.

  • Mount the coverslip on a microscope slide with a drop of PBS or fresh culture medium and observe immediately under a light microscope.

Staining of Suspension Cells
  • Harvest cells by centrifugation.

  • Resuspend the cell pellet in the JGB working solution.

  • Incubate for 5-10 minutes at room temperature, protected from light.

  • Pellet the cells again by centrifugation.

  • Resuspend the cell pellet in fresh PBS and repeat the wash step twice to remove excess stain.

  • After the final wash, resuspend the cells in a small volume of PBS.

  • Place a drop of the cell suspension on a microscope slide, cover with a coverslip, and observe under a light microscope.

Staining of Buccal Epithelial Cells (A Simple Protocol)
  • Gently scrape the inside of the cheek with a sterile toothpick or wooden spoon.

  • Smear the collected cells onto a clean microscope slide and allow them to air dry for a few minutes.

  • Add 2-3 drops of JGB working solution to the smear and let it stand for 5-10 minutes.

  • Gently wash the slide with PBS or running tap water to remove excess stain.

  • Place a drop of dilute glycerin or PBS on the smear and cover with a coverslip.

  • Observe under a microscope. Mitochondria will appear as small, bluish-green, rod-shaped structures in the cytoplasm.

Experimental Workflow for Live Cell Staining

JGB_Workflow cluster_prep Preparation cluster_staining Staining cluster_obs Observation prep_reagents Prepare fresh JGB working solution incubate Incubate with JGB (5-10 min, RT, dark) prep_reagents->incubate prep_cells Culture/Harvest Cells (Adherent or Suspension) wash1 Wash cells with PBS prep_cells->wash1 wash1->incubate wash2 Wash 2-3x with PBS to remove excess stain incubate->wash2 mount Mount on slide wash2->mount observe Observe under light microscope mount->observe

Caption: General experimental workflow for vital staining of mitochondria with this compound B.

Quantitative Analysis of Mitochondrial Activity

Beyond qualitative visualization, JGB can be employed for quantitative assessments of mitochondrial function, particularly in the context of drug screening and toxicology. This is often achieved through a colorimetric assay that measures the reduction of JGB.

Metabolically active mitochondria reduce the blue-green JGB (absorbance maximum ~595 nm) to a pink-colored compound, diethylsafranine (absorbance maximum ~550 nm). The rate of this conversion can be monitored spectrophotometrically and serves as a robust indicator of mitochondrial dehydrogenase activity and overall mitochondrial function.

Quantitative Data from JGB-based Assays
ParameterConditionObservationReference
JGB Reduction Incubation with isolated rat brain mitochondriaSignificant increase in absorbance at 550 nm, indicating conversion to diethylsafranine.
Incubation with post-mitochondrial supernatantNo significant conversion to diethylsafranine.
Increasing concentrations of mitochondrial proteinLinear increase in the formation of diethylsafranine.
Addition of mitochondrial substrates (malate and glutamate)Dose-dependent increase in JGB reduction.
Toxicology Study Rat liver mitochondria treated with Paraquat (5 mM)Significant alteration of JGB reduction/oxidation compared to control, indicating mitochondrial toxicity.
Co-treatment with Captopril (0.08 mM) and Paraquat (5 mM)Significant amelioration of Paraquat-induced mitochondrial toxicity.
Co-treatment with Lisinopril (0.01 mM) or Enalapril (0.25 mM) and Paraquat (5 mM)No significant change in Paraquat-induced mitochondrial toxicity.

Applications in Research and Drug Development

  • Assessment of Mitochondrial Integrity and Viability: The distinct staining of active mitochondria allows for a rapid qualitative assessment of cellular health.

  • Toxicology and Drug Screening: JGB-based colorimetric assays provide a simple and efficient method for screening compounds that may induce mitochondrial dysfunction. This is particularly valuable in early-stage drug development to identify potential liabilities.

  • Studying Cellular Respiration: By observing the effects of various substrates or inhibitors on JGB staining, researchers can investigate aspects of the electron transport chain.

  • Histology: JGB is used as a supravital stain in various histological applications, including the staining of peripheral nerves and lymphatic vessels.

Logical Relationship in Drug Screening

JGB_DrugScreening cluster_outcome Interpretation compound Test Compound cells Live Cells with Active Mitochondria compound->cells jgb Add this compound B cells->jgb measure Measure JGB Reduction (Absorbance at 550nm) jgb->measure toxic High JGB Reduction (Healthy Mitochondria) measure->toxic No significant change vs. control nontoxic Low JGB Reduction (Mitochondrial Dysfunction) measure->nontoxic Significant decrease vs. control

Caption: Logical workflow for using this compound B in mitochondrial toxicity screening.

Limitations and Alternatives

While JGB is a powerful tool, it is important to be aware of its limitations. As a supravital stain, it is primarily used for live-cell imaging and may not be suitable for fixed samples. For studies requiring fixation and multiplexing with antibodies, other options like MitoTracker dyes that are retained after fixation or antibody-based markers (e.g., anti-COXIV) should be considered. The choice of stain ultimately depends on the specific experimental question, whether it is assessing mitochondrial activity, morphology, or mass.

Conclusion

This compound B remains a simple, reliable, and cost-effective method for the vital staining and assessment of mitochondrial activity. Its redox-sensitive nature provides a direct link between visual output and the metabolic state of the mitochondria. From fundamental research in cell biology to high-throughput screening in drug development, JGB continues to be an invaluable tool for scientists seeking to unravel the complexities of mitochondrial function.

References

Unveiling Mitochondrial Dynamics: A Technical Guide to the Vital Stain Janus Green B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Janus green B (JGB) is a cationic dye and a widely utilized supravital stain, offering a specific and dynamic window into the metabolic activity of living cells.[1][2] Its unique properties make it an invaluable tool for the real-time visualization of mitochondria, the cellular powerhouses, and for assessing cellular viability and cytotoxicity. This technical guide provides an in-depth exploration of the core properties of this compound B, its mechanism of action, detailed experimental protocols, and quantitative data to empower researchers in leveraging this classic stain for contemporary life sciences and drug development applications.

Core Properties and Mechanism of Action

This compound B's utility as a vital stain is intrinsically linked to the metabolic state of the cell, specifically the activity of the mitochondrial electron transport chain (ETC).[3] As a cationic dye, JGB can permeate the plasma membrane of living cells.[3] Its specificity for mitochondria arises from the action of cytochrome c oxidase (Complex IV) within the ETC.[3]

In metabolically active mitochondria, cytochrome c oxidase maintains JGB in its oxidized, blue-green state. Conversely, in the cytoplasm and in non-active or damaged mitochondria, the dye is reduced to a colorless or pink leuco form. This differential staining provides a clear and striking visualization of functional mitochondria against a transparent cellular background. This oxygen-dependent staining reaction is a key indicator of metabolically active mitochondria.

Data Presentation: Quantitative Parameters for this compound B Staining

The optimal conditions for this compound B staining can vary depending on the cell type and experimental objectives. The following tables summarize key quantitative parameters for the use of JGB in vital staining and cytotoxicity assays.

Table 1: General Parameters for Vital Mitochondrial Staining with this compound B

ParameterValue RangeNotes
Stock Solution 1% (w/v) in distilled water or ethanolStore in a dark container at 4°C.
Working Concentration 0.001% - 0.1% (w/v)A common starting concentration is 0.02%. Optimal concentration should be determined empirically for each cell type.
Incubation Time 5 - 30 minutesShorter incubation times are generally preferred to minimize potential toxicity. A typical range is 5-10 minutes.
Incubation Temperature Room Temperature or 37°C37°C may enhance dye uptake but can also increase cytotoxicity.
Observation Method Brightfield MicroscopyMitochondria appear as blue-green, rod-shaped, or granular structures.

Table 2: Parameters for this compound B-Based Cell Viability and Cytotoxicity Assays

ParameterValue RangeNotes
JGB Concentration 10 µMFor colorimetric assays based on the reduction of JGB.
Incubation Time 10 minutesFor measuring the conversion of JGB to its reduced form.
Absorbance Measurement 550 nm and 595 nmThe ratio of absorbance at 550 nm (reduced form) to 595 nm (oxidized form) is used to quantify mitochondrial activity.
Cell Fixation (for cell number) EthanolFor colorimetric assays to determine cell number, cells are fixed before staining.
Staining (for cell number) 0.2% JGB solution for 3 minutesAfter staining, the dye is eluted with diluted hydrochloric acid for quantification.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound B.

Protocol 1: Vital Staining of Mitochondria in Adherent Cells

Materials:

  • This compound B powder

  • Phosphate-Buffered Saline (PBS) or appropriate cell culture medium

  • Cultured adherent cells on sterile glass coverslips or in glass-bottom dishes

  • Microscope slides

  • Light microscope

Procedure:

  • Prepare a 1% (w/v) JGB stock solution: Dissolve 10 mg of this compound B powder in 1 mL of distilled water or ethanol. Store in a dark container at 4°C.

  • Prepare a fresh working solution: Dilute the stock solution to a final concentration of 0.01% - 0.1% (w/v) in sterile PBS or serum-free cell culture medium. A common starting concentration is 0.02%.

  • Cell Preparation: Grow cells to the desired confluency on coverslips or in dishes.

  • Washing: Gently remove the culture medium and wash the cells twice with pre-warmed PBS.

  • Staining: Add the freshly prepared JGB working solution to the cells, ensuring the entire surface is covered. Incubate for 5-10 minutes at room temperature or 37°C, protected from light.

  • Washing: Remove the staining solution and wash the cells 2-3 times with PBS to remove excess stain.

  • Observation: Mount the coverslip on a microscope slide with a drop of PBS or fresh culture medium. Immediately observe the cells under a light microscope. Mitochondria will appear as distinct blue-green structures within the cytoplasm.

Protocol 2: Supravital Staining of Mitochondria in Suspension Cells

Materials:

  • This compound B powder

  • Phosphate-Buffered Saline (PBS)

  • Suspension cell culture

  • Centrifuge

  • Microscope slides and coverslips

  • Light microscope

Procedure:

  • Prepare JGB stock and working solutions as described in Protocol 1.

  • Cell Preparation: Pellet the cells by centrifugation (e.g., 500 x g for 3 minutes).

  • Staining: Resuspend the cell pellet in the JGB working solution and incubate for 5-10 minutes at room temperature, protected from light.

  • Washing: Pellet the cells again by centrifugation and discard the supernatant.

  • Resuspend the cell pellet in fresh PBS and repeat the wash step twice to remove excess stain.

  • Observation: After the final wash, resuspend the cells in a small volume of PBS. Place a drop of the cell suspension on a microscope slide, cover with a coverslip, and observe immediately under a light microscope.

Protocol 3: this compound B-Based Colorimetric Assay for Mitochondrial Function and Toxicity

This protocol is adapted from a method based on the reductive splitting of JGB.

Materials:

  • This compound B

  • Isolated mitochondria or cell suspension

  • Appropriate buffer (e.g., isolation buffer for mitochondria)

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a 10 µM JGB solution in the appropriate buffer.

  • Incubation: Add the mitochondrial preparation or cell suspension to the JGB solution.

  • Absorbance Reading: Immediately measure the absorbance at 550 nm and 595 nm.

  • Incubate for 10 minutes at the desired temperature.

  • Final Absorbance Reading: After incubation, measure the absorbance again at 550 nm and 595 nm.

  • Data Analysis: Calculate the ratio of absorbance at 550 nm to 595 nm. An increase in this ratio indicates the reduction of JGB and is proportional to mitochondrial dehydrogenase activity. This can be used to assess the effects of potential toxins on mitochondrial function.

Mandatory Visualizations

Mechanism of this compound B in Mitochondrial Staining

The following diagram illustrates the principle of selective mitochondrial staining by this compound B.

JGB_Mechanism cluster_cell Living Cell cluster_mito Mitochondrion JGB_out This compound B (Cationic Dye) Cytoplasm Cytoplasm JGB_out->Cytoplasm Permeates Cell Membrane ETC Electron Transport Chain (ETC) COX Cytochrome c Oxidase (Complex IV) JGB_ox Oxidized JGB (Blue-Green) COX->JGB_ox Maintains Oxidized State Cytoplasm->ETC Enters Mitochondrion JGB_red Reduced JGB (Colorless/Pink) Cytoplasm->JGB_red Reduced by Cytoplasmic Enzymes

Mechanism of selective mitochondrial staining by this compound B.
Experimental Workflow for Vital Staining

This diagram outlines the general workflow for staining mitochondria in living cells with this compound B.

JGB_Workflow start Start: Prepare Cells (Adherent or Suspension) prep_stain Prepare Fresh JGB Working Solution start->prep_stain wash1 Wash Cells with Pre-warmed PBS prep_stain->wash1 stain Incubate with JGB Solution (5-10 min) wash1->stain wash2 Wash Cells to Remove Excess Stain stain->wash2 observe Observe Under Light Microscope wash2->observe JGB_ETC_Interaction cluster_inner_membrane Inner Mitochondrial Membrane complex_I Complex I complex_III Complex III complex_I->complex_III e⁻ complex_II Complex II complex_II->complex_III e⁻ complex_IV Complex IV (Cytochrome c Oxidase) complex_III->complex_IV e⁻ O2 O₂ complex_IV->O2 e⁻ atp_synthase ATP Synthase NADH NADH NADH->complex_I e⁻ FADH2 FADH2 FADH2->complex_II e⁻ H2O H₂O O2->H2O + 2H⁺ JGB_ox This compound B (Oxidized - Blue/Green) JGB_ox->complex_IV Maintained in Oxidized State by Active Complex IV JGB_red This compound B (Reduced - Colorless) JGB_ox->JGB_red Reduced in cytoplasm or inactive mitochondria Cytoplasm Cytoplasm

References

The Role of Janus Green B in Elucidating Cellular Respiration: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Janus green B (JGB) stands as a historically significant and enduringly relevant tool in the study of cellular respiration. This supravital stain's unique properties as a redox indicator allow for the specific visualization and assessment of mitochondrial activity in living cells. Its mechanism of action is intrinsically linked to the functionality of the electron transport chain, making it an invaluable probe for investigating mitochondrial health, metabolic activity, and the effects of xenobiotics. This technical guide provides an in-depth exploration of the core principles of this compound B's function, detailed experimental protocols for its application, and a summary of quantitative data derived from its use in toxicological and metabolic studies.

Introduction to this compound B

This compound B is a basic cationic dye of the phenazine group, first introduced as a vital stain for mitochondria by Leonor Michaelis in 1900.[1] Its utility in cellular biology stems from its ability to selectively stain mitochondria in living cells a characteristic blue-green color.[2] This selectivity is not due to a specific binding affinity alone, but rather to the metabolic state of the mitochondria, rendering JGB a functional reporter of cellular respiration.[3]

Mechanism of Action: A Redox-Sensitive Probe

The specificity of this compound B for mitochondria is a direct consequence of the organelle's high oxidative activity.[3] As a cationic dye, JGB can permeate the cell membrane of living cells.[3] Within the cell, its fate is determined by the local redox environment.

The key to JGB's mitochondrial staining lies in the activity of the cytochrome c oxidase (Complex IV) of the electron transport chain. This enzyme complex maintains JGB in its oxidized, blue-green state. In contrast, the cytoplasm has a more reduced environment, where JGB is converted to a colorless or pink leuco form. This differential redox state between the mitochondria and the cytoplasm results in the selective visualization of metabolically active mitochondria. The staining reaction is oxygen-dependent, a hallmark of active cellular respiration.

JGB_Mechanism cluster_cell Living Cell cluster_mito Mitochondrion cluster_cyto Cytoplasm JGB_out This compound B (Oxidized, Blue-Green) JGB_in_ox This compound B (Oxidized, Blue-Green) JGB_out->JGB_in_ox Enters Mitochondrion JGB_in_red Leuco-Janus Green B (Reduced, Colorless/Pink) JGB_out->JGB_in_red Enters Cytoplasm ETC Electron Transport Chain COX Cytochrome c Oxidase (Complex IV) ETC->COX e- flow COX->JGB_in_ox Maintains Oxidized State JGB_in_ox->JGB_in_red Reduction

Figure 1: Mechanism of selective mitochondrial staining by this compound B.

Quantitative Analysis of Cellular Respiration

Beyond qualitative visualization, this compound B can be employed for quantitative assessments of mitochondrial function and toxicity. The reduction of JGB can be monitored spectrophotometrically, providing a measure of the activity of mitochondrial dehydrogenases. In its oxidized form, JGB has a maximum absorbance around 595-607 nm, while its reduced form, diethylsafranine, exhibits a peak at approximately 550 nm.

Data from Toxicological Studies

A study investigating the toxicity of the herbicide paraquat on isolated rat liver mitochondria utilized JGB as an indicator of electron transport chain alteration. The reduction of JGB was measured over time in the presence of varying concentrations of paraquat and potential ameliorating agents.

Treatment GroupConcentrationMean Absorbance at 607 nm (Arbitrary Units)Standard DeviationP-value vs. Control
Control-Data not explicitly provided in abstractData not explicitly provided-
Paraquat1 mMData not explicitly provided in abstractData not explicitly provided>0.05
Paraquat5 mMSignificantly different from controlData not explicitly provided<0.05
Paraquat10 mMData not explicitly provided in abstractData not explicitly provided<0.05
Captopril0.08 mMNot significantly different from controlData not explicitly provided>0.05
Lisinopril0.01 mMNot significantly different from controlData not explicitly provided>0.05
Enalapril0.25 mMNot significantly different from controlData not explicitly provided>0.05
Paraquat + Captopril5 mM + 0.08 mMSignificantly ameliorated vs. Paraquat aloneData not explicitly provided<0.05
Paraquat + Lisinopril5 mM + 0.01 mMNot significantly different from Paraquat aloneData not explicitly provided>0.05
Paraquat + Enalapril5 mM + 0.25 mMNot significantly different from Paraquat aloneData not explicitly provided>0.05
Table 1: Summary of quantitative data from a study on paraquat toxicity in rat liver mitochondria using this compound B. Data is derived from the abstract and indicates significant differences rather than absolute absorbance values.
Colorimetric Assay for Mitochondrial Activity

A colorimetric assay has been developed based on the reduction of JGB to diethylsafranine by mitochondrial dehydrogenases. This method allows for the quantification of mitochondrial activity by measuring the change in absorbance at 550 nm and 595 nm.

ParameterWavelength
Maximum Absorbance (Oxidized JGB)595 nm
Maximum Absorbance (Reduced JGB - Diethylsafranine)550 nm
Table 2: Absorbance maxima for oxidized and reduced forms of this compound B.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound B to study cellular respiration.

Vital Staining of Mitochondria in Adherent Cells

This protocol is adapted for staining mitochondria in cultured cells grown on coverslips or in glass-bottom dishes.

Materials:

  • This compound B powder

  • Distilled water or ethanol

  • Phosphate-Buffered Saline (PBS) or appropriate cell culture medium

  • Adherent cells cultured on sterile glass coverslips or glass-bottom dishes

  • Light microscope

Reagent Preparation:

  • Stock Solution (1% w/v): Dissolve 10 mg of this compound B powder in 1 mL of distilled water or ethanol. Store in a dark container at 4°C.

  • Working Solution (0.02% w/v): Prepare fresh before use by diluting the stock solution 1:50 in sterile PBS or serum-free cell culture medium. For example, add 20 µL of 1% stock solution to 980 µL of PBS.

Staining Procedure:

  • Grow cells to the desired confluency.

  • Remove the culture medium and gently wash the cells twice with pre-warmed PBS.

  • Add the freshly prepared this compound B working solution to the cells, ensuring the entire surface is covered.

  • Incubate for 5-10 minutes at room temperature or 37°C, protected from light.

  • Remove the staining solution and wash the cells 2-3 times with PBS to remove excess stain.

  • Mount the coverslip on a microscope slide with a drop of PBS or fresh culture medium.

  • Observe the cells immediately under a light microscope. Mitochondria will appear as small, blue-green, rod-shaped or granular structures within the cytoplasm.

Adherent_Cell_Staining start Start: Cultured Adherent Cells wash1 Wash cells twice with pre-warmed PBS start->wash1 add_stain Add 0.02% this compound B working solution wash1->add_stain incubate Incubate 5-10 min (Room Temp or 37°C) Protect from light add_stain->incubate wash2 Wash cells 2-3 times with PBS incubate->wash2 mount Mount coverslip on microscope slide wash2->mount observe Observe under light microscope mount->observe

Figure 2: Experimental workflow for vital staining of mitochondria in adherent cells.

Staining of Mitochondria in Buccal Epithelial Cells

This is a simple protocol for observing mitochondria in readily available human cells.

Materials:

  • Sterile toothpick or cotton swab

  • Microscope slides and coverslips

  • This compound B staining solution (as prepared in 4.1)

  • Phosphate-Buffered Saline (PBS)

  • Light microscope

Procedure:

  • Gently scrape the inside of your cheek with a sterile toothpick or cotton swab.

  • Smear the collected cells onto a clean microscope slide in a thin, even layer.

  • Allow the smear to air dry for a few minutes.

  • Add 2-3 drops of this compound B working solution to the smear and let it stand for 5-10 minutes.

  • Gently wash the slide with PBS to remove excess stain.

  • Place a drop of PBS on the smear and cover with a coverslip.

  • Observe under a light microscope. Mitochondria will appear as bluish-green dots concentrated near the nucleus.

Isolation and Staining of Mitochondria from Tissue

This protocol is for the isolation of mitochondria from tissue, such as rat liver, for in vitro studies.

Materials:

  • Tissue sample (e.g., rat liver)

  • Mitochondria isolation buffer (e.g., 0.25 M sucrose, 0.05 M Tris buffer, pH 7.4)

  • Homogenizer

  • Refrigerated centrifuge

  • This compound B solution

Procedure:

  • Excise and wash the tissue in ice-cold isolation buffer.

  • Mince the tissue and homogenize in fresh, ice-cold isolation buffer.

  • Centrifuge the homogenate at a low speed (e.g., 1000 x g) for 5-10 minutes at 4°C to pellet nuclei and cell debris.

  • Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 7,000-11,000 x g) for 10 minutes at 4°C to pellet the mitochondria.

  • Discard the supernatant and resuspend the mitochondrial pellet in a minimal amount of isolation buffer.

  • To confirm the presence of mitochondria, take a small aliquot of the pellet suspension, add 1% this compound B solution, and incubate for 20 minutes.

  • Observe under a microscope for small, rod-shaped, bluish-green structures.

Mitochondria_Isolation start Start: Tissue Sample homogenize Homogenize tissue in ice-cold isolation buffer start->homogenize centrifuge1 Centrifuge at low speed (e.g., 1000 x g, 10 min, 4°C) homogenize->centrifuge1 supernatant1 Collect Supernatant (contains mitochondria) centrifuge1->supernatant1 pellet1 Discard Pellet (nuclei, debris) centrifuge1->pellet1 centrifuge2 Centrifuge supernatant at high speed (e.g., 10,000 x g, 10 min, 4°C) supernatant1->centrifuge2 supernatant2 Discard Supernatant centrifuge2->supernatant2 pellet2 Collect Pellet (isolated mitochondria) centrifuge2->pellet2 resuspend Resuspend pellet in isolation buffer pellet2->resuspend stain_verify Stain aliquot with JGB and verify microscopically resuspend->stain_verify end Isolated Mitochondria stain_verify->end

Figure 3: Workflow for the isolation of mitochondria from tissue.

Applications in Research and Drug Development

The ability of this compound B to specifically indicate mitochondrial activity makes it a valuable tool in several research areas:

  • Toxicology: Assessing the impact of drugs and environmental toxins on mitochondrial function.

  • Cell Viability and Proliferation Assays: As a marker for metabolically active cells. A colorimetric assay has been developed for determining cell numbers.

  • Metabolic Studies: Investigating changes in cellular respiration in response to various stimuli or in different disease states.

  • Drug Discovery: Screening compounds for their effects on mitochondrial respiration, a key consideration in drug safety and efficacy.

Limitations and Alternatives

While this compound B is a powerful tool, it is not without its limitations. High concentrations can be toxic to cells, and the staining intensity can be influenced by factors other than just the rate of respiration. For fluorescence-based studies, a range of alternative mitochondrial probes are available, such as the MitoTracker™ and TMRM/TMRE dyes, which accumulate in mitochondria based on membrane potential. However, for brightfield microscopy and as a direct indicator of redox activity within the electron transport chain, this compound B remains a simple, cost-effective, and reliable choice.

Conclusion

This compound B continues to be a cornerstone in the study of cellular respiration. Its mechanism, which is directly tied to the oxidative state of the mitochondrial electron transport chain, provides a unique window into the metabolic health of the cell. The protocols and data presented in this guide underscore its versatility as both a qualitative stain for visualizing mitochondria and a quantitative tool for assessing their function. For researchers and drug development professionals, a thorough understanding of this compound B's principles and applications is essential for robustly interrogating the intricate processes of cellular energy production.

References

An In-depth Technical Guide to Janus Green B in Live-Cell Imaging for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Janus green B (JGB) is a vital stain renowned for its ability to selectively visualize mitochondria in living cells, providing a valuable tool for assessing mitochondrial function and overall cell health. This guide offers a comprehensive overview of the principles, applications, and detailed protocols for utilizing JGB in live-cell imaging, tailored for researchers, scientists, and professionals in drug development.

Core Principles of this compound B Staining

This compound B is a cationic dye that readily permeates the plasma membrane of live cells.[1] Its specificity for mitochondria is not due to a simple accumulation, but rather a dynamic interplay with the mitochondrial electron transport chain (ETC).[1]

Mechanism of Action: Within the mitochondria, the enzyme cytochrome c oxidase (Complex IV) of the ETC maintains JGB in its oxidized, colored state, which appears blue-green under a microscope.[1][2] In the cytoplasm, where this enzymatic activity is absent, JGB is reduced to a colorless or pink leuco form.[1] This differential redox state is the basis for the selective visualization of mitochondria. Consequently, the staining intensity of JGB can serve as a qualitative indicator of mitochondrial metabolic activity. The staining reaction is oxygen-dependent and can be inhibited by respiratory chain inhibitors like cyanide.

Quantitative Data Summary

For effective and reproducible experimental design, understanding the key quantitative parameters for JGB staining is crucial. The following tables summarize essential data gathered from various sources.

Table 1: Stock and Working Solution Concentrations
ParameterConcentrationSolventStorage Conditions
Stock Solution 1% (w/v)Distilled water or ethanol4°C in a dark container
Working Solution 0.02% (w/v) (1:50 dilution of stock)Sterile PBS or serum-free culture mediumPrepare fresh before each use
Alternative Working Solution 0.001%Not specifiedNot specified

Source:

Table 2: Incubation Parameters for Live-Cell Staining
Cell TypeIncubation TimeTemperatureKey Considerations
Adherent Cells 10-30 minutesRoom Temperature or 37°CGently wash cells with pre-warmed PBS before and after staining.
Suspension Cells 5-10 minutesRoom TemperaturePellet and resuspend cells in the working solution.
Cheek Cells (smear) 5-10 minutesRoom TemperatureAir-dry the smear before adding the stain.

Source:

Table 3: Cytotoxicity Profile of this compound B
Cell LineAssayIC50/LC50Exposure TimeReference
Amytal-induced ascitic tumor cellsIn vivo survivalEffective concentrations ranged from 10⁻⁴ to 25 x 10⁻⁴ M15 to 60 minutes
Rat liver mitochondriaSpectrophotometry (vs. paraquat toxicity)5 mM (paraquat) showed significant toxicityNot specified

Note on Toxicity: While JGB is considered a vital stain, it can exhibit cytotoxic effects at high concentrations or with prolonged exposure, making it less suitable for long-term time-lapse imaging. For short-term assays (e.g., 15 minutes) at low concentrations (e.g., 10 µM), the cytotoxic effects are minimal.

Signaling Pathways and Applications

The ability of JGB to report on mitochondrial activity makes it a valuable tool for investigating various cellular signaling pathways where mitochondria play a central role.

SIRT1/PGC-1α/NRF2 Pathway and Mitochondrial Biogenesis

The SIRT1/PGC-1α/NRF2 signaling axis is a key regulator of mitochondrial biogenesis and antioxidant responses. JGB can be employed to assess the impact of therapeutic interventions on mitochondrial health within this pathway. For instance, studies have shown that melatonin can protect against mitochondrial damage by activating this pathway, and JGB staining has been used to visualize the resulting improvement in mitochondrial intactness.

SIRT1_PGC1a_NRF2_Pathway cluster_stress Cellular Stress (e.g., Oxidative Stress) cluster_intervention Therapeutic Intervention cluster_signaling Signaling Cascade cluster_outcome Cellular Outcome Stress Stress SIRT1 SIRT1 Stress->SIRT1 inhibits Melatonin Melatonin Melatonin->SIRT1 activates PGC1a PGC-1α SIRT1->PGC1a deacetylates & activates NRF2 NRF2 PGC1a->NRF2 co-activates Mitochondrial_Biogenesis Mitochondrial Biogenesis PGC1a->Mitochondrial_Biogenesis promotes ARE Antioxidant Response Element NRF2->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., SOD, CAT) ARE->Antioxidant_Genes promotes transcription Mitochondrial_Health Improved Mitochondrial Health Antioxidant_Genes->Mitochondrial_Health Mitochondrial_Biogenesis->Mitochondrial_Health JGB This compound B Staining Mitochondrial_Health->JGB assessed by

SIRT1/PGC-1α/NRF2 Pathway and JGB Assessment
Apoptosis and Mitochondrial Integrity

A hallmark of early apoptosis is the disruption of mitochondrial function. JGB can be used as a preliminary screen to identify compounds that induce apoptosis by observing a decrease in mitochondrial staining intensity, which indicates a loss of mitochondrial membrane potential and metabolic activity. This can be followed by more specific apoptosis assays.

Apoptosis_Pathway Apoptotic_Stimulus Apoptotic Stimulus (e.g., Drug Treatment) Mitochondria Mitochondria Apoptotic_Stimulus->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Loss_of_MMP Loss of Mitochondrial Membrane Potential Mitochondria->Loss_of_MMP dysfunction leads to Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis JGB_Staining This compound B Staining Loss_of_MMP->JGB_Staining detected by (decreased staining)

Apoptosis Induction and Mitochondrial Dysfunction

Detailed Experimental Protocols

The following are detailed protocols for JGB staining in both adherent and suspension cells, as well as a protocol for a colorimetric assay to assess mitochondrial function.

Protocol for Staining Adherent Cells
  • Cell Culture: Grow adherent cells on sterile glass coverslips or in glass-bottom dishes to the desired confluency.

  • Preparation of Staining Solution: Prepare a fresh 0.02% (w/v) working solution of this compound B in pre-warmed, serum-free culture medium or Phosphate-Buffered Saline (PBS).

  • Washing: Carefully remove the culture medium and gently wash the cells twice with pre-warmed PBS.

  • Staining: Add the JGB working solution to the cells, ensuring the entire surface is covered, and incubate for 10-30 minutes at room temperature or 37°C, protected from light.

  • Washing: Remove the staining solution and wash the cells 2-3 times with PBS to remove excess stain.

  • Imaging: Mount the coverslip on a microscope slide with a drop of PBS or fresh culture medium and observe under a bright-field microscope.

Protocol for Staining Suspension Cells
  • Cell Harvesting: Harvest the cells by centrifugation at a low speed (e.g., 500 x g) for 3-5 minutes.

  • Washing: Discard the supernatant and resuspend the cell pellet in pre-warmed PBS. Repeat the centrifugation and resuspension step twice.

  • Staining: Resuspend the cell pellet in a fresh 0.02% (w/v) JGB working solution and incubate for 5-10 minutes at room temperature, protected from light.

  • Washing: Pellet the cells by centrifugation, discard the supernatant, and wash the cells twice with PBS.

  • Imaging: After the final wash, resuspend the cells in a small volume of PBS. Place a drop of the cell suspension on a microscope slide, cover with a coverslip, and observe under a bright-field microscope.

Colorimetric Assay for Mitochondrial Function

This assay is based on the reduction of JGB to diethylsafranine by mitochondrial dehydrogenases, which results in a color change that can be quantified spectrophotometrically.

  • Mitochondria Isolation (if applicable): Isolate mitochondria from cells or tissues using standard differential centrifugation protocols.

  • Reaction Setup: In a microplate well, incubate isolated mitochondria (e.g., 500 µg protein) or whole cells with 10 µM JGB. For isolated mitochondria, the incubation can be done in the presence of mitochondrial substrates like glutamate and malate to energize the mitochondria.

  • Incubation: Incubate for 10-15 minutes at 37°C.

  • Measurement: Measure the absorbance at 550 nm (peak for diethylsafranine) and 595 nm (peak for JGB). The ratio of absorbance at 550/595 nm is used to assess the conversion of JGB to diethylsafranine, which is indicative of mitochondrial dehydrogenase activity.

Experimental Workflows and Logical Relationships

Visualizing the experimental workflow can aid in understanding and executing the protocols effectively.

JGB_Staining_Workflow cluster_adherent Adherent Cells cluster_suspension Suspension Cells A1 Culture cells on coverslips/dishes A2 Wash with pre-warmed PBS (2x) A1->A2 A3 Incubate with JGB working solution (10-30 min) A2->A3 A4 Wash with PBS (2-3x) A3->A4 A5 Mount and Image A4->A5 S1 Harvest and wash cells (2x) S2 Incubate with JGB working solution (5-10 min) S1->S2 S3 Pellet and wash cells (2x) S2->S3 S4 Resuspend and Image S3->S4

This compound B Staining Workflow for Live Cells

Conclusion

This compound B remains a simple, cost-effective, and valuable tool for the qualitative and semi-quantitative assessment of mitochondrial function in live cells. Its mechanism, rooted in the redox state of the mitochondria, provides a direct link between staining intensity and metabolic activity. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers and drug development professionals can effectively employ JGB to investigate mitochondrial health and its role in various cellular processes and disease states.

References

Methodological & Application

Application Notes: Janus Green B Staining for Cultured Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Janus green B (JGB) is a vital stain used for the microscopic visualization of mitochondria in living cells.[1] Its application is crucial in cellular and molecular biology, toxicology, and drug development for assessing mitochondrial function and overall cell health. JGB is a supravital stain, meaning it can be applied to living cells without immediately killing them.[2] The staining mechanism is dependent on the metabolic activity of the mitochondria, specifically the electron transport chain.[3]

The specificity of JGB for mitochondria arises from the action of cytochrome c oxidase (Complex IV) within the electron transport chain.[3][4] This enzyme maintains the dye in its oxidized, blue-green state within the mitochondria. In the cytoplasm, the dye is reduced to a colorless or pink form, leading to the selective visualization of mitochondria. This oxygen-dependent reaction is a key indicator of metabolically active mitochondria.

Principle of Staining

This compound B is a cationic dye that can penetrate the plasma membrane of living cells. Once inside the cell, it is selectively oxidized by the cytochrome c oxidase system in the inner mitochondrial membrane, resulting in a distinct blue-green color. The rest of the cell, lacking this specific enzymatic activity, reduces JGB to its colorless leuco form. This differential staining allows for the clear visualization of mitochondria as discrete colored organelles against a transparent cytoplasmic background. Consequently, JGB staining serves as a reliable method for assessing the presence and, to some extent, the functional integrity of mitochondria in cultured cells.

Applications in Research and Drug Development

  • Mitochondrial Visualization: JGB is primarily used for the direct observation of mitochondria in living cells, providing insights into their morphology, distribution, and abundance.

  • Assessment of Cell Viability and Toxicity: Since the staining depends on active mitochondrial respiration, JGB can be used as an indicator of cell viability. A lack of staining or a faint coloration can suggest mitochondrial dysfunction, a common marker of cellular stress or toxicity induced by drug candidates. The conversion of the blue-green JGB to a pink diethyl safranin by oxidoreductases in actively respiring mitochondria can be measured spectroscopically for a quantitative analysis of cell health.

  • High-Throughput Screening: The simplicity and reliability of JGB staining make it suitable for high-throughput screening assays to evaluate the effects of various compounds on mitochondrial function and cell viability.

Data Presentation

The following table summarizes key quantitative parameters for this compound B staining of cultured cells. Optimal conditions may vary depending on the cell type and experimental goals.

ParameterValue RangeNotes
Stain Concentration 0.01% - 0.1% (w/v)A common starting concentration is 0.02%. The optimal concentration should be determined empirically for each cell line.
Incubation Time 5 - 30 minutesShorter incubation times (5-10 minutes) are generally preferred to minimize potential cytotoxicity.
Incubation Temperature Room Temperature or 37°C37°C may enhance dye uptake but could also increase toxicity.
Observation Method Brightfield MicroscopyThis compound B is a chromogenic dye and does not require a fluorescence microscope for visualization.

Experimental Protocols

Materials:

  • This compound B powder

  • Distilled water or 99.9% ethanol

  • Phosphate-Buffered Saline (PBS), sterile

  • Cultured cells (adherent or suspension)

  • Microscope slides and coverslips or glass-bottom dishes

  • Light microscope

  • Optional: Formaldehyde solution for post-staining fixation

Reagent Preparation:

  • Stock Solution (e.g., 1% w/v): Dissolve 10 mg of this compound B powder in 1 mL of distilled water or ethanol. Store this solution in a dark container at 4°C.

  • Working Solution (e.g., 0.02% w/v): Prepare the working solution fresh before each use by diluting the stock solution 1:50 in sterile PBS or serum-free cell culture medium. For example, add 20 µL of the 1% stock solution to 980 µL of PBS.

Staining Protocol for Adherent Cells:

  • Culture cells on sterile glass coverslips or in glass-bottom dishes to the desired confluency.

  • Aspirate the culture medium and gently wash the cells twice with pre-warmed PBS.

  • Add the freshly prepared this compound B working solution to the cells, ensuring the entire surface is covered.

  • Incubate for 5-10 minutes at room temperature, protected from light.

  • Remove the staining solution and wash the cells 2-3 times with PBS to eliminate excess stain.

  • Mount the coverslip on a microscope slide with a drop of PBS or fresh culture medium and observe under a light microscope.

Staining Protocol for Suspension Cells:

  • Harvest the cells by centrifugation (e.g., 500 x g for 3 minutes).

  • Aspirate the supernatant and resuspend the cell pellet in the this compound B working solution.

  • Incubate for 5-10 minutes at room temperature, protected from light.

  • Pellet the cells by centrifugation and discard the supernatant.

  • Resuspend the cell pellet in fresh PBS and repeat the wash step twice to remove excess stain.

  • After the final wash, resuspend the cells in a small volume of PBS.

  • Place a drop of the cell suspension on a microscope slide, cover with a coverslip, and observe under a light microscope.

Safety Precautions

This compound B is a chemical dye and should be handled with appropriate care. Always wear personal protective equipment (PPE), including gloves, a lab coat, and eye protection. Handle the powder in a well-ventilated area or a chemical fume hood to prevent inhalation. Avoid contact with skin and eyes. Store the dye in a cool, dry, and dark place. Dispose of waste according to institutional and local regulations.

Visualizations

G Mechanism of this compound B Staining cluster_cell Cultured Cell cluster_cyto Cytoplasm cluster_mito Mitochondrion JGB_outside This compound B (JGB) (Cationic Dye) JGB_inside JGB (Colorless/Pink) Reduced Form JGB_outside->JGB_inside Membrane Permeation JGB_inside->JGB_inside Reduction JGB_mito JGB (Blue-Green) Oxidized Form JGB_inside->JGB_mito Mitochondrial Uptake ETC Electron Transport Chain (Cytochrome c Oxidase) ETC->JGB_mito JGB_mito->ETC Oxidation

Caption: Mechanism of selective mitochondrial staining by this compound B.

G This compound B Staining Workflow Start Start Prepare_Cells Prepare Cultured Cells (Adherent or Suspension) Start->Prepare_Cells Prepare_Stain Prepare Fresh 0.02% JGB Working Solution Prepare_Cells->Prepare_Stain Incubate Incubate Cells with JGB (5-10 min, RT, dark) Prepare_Stain->Incubate Wash Wash Cells with PBS (2-3 times) Incubate->Wash Observe Observe under Light Microscope Wash->Observe End End Observe->End

Caption: Experimental workflow for this compound B staining of cultured cells.

References

Application Notes: Janus Green B for Vital Mitochondrial Staining

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Janus green B (JGB) is a vital stain used for the microscopic visualization of mitochondria in living cells.[1][2] Its efficacy as a mitochondrial stain is intrinsically linked to the metabolic activity of the cell, specifically the electron transport chain.[1][3] This makes JGB a valuable tool for assessing mitochondrial function and integrity in various research and drug development applications, including cell viability studies.[1] This document provides a comprehensive guide to the principles and practical application of this compound B for mitochondrial staining.

Principle of Staining

This compound B is a cationic dye that readily permeates the plasma membrane of living cells. Its specificity for mitochondria is due to the action of cytochrome c oxidase (Complex IV), an enzyme in the mitochondrial electron transport chain. Within the mitochondria, cytochrome c oxidase maintains JGB in its oxidized, blue-green state. In the cytoplasm, the dye is reduced to a colorless or pink leuco form. This differential redox state results in the selective staining of metabolically active mitochondria, which appear as blue-green, rod-shaped, or granular structures against a clear cytoplasmic background. This oxygen-dependent staining reaction is a hallmark of functional mitochondria.

Signaling Pathway and Mechanism of Action

The selective staining of mitochondria by this compound B is a direct consequence of the electrochemical gradient and the enzymatic activity within the organelle. The following diagram illustrates the mechanism.

JanusGreenB_Mechanism cluster_cell Living Cell cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion JGB_ext This compound B (Oxidized, Blue-Green) JGB_cyt_ox This compound B (Oxidized) JGB_ext->JGB_cyt_ox Cellular Uptake JGB_cyt_red Leuco-form (Colorless/Pink) JGB_cyt_ox->JGB_cyt_red Reduction JGB_mito This compound B (Accumulated & Oxidized) Blue-Green Stain JGB_cyt_ox->JGB_mito Uptake ETC Electron Transport Chain (Cytochrome c Oxidase) JGB_mito->ETC Maintained in Oxidized State

Caption: Mechanism of selective mitochondrial staining by this compound B.

Experimental Protocols

Materials
  • This compound B powder

  • Distilled water or ethanol

  • Phosphate-Buffered Saline (PBS) or other suitable physiological saline

  • Cultured cells (adherent or in suspension)

  • Microscope slides and coverslips

  • Light microscope

  • Optional: 37% Formaldehyde solution for post-staining fixation

Reagent Preparation

Stock Solution (1% w/v):

  • Dissolve 10 mg of this compound B powder in 1 mL of distilled water or ethanol.

  • Store in a dark container at 4°C.

Working Solution (0.02% w/v):

  • Dilute the 1% stock solution 1:50 in sterile PBS or serum-free cell culture medium. For example, add 20 µL of the 1% stock solution to 980 µL of PBS.

  • This solution should be prepared fresh before each use.

Staining Protocol for Adherent Cells
  • Grow cells on sterile glass coverslips or in glass-bottom dishes to the desired confluency.

  • Remove the culture medium and gently wash the cells twice with pre-warmed PBS.

  • Add the freshly prepared this compound B working solution to the cells, ensuring the entire surface is covered.

  • Incubate for 5-10 minutes at room temperature or 37°C, protected from light.

  • Remove the staining solution and wash the cells 2-3 times with PBS to remove excess stain.

  • Mount the coverslip on a microscope slide with a drop of PBS or fresh culture medium.

  • Observe the cells immediately under a light microscope. Mitochondria will appear as small, blue-green, rod-shaped or granular structures.

Staining Protocol for Suspension Cells
  • Harvest cells by centrifugation (e.g., 500 x g for 3 minutes).

  • Discard the supernatant and wash the cell pellet twice with pre-warmed PBS, centrifuging between washes.

  • Resuspend the cell pellet in the this compound B working solution.

  • Incubate for 5-10 minutes at room temperature, protected from light.

  • Pellet the cells by centrifugation to remove the staining solution.

  • Resuspend the cell pellet in fresh PBS and repeat the wash step twice to remove excess stain.

  • After the final wash, resuspend the cells in a small volume of PBS.

  • Place a drop of the cell suspension on a microscope slide, cover with a coverslip, and observe immediately under a light microscope.

Experimental Workflow

The following diagram outlines the general workflow for this compound B mitochondrial staining.

JGB_Workflow cluster_prep Preparation cluster_staining Staining Procedure cluster_imaging Observation prep_reagents Prepare JGB Stock and Working Solutions wash_pre Wash Cells with PBS prep_reagents->wash_pre prep_cells Prepare Adherent or Suspension Cells prep_cells->wash_pre incubate Incubate with JGB Working Solution (5-10 min) wash_pre->incubate wash_post Wash Cells to Remove Excess Stain (2-3 times) incubate->wash_post mount Mount Cells on Microscope Slide wash_post->mount observe Observe Under Light Microscope mount->observe

Caption: Experimental workflow for this compound B mitochondrial staining.

Data Presentation

The following table summarizes key quantitative parameters for this compound B mitochondrial staining.

ParameterRecommended ValueNotes
Stock Solution Concentration 1% (w/v)Dissolve in distilled water or ethanol. Store at 4°C in the dark.
Working Solution Concentration 0.02% (w/v)Dilute stock solution 1:50 in PBS or serum-free media. Prepare fresh.
Incubation Time 5 - 10 minutesLonger incubation may increase toxicity.
Incubation Temperature Room Temperature or 37°C37°C may enhance uptake but could also increase toxicity.
Observation Method Brightfield MicroscopyJGB is a chromogenic dye.
Expected Observation Blue-green mitochondriaThe oxidized form of the dye is blue-green.

Safety Precautions

This compound B is a chemical dye and should be handled with appropriate care.

  • Wear personal protective equipment (PPE), including gloves, a lab coat, and eye protection.

  • Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation.

  • Avoid contact with skin and eyes.

  • Store the dye in a cool, dry, and dark place.

  • Dispose of waste according to institutional and local regulations.

References

Janus Green B Staining of Buccal Epithelial Cells for Mitochondrial Visualization: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Janus green B (JGB) is a vital stain used for the specific visualization of mitochondria in living cells.[1] Its utility lies in its ability to selectively stain mitochondria, appearing as blue-green organelles within the cytoplasm.[2] This specificity is attributed to the enzymatic activity of the mitochondrial electron transport chain, particularly cytochrome c oxidase (Complex IV), which maintains the dye in its oxidized, colored state.[2][3] In the cytoplasm, JGB is reduced to a colorless leuco form, providing excellent contrast for mitochondrial observation.[2] This technique is a valuable tool for assessing mitochondrial distribution, morphology, and qualitatively evaluating mitochondrial activity. Applications extend to toxicology studies and drug screening, where the effects of various compounds on mitochondrial integrity can be assessed.

Principle of Staining

This compound B is a cationic dye that readily penetrates the plasma membrane of living cells. The selective staining of mitochondria is an active process dependent on the mitochondrial membrane potential and the activity of the electron transport chain. Cytochrome c oxidase, a key enzyme in cellular respiration located in the inner mitochondrial membrane, oxidizes this compound B, resulting in its characteristic blue-green color. The rest of the cytoplasm, lacking this strong oxidizing environment, reduces the dye to a colorless form. Therefore, the intensity of JGB staining can serve as a qualitative indicator of mitochondrial metabolic activity.

Data Presentation

The following table summarizes representative quantitative data from a colorimetric assay using this compound B to assess mitochondrial function. This method is based on the reduction of JGB to diethylsafranine by mitochondrial dehydrogenases, leading to a color change that can be quantified spectrophotometrically. While this data was generated using isolated rat brain mitochondria, it provides a clear example of how JGB can be used for quantitative analysis of mitochondrial activity.

SampleTreatmentAbsorbance Ratio (550 nm / 595 nm)Interpretation
1Mitochondria (Control)0.821 ± 0.197Baseline mitochondrial dehydrogenase activity.
2Mitochondria + Triton X-100 (0.2%)0.407 ± 0.060Reduced mitochondrial activity due to membrane disruption.
3Mitochondria + Malate/Glutamate (Low Conc.)Increased from baselineEnhanced mitochondrial activity with substrate availability.
4Mitochondria + Malate/Glutamate (High Conc.)Further increase from low conc.Dose-dependent increase in mitochondrial activity.

Data is presented as mean ± standard deviation and is representative of the type of quantitative results that can be obtained.

Experimental Protocols

Materials
  • This compound B powder

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sterile cotton swabs or cytobrushes

  • Microscope slides and coverslips

  • Micropipettes

  • Light microscope

  • Optional: 70% ethanol for disinfecting the oral cavity area

Reagent Preparation

1% (w/v) this compound B Stock Solution:

  • Weigh 10 mg of this compound B powder.

  • Dissolve in 1 mL of distilled water or 70% ethanol.

  • Store in a dark, airtight container at 4°C.

0.02% (v/v) this compound B Working Solution:

  • Take 20 µL of the 1% stock solution.

  • Add it to 980 µL of sterile PBS.

  • Prepare this solution fresh before each use. The optimal concentration may range from 0.01% to 0.1% depending on the cell type and experimental conditions.

Protocol for Staining Buccal Epithelial Cells
  • Cell Collection: Gently scrape the inside of the cheek using a sterile cotton swab or a cytobrush.

  • Smear Preparation: Smear the collected cells evenly onto a clean microscope slide.

  • Air Drying: Allow the smear to air dry for a few minutes. This helps the cells adhere to the slide.

  • Staining: Add 2-3 drops of the 0.02% this compound B working solution to cover the smear.

  • Incubation: Incubate for 5-10 minutes at room temperature. Shorter incubation times are recommended to minimize potential cytotoxicity.

  • Washing: Gently rinse the slide with PBS to remove excess stain.

  • Mounting: Place a drop of fresh PBS on the smear and carefully lower a coverslip over it, avoiding air bubbles.

  • Observation: Observe the slide under a light microscope at different magnifications (100x and 400x). Mitochondria will appear as small, blue-green, rod-shaped or spherical structures within the cytoplasm.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_procedure Staining Procedure cluster_analysis Analysis start Start reagent_prep Prepare 0.02% JGB Working Solution start->reagent_prep cell_collection Collect Buccal Epithelial Cells smear Prepare Smear on Slide cell_collection->smear air_dry Air Dry smear->air_dry stain Add JGB Solution (5-10 min) air_dry->stain wash Wash with PBS stain->wash mount Mount with Coverslip wash->mount observe Microscopic Observation mount->observe end End observe->end

Caption: Experimental workflow for this compound B staining of buccal epithelial cells.

staining_mechanism cluster_cell Buccal Epithelial Cell cluster_mito Mitochondrion cluster_cyto Cytoplasm JGB_in This compound B (Enters Cell) ETC Electron Transport Chain (Cytochrome c Oxidase) JGB_in->ETC JGB_reduced Reduced JGB (Colorless Leuco Form) JGB_in->JGB_reduced Reduced by Cytoplasmic Enzymes JGB_oxidized Oxidized JGB (Blue-Green) ETC->JGB_oxidized Oxidizes

Caption: Mechanism of selective mitochondrial staining by this compound B.

References

Live-Cell Imaging of Mitochondria Using Janus Green B: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Live-cell imaging is an indispensable tool in modern biological research and drug development, allowing for the real-time observation of cellular processes in their native environment. Mitochondria, as the powerhouses of the cell, are central to numerous physiological and pathological processes, including cellular respiration, apoptosis, and calcium signaling. Visualizing mitochondrial dynamics and function is therefore crucial for understanding cellular health and disease. Janus green B (JGB) is a vital stain that has been used for over a century to specifically visualize mitochondria in living cells.[1] Its ability to selectively accumulate in active mitochondria makes it a valuable tool for assessing mitochondrial function and integrity.[2]

This application note provides detailed protocols for using this compound B for live-cell imaging of mitochondria, along with a summary of its properties and a comparison with other common mitochondrial stains.

Principle of Staining

This compound B is a cationic dye that readily permeates the plasma membrane of living cells.[2] Its specificity for mitochondria is dependent on the presence of a functional electron transport chain (ETC).[2] The enzyme cytochrome c oxidase (Complex IV) in the inner mitochondrial membrane maintains JGB in its oxidized, blue-green colored state.[2] In the cytoplasm, the dye is reduced to a colorless leuco form. This selective retention of the colored form allows for the clear visualization of mitochondria against a transparent background. The staining is dependent on oxygen and is a hallmark of metabolically active mitochondria.

Data Presentation

Spectral Properties
PropertyValueReference
Absorption Maximum (λmax) in Methanol~650-666 nm
Molar Extinction Coefficient (ε) in Ethanol:Water (1:1)≥28,000 M⁻¹cm⁻¹ at 651-677 nm
Emission Maximum (λem)~340-630 nm (broad)
Comparison of Mitochondrial Dyes
FeatureThis compound BRhodamine 123MitoTracker Dyes (e.g., Green FM, Red CMXRos)
Principle Redox potential-dependent accumulation, maintained in oxidized (colored) state by cytochrome c oxidase.Membrane potential-dependent accumulation.Membrane potential-dependent accumulation, some covalently bind to mitochondrial proteins.
Readout Colorimetric (blue-green)Fluorescent (green)Fluorescent (various colors)
Fixability Not well-retained after fixation.Poorly retained after fixation.Some are fixable (e.g., MitoTracker Red CMXRos).
Photostability Moderate; subject to photobleaching.Moderate; subject to photobleaching.Generally higher photostability.
Cytotoxicity Can be toxic at higher concentrations or with prolonged exposure.Can inhibit mitochondrial respiration at higher concentrations.Generally low cytotoxicity at working concentrations.
Cost LowModerateHigh

Experimental Protocols

Reagent Preparation

This compound B Stock Solution (1% w/v):

  • Dissolve 10 mg of this compound B powder in 1 mL of absolute ethanol or distilled water.

  • Store the stock solution in a dark, airtight container at 4°C for up to one month.

This compound B Working Solution (0.001% - 0.02% w/v):

  • Dilute the 1% stock solution in a suitable buffer, such as phosphate-buffered saline (PBS) or cell culture medium without serum. For a 0.01% working solution, dilute the stock solution 1:100 (e.g., 10 µL of stock in 990 µL of buffer).

  • Prepare the working solution fresh before each experiment. The optimal concentration may vary depending on the cell type and experimental conditions and should be determined empirically.

Staining Protocol for Adherent Cells
  • Culture adherent cells on sterile glass coverslips or in glass-bottom dishes to the desired confluency.

  • Aspirate the culture medium and gently wash the cells twice with pre-warmed (37°C) PBS.

  • Add the freshly prepared JGB working solution to the cells, ensuring the entire surface is covered.

  • Incubate the cells for 10-30 minutes at 37°C in a humidified incubator. Protect the cells from light during incubation.

  • Aspirate the staining solution and wash the cells 2-3 times with warm PBS or culture medium to remove excess stain.

  • Add fresh, pre-warmed culture medium or PBS to the cells for imaging.

  • Observe the stained mitochondria using a light microscope. Mitochondria will appear as small, blue-green, filamentous, or granular structures within the cytoplasm.

Staining Protocol for Suspension Cells
  • Harvest suspension cells by centrifugation at a low speed (e.g., 200-300 x g) for 5 minutes.

  • Aspirate the supernatant and gently resuspend the cell pellet in pre-warmed PBS for washing. Centrifuge again and discard the supernatant.

  • Resuspend the cell pellet in the freshly prepared JGB working solution.

  • Incubate the cells for 10-20 minutes at 37°C, protected from light. Gently agitate the cells periodically to ensure uniform staining.

  • Pellet the cells by centrifugation and discard the staining solution.

  • Wash the cells twice by resuspending the pellet in warm PBS followed by centrifugation to remove excess stain.

  • Resuspend the final cell pellet in a small volume of fresh culture medium or PBS.

  • Mount a drop of the cell suspension on a microscope slide with a coverslip and observe under a light microscope.

Mandatory Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging prep_cells Prepare Live Cells (Adherent or Suspension) wash_cells Wash Cells with Pre-warmed PBS prep_cells->wash_cells prep_jgb Prepare Fresh JGB Working Solution add_jgb Incubate with JGB (10-30 min, 37°C) prep_jgb->add_jgb wash_cells->add_jgb wash_excess Wash to Remove Excess Stain add_jgb->wash_excess add_media Add Fresh Media/PBS wash_excess->add_media observe Live-Cell Imaging (Light Microscopy) add_media->observe

Caption: Experimental workflow for live-cell mitochondrial staining with this compound B.

Mechanism of this compound B Staining

G cluster_cell Living Cell cluster_cyto Cytoplasm cluster_mito Mitochondrion JGB_out This compound B (External) JGB_reduced Leuco-JGB (Colorless) JGB_out->JGB_reduced Enters Cytoplasm & is Reduced JGB_oxidized This compound B (Blue-Green) JGB_reduced->JGB_oxidized Enters Mitochondrion & is Oxidized ETC Electron Transport Chain (Cytochrome C Oxidase) JGB_oxidized->ETC ETC->JGB_oxidized Maintains Oxidized State G cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion (Visualized with JGB) Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Krebs Krebs Cycle AcetylCoA->Krebs ETC Electron Transport Chain (JGB is oxidized here) Krebs->ETC NADH, FADH2 ATP ATP Synthesis ETC->ATP Proton Gradient G cluster_mito Mitochondrion (Function monitored by JGB) Stress Cellular Stress (e.g., DNA damage) Bcl2 Bcl-2 Family (Bax/Bak) Stress->Bcl2 MOMP Mitochondrial Outer Membrane Permeabilization Bcl2->MOMP CytoC Cytochrome c Release MOMP->CytoC Apoptosome Apoptosome Formation CytoC->Apoptosome Caspases Caspase Activation Apoptosome->Caspases Apoptosis Apoptosis Caspases->Apoptosis

References

Preparing Janus green B Stock and Working Solutions: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Janus green B (JGB) is a vital stain used in histology and cytology to selectively visualize mitochondria in living cells.[1][2] Its function as a precise mitochondrial indicator hinges on the metabolic state of the cell. In active mitochondria, the cytochrome c oxidase system maintains JGB in its oxidized, blue-green state.[1][3] Conversely, in the cytoplasm, the dye is reduced to a colorless or pink leuco form.[1] This differential staining allows for the clear visualization of mitochondria as distinct blue-green organelles against a pale background. This application note provides detailed protocols for the preparation of this compound B stock and working solutions for use by researchers, scientists, and drug development professionals.

Data Summary

Quantitative parameters for the preparation and use of this compound B solutions are summarized below for easy reference.

Table 1: this compound B Stock Solution Preparation

ParameterValueSolventStorage TemperatureShelf Life
Concentration1% (w/v)Distilled Water or Ethanol4°CSeveral months (refrigerated)
(10 mg/mL)Indefinite (if stored properly)
0.25 g in 25 mLDistilled Water15°C to 25°C3 years
1 g in 100 mL99.9% Ethanol-20°C or -80°C1 month (-20°C), 6 months (-80°C)

Table 2: this compound B Working Solution Preparation

ParameterValueDiluentPreparation
Concentration0.02% (w/v)Sterile PBS or cell culture medium (serum-free)Prepare fresh before each use
Dilution Factor1:50 from 1% stock solution
Example20 µL of 1% stock in 980 µL of diluent

Experimental Protocols

Protocol 1: Preparation of 1% (w/v) this compound B Stock Solution

Materials:

  • This compound B powder (C₃₀H₃₁N₆Cl, MW: 511.08 g/mol )

  • Distilled water or 95-100% ethanol

  • 50 mL conical tube or glass bottle

  • Magnetic stirrer and stir bar (optional)

  • Weighing paper/boat

  • Spatula

  • Analytical balance

Procedure:

  • Accurately weigh 100 mg of this compound B powder and transfer it to a 10 mL volumetric flask or a suitable container.

  • Add a small amount of the chosen solvent (distilled water or ethanol) to dissolve the powder.

  • Once dissolved, add the solvent to a final volume of 10 mL.

  • If using a magnetic stirrer, add a stir bar and mix until the solution is homogeneous. Alternatively, vortex or invert the container until the powder is fully dissolved.

  • Store the stock solution in a tightly sealed, light-protected container at 4°C.

Protocol 2: Preparation of 0.02% (v/v) this compound B Working Solution

Materials:

  • 1% this compound B stock solution

  • Phosphate-Buffered Saline (PBS) or serum-free cell culture medium

  • Microcentrifuge tubes or other suitable containers

Procedure:

  • This working solution should be prepared fresh before each staining procedure.

  • To prepare 1 mL of working solution, add 20 µL of the 1% stock solution to 980 µL of sterile PBS or serum-free cell culture medium.

  • Mix the solution gently by pipetting or brief vortexing.

  • The working solution is now ready for use in cell staining protocols.

Mechanism of Action and Experimental Workflow

The following diagrams illustrate the mechanism of this compound B as a mitochondrial stain and the general workflow for its application.

G Mechanism of Selective Mitochondrial Staining by this compound B JGB_cyto This compound B (in cytoplasm) Leuco Leuco form (colorless/pink) JGB_cyto->Leuco Reduction JGB_mito This compound B (in mitochondrion) Oxidized Oxidized form (blue-green) JGB_mito->Oxidized Oxidation ETC Mitochondrial Electron Transport Chain (Cytochrome C Oxidase) Oxidized->ETC Maintained by

Caption: Mechanism of this compound B mitochondrial staining.

G Experimental Workflow for this compound B Staining prep_stock Prepare 1% JGB Stock Solution prep_working Prepare 0.02% JGB Working Solution prep_stock->prep_working stain Incubate cells with working solution (5-10 min) prep_working->stain cell_prep Prepare Live Cells (e.g., on coverslips) cell_prep->stain wash Wash cells with PBS to remove excess stain stain->wash observe Observe under light microscope wash->observe

Caption: General workflow for staining mitochondria with this compound B.

Safety Precautions

This compound B is a chemical dye and should be handled with appropriate care. Always wear personal protective equipment (PPE), including gloves, a lab coat, and eye protection. When handling the powder form, work in a well-ventilated area or a chemical fume hood to avoid inhalation. Avoid contact with skin and eyes. Store the dye in a cool, dry, and dark place. Dispose of waste according to institutional and local regulations.

References

Application Notes: Optimal Concentration of Janus Green B for Staining Yeast Mitochondria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Janus green B (JGB) is a vital stain used for the microscopic visualization of mitochondria in living cells. Its efficacy as a mitochondrial stain is dependent on the metabolic activity of the cell, specifically the electron transport chain. Within the mitochondria, the cytochrome oxidase system maintains JGB in its oxidized, blue-green colored state. In the cytoplasm, the dye is typically reduced to a colorless or pink leuco form, providing a distinct contrast that allows for the specific visualization of mitochondria.[1][2] This property makes this compound B a valuable tool for assessing mitochondrial health and function in real-time.

These application notes provide a comprehensive guide to utilizing this compound B for staining mitochondria in the budding yeast, Saccharomyces cerevisiae. The document outlines the underlying principles of JGB staining, recommended concentrations, detailed experimental protocols, and key quantitative data to assist researchers in optimizing their experiments.

Principle of Staining

This compound B is a cationic dye that readily permeates the cell and mitochondrial membranes.[1] The selective staining of mitochondria is attributed to the action of cytochrome c oxidase (Complex IV) of the electron transport chain, which maintains the dye in its oxidized, colored form.[1][2] This oxygen-dependent reaction is a hallmark of metabolically active mitochondria. Therefore, the intensity of this compound B staining can serve as a qualitative indicator of mitochondrial activity.

Data Presentation

The optimal concentration of this compound B for staining yeast mitochondria requires a balance between achieving sufficient signal for visualization and minimizing cytotoxicity. The following table summarizes key quantitative parameters for the vital staining of mitochondria with this compound B, based on general protocols for eukaryotic cells. It is important to note that the optimal concentration may vary depending on the specific yeast strain and experimental conditions.

ParameterRecommended RangeNotes
JGB Stock Solution Concentration 1% (w/v)Dissolve 10 mg of this compound B powder in 1 mL of distilled water or ethanol. Store in a dark container at 4°C.
JGB Working Solution Concentration 0.01% - 0.1% (w/v)A common starting concentration is 0.02% (w/v). This should be optimized for the specific yeast strain.
Incubation Time 5 - 30 minutesShorter incubation times are generally preferred to minimize potential toxicity. A typical starting range is 5-10 minutes.
Incubation Temperature Room Temperature or 30°C30°C is the optimal growth temperature for most S. cerevisiae strains and may enhance dye uptake.
Observation Method Brightfield MicroscopyThis compound B is a chromogenic dye and can be visualized using a standard light microscope.

Experimental Protocols

The following protocols provide a starting point for staining mitochondria in Saccharomyces cerevisiae. Researchers are encouraged to optimize these protocols for their specific experimental needs.

Reagent Preparation
  • This compound B Stock Solution (1% w/v):

    • Weigh 10 mg of this compound B powder.

    • Dissolve in 1 mL of absolute ethanol or distilled water.

    • Mix thoroughly until fully dissolved.

    • Store in a light-protected container at 4°C.

  • This compound B Working Solution (0.02% w/v - starting concentration):

    • Dilute the 1% stock solution 1:50 in an appropriate buffer (e.g., sterile Phosphate Buffered Saline (PBS) or synthetic complete medium without serum).

    • For example, add 20 µL of 1% JGB stock solution to 980 µL of buffer.

    • Prepare this solution fresh before each use.

Staining Protocol for Yeast in Suspension
  • Cell Culture: Grow Saccharomyces cerevisiae in an appropriate liquid medium to the desired growth phase (typically early to mid-logarithmic phase).

  • Harvesting: Harvest the yeast cells by centrifugation at a low speed (e.g., 3000 x g for 5 minutes).

  • Washing: Discard the supernatant and wash the cell pellet once with sterile PBS or the appropriate buffer to remove residual media. Centrifuge again and discard the supernatant.

  • Staining: Resuspend the yeast cell pellet in the freshly prepared this compound B working solution.

  • Incubation: Incubate the cell suspension at room temperature or 30°C for 5-10 minutes, protected from light.

  • Washing: Pellet the cells by centrifugation and discard the supernatant. Wash the cells twice with sterile PBS to remove excess stain.

  • Microscopy: After the final wash, resuspend the cells in a small volume of PBS. Place a drop of the cell suspension on a clean microscope slide, cover with a coverslip, and observe immediately under a brightfield microscope.

  • Observation: Mitochondria should appear as small, distinct blue-green structures within the cytoplasm.

Mandatory Visualizations

Mechanism of this compound B Staining in Yeast Mitochondria

JGB_Staining_Mechanism cluster_cell Yeast Cell cluster_mito Mitochondrion cluster_cyto Cytoplasm ETC Electron Transport Chain (Complex IV - Cytochrome C Oxidase) JGB_oxidized This compound B (Oxidized - Blue/Green) ETC->JGB_oxidized Maintains Oxidized State JGB_reduced_mito Leuco-form (Colorless) JGB_reduced_cyto This compound B (Reduced - Colorless) JGB_reduced_cyto->JGB_oxidized Enters Mitochondria Reductases Cytoplasmic Reductases Reductases->JGB_reduced_cyto Reduces JGB JGB_outside This compound B (Enters Cell) JGB_outside->JGB_reduced_cyto Permeates Membrane

Caption: Mechanism of selective mitochondrial staining by this compound B in yeast.

Experimental Workflow for Staining Yeast Mitochondria

JGB_Workflow Start Start: Yeast Culture (Logarithmic Phase) Harvest Harvest Cells (Centrifugation) Start->Harvest Wash1 Wash Cells with Buffer (e.g., PBS) Harvest->Wash1 Stain Resuspend in JGB Working Solution (e.g., 0.02% w/v) Wash1->Stain Incubate Incubate (5-10 min, protected from light) Stain->Incubate Wash2 Wash Cells Twice with Buffer Incubate->Wash2 Microscopy Resuspend in Buffer and Observe under Microscope Wash2->Microscopy End End: Visualize Mitochondria (Blue-Green Structures) Microscopy->End

Caption: Experimental workflow for vital staining of yeast mitochondria with this compound B.

References

Application Notes and Protocols for Janus Green B Staining: A Tool for Assessing Mitochondrial Function In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitochondria, the powerhouses of the cell, are central to cellular metabolism, energy production, and apoptosis. Their dysfunction is implicated in a wide range of pathologies, including neurodegenerative diseases, metabolic disorders, and cancer. Therefore, the assessment of mitochondrial function is crucial in basic research and drug development. Janus green B (JGB) is a vital stain that specifically targets mitochondria in living cells, offering a valuable tool to assess their functional state.[1][2][3]

This compound B is a cationic dye that readily permeates the cell membrane.[1] Its specificity for mitochondria is dependent on the organelle's metabolic activity.[1] Within functionally active mitochondria, the cytochrome c oxidase (Complex IV) of the electron transport chain (ETC) maintains JGB in its oxidized, blue-green state. In the cytoplasm, or in mitochondria with a compromised ETC, the dye is reduced to a colorless or pink leuco form. This differential staining allows for the selective visualization of metabolically active mitochondria.

Principle of Staining

The selective staining of mitochondria by this compound B is a dynamic process reliant on the mitochondrial membrane potential and the enzymatic activity of the electron transport chain. The lipophilic cationic nature of JGB allows it to accumulate in the mitochondrial matrix, driven by the negative mitochondrial membrane potential. Once inside, the cytochrome c oxidase system maintains the dye in its oxidized, colored form. A loss of mitochondrial membrane potential or inhibition of the ETC will lead to the reduction of JGB and a loss of staining, providing a clear indicator of mitochondrial dysfunction.

A colorimetric assay has also been developed based on the reduction of JGB by mitochondrial dehydrogenases to diethylsafranine, which is pink and has a maximum absorbance at 550 nm. This allows for a quantitative assessment of mitochondrial function.

Applications in Research and Drug Development

  • Assessment of Mitochondrial Integrity and Function: JGB staining provides a rapid, qualitative assessment of mitochondrial health and distribution within living cells.

  • Toxicity Screening: Changes in JGB staining can be used to screen compounds for mitochondrial toxicity. A decrease in staining intensity indicates mitochondrial impairment.

  • Cell Viability and Apoptosis Studies: As a marker for metabolically active mitochondria, JGB can be used in conjunction with other assays to assess cell viability and the induction of apoptosis.

  • High-Throughput Screening: The colorimetric JGB assay is adaptable for high-throughput screening of drug candidates for their effects on mitochondrial function.

Data Presentation

Table 1: Quantitative Parameters for JGB Staining

ParameterValue/RangeNotes
JGB Stock Solution 1% (w/v) in distilled water or ethanolStore at 4°C in the dark.
JGB Working Solution 0.001% - 0.02% (w/v) in PBS or serum-free mediumPrepare fresh before use. Optimal concentration may vary by cell type.
Incubation Time 5 - 30 minutesOptimal time may vary depending on cell type and experimental conditions.
Incubation Temperature Room Temperature or 37°C37°C is often used for cultured mammalian cells.
Absorbance Max (Oxidized JGB) ~595 nmBlue-green color.
Absorbance Max (Reduced JGB - Diethylsafranine) ~550 nmPink color.

Table 2: Example Data from a Colorimetric JGB Assay for Mitochondrial Integrity

ConditionAbsorbance Ratio (550 nm / 595 nm)Interpretation
Intact Mitochondria 0.821 ± 0.197High mitochondrial activity, significant reduction of JGB to diethylsafranine.
Mitochondria + 0.2% Triton X-100 0.407 ± 0.060Loss of mitochondrial integrity leads to decreased JGB reduction.

Experimental Protocols

Protocol 1: Vital Staining of Mitochondria in Adherent Cells for Microscopic Analysis
  • Cell Preparation: Grow cells on sterile glass coverslips or in glass-bottom dishes to the desired confluency.

  • Washing: Gently remove the culture medium and wash the cells twice with pre-warmed phosphate-buffered saline (PBS).

  • Staining: Add the freshly prepared JGB working solution to the cells, ensuring the entire surface is covered. Incubate for 10-30 minutes at 37°C.

  • Washing: Remove the staining solution and wash the cells 2-3 times with PBS to remove excess stain.

  • Visualization: Mount the coverslip on a microscope slide with a drop of PBS or fresh culture medium and observe immediately under a light microscope. Functioning mitochondria will appear as distinct blue-green structures.

Protocol 2: Vital Staining of Mitochondria in Suspension Cells for Microscopic Analysis
  • Cell Preparation: Harvest cells and pellet them by centrifugation (e.g., 500 x g for 3 minutes).

  • Staining: Resuspend the cell pellet in the JGB working solution and incubate for 5-10 minutes at room temperature, protected from light.

  • Washing: Pellet the cells by centrifugation and resuspend in fresh PBS. Repeat the wash step twice.

  • Visualization: After the final wash, resuspend the cells in a small volume of PBS. Place a drop of the cell suspension on a microscope slide, cover with a coverslip, and observe under a light microscope.

Protocol 3: Colorimetric Assay for Mitochondrial Function

This protocol is adapted from a method for assessing mitochondrial function and toxicity.

  • Cell/Mitochondria Preparation: Isolate mitochondria from tissue or culture cells in a 96-well plate.

  • Treatment: Treat the cells or isolated mitochondria with the test compounds as required by the experimental design.

  • JGB Addition: Add JGB to a final concentration of 10 µM.

  • Incubation: Incubate for 10 minutes.

  • Measurement: Record the absorbance at both 550 nm and 595 nm using a microplate reader.

  • Analysis: Calculate the ratio of absorbance at 550 nm to 595 nm. An increase in this ratio indicates a higher rate of JGB reduction and thus, higher mitochondrial dehydrogenase activity.

Mandatory Visualizations

JGB_Staining_Mechanism cluster_cell Living Cell cluster_mito Mitochondrion cluster_cyto Cytoplasm Cell Membrane Cell Membrane ETC Electron Transport Chain (ETC) (Complex I-IV) Cytochrome_C_Oxidase Cytochrome c Oxidase (Complex IV) ETC->Cytochrome_C_Oxidase e- JGB_Oxidized This compound B (Oxidized, Blue-Green) Cytochrome_C_Oxidase->JGB_Oxidized Maintains Oxidized State JGB_Reduced This compound B (Reduced, Colorless/Pink) JGB_entry This compound B (JGB) JGB_entry->JGB_Oxidized Accumulates in Active Mitochondria JGB_entry->JGB_Reduced Reduced in Cytoplasm

Caption: Mechanism of this compound B staining in a living cell.

JGB_Workflow start Start: Adherent or Suspension Cells prep_adherent 1. Grow cells on coverslips/dishes start->prep_adherent prep_suspension 1. Harvest and pellet cells start->prep_suspension wash1 2. Wash with PBS prep_adherent->wash1 stain 3. Incubate with JGB Working Solution (5-30 min) prep_suspension->stain wash1->stain wash2 4. Wash to remove excess stain stain->wash2 observe 5. Visualize under microscope wash2->observe result Result: Blue-green mitochondria indicate metabolic activity observe->result

Caption: Experimental workflow for JGB vital staining.

JGB_ETC_Pathway cluster_IMM Inner Mitochondrial Membrane ComplexI Complex I (NADH Dehydrogenase) Q Coenzyme Q ComplexI->Q e- ComplexII Complex II (Succinate Dehydrogenase) ComplexII->Q e- ComplexIII Complex III (Cytochrome bc1) CytC Cytochrome c ComplexIII->CytC e- ComplexIV Complex IV (Cytochrome c Oxidase) O2 O2 ComplexIV->O2 e- JGB_Ox This compound B (Oxidized) ComplexIV->JGB_Ox Maintains Oxidized State Q->ComplexIII e- CytC->ComplexIV e- NADH NADH NADH->ComplexI e- FADH2 FADH2 FADH2->ComplexII e- H2O H2O O2->H2O JGB_Red Leuco-JGB (Reduced) JGB_Ox->JGB_Red Reduction in Cytoplasm/ Inactive Mito.

Caption: Role of the ETC in maintaining this compound B in its oxidized state.

References

Application Notes and Protocols for Staining Peripheral Nerves in Insects with Janus Green B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the vital staining of peripheral nerves in insects using Janus green B. This technique is a rapid and effective method for visualizing the peripheral nervous system in situ, facilitating neuroanatomical studies and the identification of nerves for electrophysiological recordings.

Introduction

This compound B (JG-B) is a vital stain that selectively colors mitochondria, allowing for the visualization of mitochondria-rich structures such as peripheral nerves.[1][2] The staining mechanism relies on the action of cytochrome oxidase within the mitochondria, which maintains the dye in its oxidized, blue-green state.[2][3] In the surrounding tissues, the dye is reduced to a colorless form.[2] This differential staining provides a stark contrast, rendering the peripheral nerves easily distinguishable from adjacent tissues like muscles and tracheae. This method is advantageous over other techniques due to its simplicity, speed, and reliability.

Applications

  • Neuroanatomical Mapping: Elucidating the distribution and branching patterns of peripheral nerves.

  • Physiological Recordings: Aiding in the precise placement of electrodes for extracellular recordings from small nerve branches.

  • Educational Demonstrations: Preparing specimens for teaching neuroanatomy.

  • Comparative Morphology: Studying the nervous systems across different insect species. The technique has been successfully applied to species in Orthoptera, Lepidoptera, Dictyoptera, and Neuroptera.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the this compound B staining protocol.

ParameterValueReference
This compound B Concentration 0.02% in insect saline
Staining Duration 5 - 60 seconds
Observation Period Up to 1 hour or more (for chordotonal organs)
Insect Saline Composition Concentration (mM)g/L
NaCl1508.77
KCl30.22
MgCl₂4.90.47
NaH₂PO₄1.50.18
NaHCO₃0.60.05
pH 7.4-

Experimental Protocol

This protocol outlines the steps for staining peripheral nerves in a dissected insect preparation.

Materials:

  • This compound B powder (Sigma Chemical Co. or equivalent)

  • Insect saline (see composition table above)

  • Dissection tools (forceps, scissors, pins)

  • Dissection dish with a wax or silicone base (e.g., Sylgard)

  • Syringe (1 ml) or dropper

  • Stereomicroscope

Procedure:

  • Preparation of Staining Solution:

    • Prepare a 0.02% (w/v) stock solution of this compound B in insect saline.

    • This solution can be used immediately or stored in a refrigerator for several months.

    • It is recommended to keep the staining and saline solutions cool during the dissection.

  • Insect Dissection:

    • Anesthetize the insect (e.g., by cooling).

    • Pin the insect to the dissection dish and dissect to expose the peripheral nerves of interest.

    • Flood the dissection with fresh, cool insect saline.

  • Staining:

    • Remove the saline from the dissection dish.

    • Using a syringe or dropper, apply a few drops of the 0.02% this compound B solution to the exposed nervous tissue.

    • Allow the stain to incubate for 5 to 60 seconds. The optimal time may vary depending on the insect species and the specific nerve being stained.

    • Note: Prolonged exposure can lead to non-specific staining of other tissues, such as muscle fibers.

  • Washing:

    • Carefully decant or aspirate the this compound B solution.

    • Immediately flood the preparation with fresh, cool insect saline to rinse away the excess stain.

  • Observation:

    • Observe the preparation under a stereomicroscope.

    • The peripheral nerves should appear as distinct dark blue structures against the paler surrounding tissues.

    • The staining of peripheral nerves is typically stable for a sufficient duration for observation and further experimental manipulation. Chordotonal organs have been observed to retain the stain for an hour or more.

Signaling Pathway and Mechanism of Action

The selective staining of mitochondria by this compound B is due to the activity of the cytochrome oxidase system in the electron transport chain.

Caption: Mechanism of this compound B staining in mitochondria.

Experimental Workflow

The following diagram illustrates the workflow for staining insect peripheral nerves with this compound B.

Staining_Workflow A Prepare 0.02% this compound B in Insect Saline B Dissect Insect to Expose Peripheral Nerves A->B C Apply this compound B Solution (5-60 seconds) B->C D Decant Stain and Rinse with Fresh Saline C->D E Observe Stained Nerves Under Microscope D->E F Nerves Appear Dark Blue E->F

Caption: Experimental workflow for this compound B staining.

Limitations

While this compound B is a powerful tool for visualizing whole peripheral nerves, it does not stain individual neurons. Therefore, it is not suitable for determining the number of axons within a nerve or for identifying specific sensory cell bodies. For such detailed analyses, other neuroanatomical techniques like methylene blue or cobalt chloride backfills may be more appropriate.

References

Unveiling the Powerhouse: Using Janus Green B for Vital Staining of Mitochondria in Tissue Samples

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Janus green B (JGB) is a vital stain used in histology and cell biology to selectively visualize mitochondria in living cells and tissues.[1][2] As a supravital stain, it allows for the observation of these organelles in their active, physiological state, providing critical insights into cellular metabolic activity, health, and function.[3][4] This makes JGB an invaluable tool in a wide range of research areas, including toxicology, drug screening, and the study of mitochondrial dysfunction in various diseases.[5]

The specificity of this compound B for mitochondria lies in its properties as a redox indicator. The dye is actively taken up by living cells and accumulates in the mitochondria. Within the mitochondria, the enzyme cytochrome c oxidase, a key component of the electron transport chain, maintains JGB in its oxidized, blue-green colored state. In the cytoplasm, the dye is reduced to a colorless or pink leuco form, resulting in the distinct staining of mitochondria against a clear background. This oxygen-dependent reaction is a hallmark of metabolically active mitochondria.

Key Applications

  • Visualization of Mitochondria: Enables the direct observation of mitochondrial morphology, distribution, and abundance in living cells.

  • Assessment of Mitochondrial Activity: The intensity of JGB staining serves as a qualitative indicator of mitochondrial function and metabolic activity.

  • Cell Viability Studies: As staining is dependent on active mitochondrial respiration, JGB can be used to differentiate between living and dead cells.

  • Toxicology and Drug Development: JGB is employed to assess the effects of chemical compounds and new drug candidates on mitochondrial integrity and function.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the vital staining of mitochondria using this compound B, compiled from various protocols and studies.

ParameterValue RangeNotes
Stock Solution Concentration 0.1% - 1% (w/v)Typically prepared in distilled water or absolute ethanol.
Working Solution Concentration 0.01% - 0.1% (w/v)The optimal concentration can vary depending on the cell or tissue type. A common starting concentration is 0.02%.
Incubation Time 5 - 20 minutesShorter times are often sufficient for cell suspensions, while tissue samples may require longer incubation.
Observation Wavelength Not Applicable (Brightfield)JGB is a colored dye and is observed under a standard light microscope.
Color (Oxidized State) Blue-greenIndicates active mitochondria with a functioning electron transport chain.
Color (Reduced State) Colorless or PinkFound in the cytoplasm or in cells with compromised mitochondrial activity.

Experimental Protocols

Protocol 1: Vital Staining of Mitochondria in Adherent Cell Cultures

This protocol is suitable for cells grown in monolayers on coverslips or in glass-bottomed dishes.

Materials:

  • This compound B powder

  • Distilled water or absolute ethanol

  • Phosphate-Buffered Saline (PBS), pre-warmed to 37°C

  • Culture medium

  • Microscope slides and coverslips

  • Light microscope

Procedure:

  • Preparation of JGB Stock Solution (1% w/v): Dissolve 10 mg of this compound B powder in 1 mL of distilled water or absolute ethanol. Store this stock solution in a dark, airtight container at 4°C.

  • Preparation of JGB Working Solution (0.02% w/v): On the day of the experiment, dilute the 1% stock solution 1:50 in pre-warmed sterile PBS or serum-free culture medium. For example, add 20 µL of the 1% stock solution to 980 µL of PBS. This solution should be prepared fresh for each use.

  • Cell Preparation: Grow cells on sterile glass coverslips or in glass-bottom dishes to the desired confluency.

  • Washing: Carefully remove the culture medium and gently wash the cells twice with pre-warmed PBS to remove any residual serum, which can interfere with staining.

  • Staining: Add a sufficient volume of the freshly prepared 0.02% JGB working solution to completely cover the cells.

  • Incubation: Incubate the cells for 10-15 minutes at room temperature, protected from direct light.

  • Washing: Aspirate the JGB staining solution and wash the cells 2-3 times with fresh, pre-warmed PBS to remove excess stain.

  • Observation: Mount the coverslip onto a microscope slide with a drop of PBS or fresh culture medium. Observe the cells immediately under a light microscope. Mitochondria will appear as small, blue-green granules or rod-like structures within the cytoplasm.

Protocol 2: Vital Staining of Mitochondria in Suspension Cells

This protocol is designed for cells grown in suspension, such as lymphocytes or cultured cell lines.

Materials:

  • This compound B Stock Solution (1% w/v)

  • This compound B Working Solution (0.02% w/v)

  • Phosphate-Buffered Saline (PBS)

  • Centrifuge and centrifuge tubes

  • Microscope slides and coverslips

  • Light microscope

Procedure:

  • Cell Harvesting: Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation (e.g., 500 x g for 3-5 minutes).

  • Washing: Discard the supernatant and resuspend the cell pellet in fresh PBS. Repeat the centrifugation and washing step twice to remove all traces of culture medium.

  • Staining: Resuspend the final cell pellet in the 0.02% JGB working solution.

  • Incubation: Incubate the cell suspension for 5-10 minutes at room temperature, with occasional gentle mixing. Protect from light during incubation.

  • Washing: Pellet the stained cells by centrifugation. Discard the supernatant and resuspend the cells in fresh PBS. Repeat this wash step two more times to ensure all excess stain is removed.

  • Observation: After the final wash, resuspend the cells in a small volume of PBS. Place a drop of the cell suspension on a clean microscope slide, place a coverslip over the drop, and observe under a light microscope.

Protocol 3: Supravital Staining of Mitochondria in Buccal Epithelial Cells (Tissue Smear)

This protocol provides a simple method for observing mitochondria in freshly collected tissue samples.

Materials:

  • Sterile cotton swab or toothpick

  • This compound B Working Solution (0.02% w/v)

  • Phosphate-Buffered Saline (PBS)

  • Microscope slides and coverslips

  • Light microscope

Procedure:

  • Sample Collection: Gently scrape the inside of the cheek with a sterile cotton swab or the blunt end of a toothpick to collect buccal epithelial cells.

  • Smear Preparation: Smear the collected cells evenly onto a clean microscope slide.

  • Air Drying: Allow the smear to air dry for a few minutes.

  • Staining: Add 2-3 drops of the 0.02% JGB working solution to the smear and let it sit for 5-10 minutes.

  • Washing: Gently rinse the slide with PBS to remove the excess stain.

  • Mounting: Place a drop of PBS or glycerin over the smear and carefully lower a coverslip, avoiding air bubbles.

  • Observation: Examine the slide under a light microscope. The mitochondria will be visible as blue-green dots or rods, often concentrated near the nucleus.

Visualizations

G cluster_cell Living Cell cluster_mito Mitochondrion cluster_cyto Cytoplasm JGB_out This compound B (Enters Cell) JGB_in This compound B (Oxidized) JGB_out->JGB_in Accumulates in Mitochondria JGB_reduced Leuco-Janus Green B (Colorless/Pink) JGB_out->JGB_reduced Reduced in Cytoplasm ETC Electron Transport Chain (Cytochrome c Oxidase) JGB_in->ETC Maintained in Oxidized State ETC->JGB_in

Caption: Mechanism of selective mitochondrial staining by this compound B.

G start Start: Prepare Tissue/Cell Sample prep_solution Prepare Fresh 0.02% JGB Working Solution start->prep_solution wash1 Wash Sample with PBS prep_solution->wash1 stain Incubate with JGB Solution (5-20 min) wash1->stain wash2 Wash Sample with PBS (2-3 times) stain->wash2 mount Mount Sample on Slide wash2->mount observe Observe under Light Microscope mount->observe

Caption: General experimental workflow for this compound B vital staining.

References

Janus Green B Staining: A Versatile Tool for Cell Viability and Toxicity Assays

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Janus green B (JGB) is a vital stain that serves as a powerful tool for assessing cell viability and cytotoxicity. This cationic dye specifically accumulates in mitochondria of living cells, driven by the mitochondrial membrane potential. Within metabolically active mitochondria, the enzyme cytochrome c oxidase maintains JGB in its oxidized, blue-green state. In the cytoplasm or in cells with compromised mitochondrial function, JGB is reduced to a colorless or pink leuco form.[1][2][3] This differential staining allows for a clear distinction between viable and non-viable cells, making JGB an excellent indicator of mitochondrial health and, by extension, overall cell viability.

These application notes provide a comprehensive overview of the principles and applications of this compound B staining in cell viability and toxicity assays. Detailed protocols for various cell types are included, along with a summary of quantitative data from representative studies.

Principle of this compound B Staining

The utility of this compound B in cell viability assays hinges on its selective interaction with functional mitochondria. As a lipophilic cation, JGB readily crosses the plasma membrane of both living and dead cells. However, its accumulation within mitochondria is an active process dependent on the negative mitochondrial membrane potential maintained by the electron transport chain (ETC) in healthy, respiring cells.

Once inside the mitochondria, JGB acts as an artificial electron acceptor for cytochrome c oxidase (complex IV) of the ETC. This enzymatic reaction maintains the dye in its oxidized, colored form, resulting in the characteristic blue-green staining of mitochondria in viable cells.[2] Conversely, in cells with depolarized mitochondrial membranes—a hallmark of apoptosis and cellular toxicity—JGB cannot accumulate in the mitochondria and is subsequently reduced to its colorless leuco form by cytoplasmic enzymes. This loss of color serves as a clear and measurable indicator of cell death or metabolic compromise.[1]

Applications in Cell Viability and Toxicity Assays

The unique properties of this compound B make it a versatile tool for a range of applications in cell biology and toxicology:

  • Assessment of Mitochondrial Function: JGB staining provides a direct visualization of mitochondrial integrity and metabolic activity. A strong blue-green staining pattern is indicative of healthy, respiring mitochondria.

  • Quantitative Cell Viability Assays: The amount of JGB taken up and retained by a cell population can be quantified colorimetrically, providing a robust and reproducible measure of cell viability. This method is analogous to the widely used MTT and XTT assays, which also rely on mitochondrial enzymatic activity.

  • High-Throughput Screening (HTS) for Cytotoxicity: The simplicity and speed of the JGB assay make it well-suited for high-throughput screening of potential drug candidates or toxic compounds. The colorimetric readout can be easily adapted for use in multi-well plate formats.

  • Microscopic Visualization of Cell Death: JGB staining allows for the direct observation of individual viable and non-viable cells under a microscope, providing valuable qualitative data to complement quantitative assays.

Data Presentation: Quantitative Analysis of Cytotoxicity

The following tables summarize quantitative data from studies that have utilized this compound B to assess the toxicity of various compounds on different cell types.

Cell Line/TissueCompoundJGB ConcentrationIncubation TimeKey FindingsReference
MCF-7 (Breast Cancer)Cisplatin10 µM15 minutes (post-treatment)Dose-dependent decrease in JGB reduction, indicating reduced cell viability.
Isolated Rat Liver MitochondriaParaquatNot specifiedTime-dependentParaquat at 5 mM significantly decreased mitochondrial function as measured by JGB.
Isolated Rat Liver MitochondriaCaptoprilNot specifiedTime-dependentCaptopril (0.08 mM) showed no significant toxicity.
Isolated Rat Liver MitochondriaEnalaprilNot specifiedTime-dependentEnalapril (0.25 mM) showed no significant toxicity.
Isolated Rat Liver MitochondriaLisinoprilNot specifiedTime-dependentLisinopril (0.01 mM) showed no significant toxicity.

Experimental Protocols

I. Preparation of this compound B Staining Solutions

A. Stock Solution (1% w/v):

  • Dissolve 100 mg of this compound B powder in 10 mL of absolute ethanol or distilled water.

  • Mix thoroughly until the powder is completely dissolved.

  • Store the stock solution in a dark, airtight container at 4°C for up to 6 months.

B. Working Solution (0.02% w/v):

  • Dilute the 1% stock solution 1:50 in a suitable buffer (e.g., Phosphate-Buffered Saline - PBS) or serum-free cell culture medium. For example, add 200 µL of 1% JGB stock solution to 9.8 mL of PBS.

  • Prepare the working solution fresh before each experiment and protect it from light.

II. Staining Protocol for Suspension Cells
  • Harvest cells by centrifugation at a low speed (e.g., 200 x g) for 5 minutes.

  • Discard the supernatant and resuspend the cell pellet in fresh, pre-warmed PBS or serum-free medium.

  • Centrifuge the cells again and discard the supernatant.

  • Resuspend the cell pellet in the JGB working solution. The volume will depend on the cell number, but a typical starting point is 1 mL per 1-5 million cells.

  • Incubate the cells at 37°C for 10-20 minutes, protected from light.

  • Following incubation, cells can be observed directly under a light microscope or quantified using a colorimetric assay.

  • For microscopic observation, place a drop of the cell suspension on a microscope slide and cover with a coverslip.

  • For quantitative analysis, proceed to the colorimetric assay protocol.

III. Staining Protocol for Adherent Cells
  • Grow adherent cells in a multi-well plate to the desired confluency.

  • Carefully aspirate the culture medium from the wells.

  • Gently wash the cells twice with pre-warmed PBS.

  • Add a sufficient volume of the JGB working solution to each well to completely cover the cell monolayer.

  • Incubate the plate at 37°C for 10-20 minutes, protected from light.

  • After incubation, remove the JGB working solution.

  • Wash the cells 2-3 times with PBS to remove any excess stain.

  • The stained cells can now be visualized under an inverted microscope or used for a quantitative colorimetric assay.

IV. Colorimetric Assay for Quantifying Cell Viability

This protocol is adapted for a 96-well plate format but can be scaled for other formats.

  • After staining adherent cells as described above and performing the final PBS wash, add 100 µL of 0.5 M HCl to each well to elute the dye from the cells.

  • For suspension cells, after staining, pellet the cells by centrifugation, remove the supernatant, and resuspend the pellet in 100 µL of 0.5 M HCl. Transfer the suspension to a 96-well plate.

  • Incubate the plate at room temperature for 10 minutes with gentle shaking to ensure complete dye elution.

  • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 595-610 nm.

  • The absorbance value is directly proportional to the number of viable cells. Cell viability can be expressed as a percentage of the absorbance of an untreated control group.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_staining Staining Procedure cluster_analysis Analysis prep_cells Prepare Cell Culture (Adherent or Suspension) wash_cells Wash Cells with PBS prep_cells->wash_cells prep_jgb Prepare JGB Working Solution add_jgb Incubate with JGB Working Solution (10-20 min, 37°C) prep_jgb->add_jgb wash_cells->add_jgb wash_excess Wash to Remove Excess JGB add_jgb->wash_excess microscopy Qualitative Analysis: Microscopic Observation wash_excess->microscopy elution Quantitative Analysis: Dye Elution with HCl wash_excess->elution read_absorbance Measure Absorbance (595-610 nm) elution->read_absorbance

Caption: Experimental workflow for this compound B cell viability assay.

signaling_pathway cluster_stimulus Apoptotic Stimulus cluster_mitochondrion Mitochondrial Response cluster_caspase Caspase Cascade stimulus Toxic Compound / Drug Treatment mom_potential Loss of Mitochondrial Membrane Potential (ΔΨm) stimulus->mom_potential jgb_staining Decreased JGB Staining mom_potential->jgb_staining momp Mitochondrial Outer Membrane Permeabilization (MOMP) mom_potential->momp cytochrome_c Cytochrome c Release momp->cytochrome_c apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) cytochrome_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Troubleshooting & Optimization

Troubleshooting uneven Janus green B staining in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Janus green B (JGB) staining in cell culture, with a focus on addressing uneven staining.

Troubleshooting Guide: Uneven this compound B Staining

Uneven or patchy staining can arise from a variety of factors, from suboptimal cell health to procedural inconsistencies. This guide provides a systematic approach to identifying and resolving these issues.

Question: Why am I seeing variable staining intensity between cells in the same population?

Answer: Heterogeneous staining within a cell population is often linked to differences in mitochondrial activity and cell viability. This compound B is a vital stain that specifically targets mitochondria with active electron transport chains.[1][2]

  • Cell Viability: Only viable, metabolically active cells will effectively stain with JGB.[3] Dead or dying cells have compromised mitochondrial function and will not retain the stain, leading to a patchy appearance.

  • Cell Cycle and Metabolic State: Different phases of the cell cycle or varying metabolic states within a cell population can influence the number and activity of mitochondria, resulting in differing staining intensities.

  • Mitochondrial Health: Exposure to cytotoxic substances or other cellular stressors can lead to mitochondrial dysfunction in a subset of cells, causing reduced JGB staining.

Recommended Actions:

  • Assess Cell Viability: Before staining, perform a viability assay (e.g., trypan blue exclusion) to ensure a healthy cell population (ideally >95% viability).

  • Synchronize Cell Cultures: If cell cycle-dependent variations are suspected, consider cell synchronization techniques.

  • Optimize Staining Conditions: Ensure that the staining buffer and conditions are optimal for maintaining cell health during the procedure.

Question: My this compound B staining appears granular and inconsistent across the coverslip. What could be the cause?

Answer: This issue often points to problems with the reagent preparation or the staining protocol itself.

  • Precipitated Stain: JGB solution that is old, improperly stored, or at too high a concentration can form precipitates, leading to uneven staining and artifacts.

  • Inadequate Washing: Insufficient washing after staining can leave behind excess, unbound dye that can appear as background noise or blotches.

  • Cell Clumping: If staining cells in suspension, inadequate resuspension can lead to cell clumps that are not uniformly exposed to the staining solution.

Recommended Actions:

  • Fresh Reagents: Always prepare the JGB working solution fresh before each experiment.[1] Ensure the stock solution is properly stored in a dark container at 4°C.[1]

  • Proper Washing: After incubation with JGB, wash the cells 2-3 times with a physiological buffer like PBS to effectively remove excess stain.

  • Ensure Single-Cell Suspension: For suspension cells, gently triturate the cell pellet to achieve a single-cell suspension before adding the staining solution.

Question: The staining is faint or absent in all cells. What should I check?

Answer: A complete lack of staining typically indicates a fundamental problem with the staining process or the cells themselves.

  • Inactive Mitochondria: If the cells have been treated with a substance that inhibits the electron transport chain (like cyanide), JGB will not be oxidized and will remain in its colorless, reduced form.

  • Incorrect Reagent Preparation: An overly diluted working solution or a degraded stock solution will result in weak or no staining.

  • Insufficient Incubation Time: The incubation time may be too short for the dye to be taken up by the mitochondria.

Recommended Actions:

  • Verify Reagent Concentrations: Double-check the dilution of your stock solution to prepare the working solution.

  • Optimize Incubation Time: While typical incubation times range from 5-30 minutes, you may need to optimize this for your specific cell type.

  • Use Positive Controls: Stain a known healthy, untreated cell population alongside your experimental samples to ensure the protocol and reagents are working correctly.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of this compound B staining?

This compound B is a cationic dye that readily penetrates living cells. Its specificity for mitochondria is due to the action of cytochrome c oxidase (Complex IV) in the electron transport chain, which maintains the dye in its oxidized, blue-green state. In the cytoplasm, the dye is reduced to a colorless leuco form, resulting in the selective visualization of mitochondria.

Q2: What is the optimal concentration of this compound B for staining?

The optimal concentration can vary depending on the cell type, but a common starting range for the working solution is 0.01% to 0.1% (w/v). A frequently used concentration is 0.02%. It is recommended to perform a titration to determine the optimal concentration for your specific experimental conditions.

Q3: Can I fix the cells after this compound B staining?

Yes, it is possible to fix cells after vital staining with JGB, for example, with a formaldehyde solution. However, fixation can potentially alter the staining pattern and intensity, so it is crucial to be consistent with your protocol if you choose to fix the cells.

Q4: Does the presence of serum in the culture medium affect JGB staining?

It is generally recommended to perform the staining in a serum-free medium or a physiological buffer like PBS. Serum proteins can sometimes interfere with the uptake of the dye by the cells.

Quantitative Data Summary

The following table summarizes key quantitative parameters for vital staining with this compound B.

ParameterValue RangeNotes
Stock Solution Concentration 1% (w/v)Dissolve 10 mg of JGB powder in 1 mL of distilled water or ethanol.
Working Solution Concentration 0.01% - 0.1% (w/v)A common starting concentration is 0.02%. Optimal concentration may vary.
Incubation Time 5 - 30 minutesShorter times are generally preferred to minimize toxicity. A typical range is 5-10 minutes.
Incubation Temperature Room Temperature or 37°C37°C may enhance uptake but could also increase toxicity.
Observation Method Brightfield MicroscopyJGB is a chromogenic dye observed under a standard light microscope.
Color of Stained Mitochondria Blue-greenThis is the oxidized form of the dye.
Color of Cytoplasm Colorless or pinkThis is the reduced (leuco) form of the dye.

Experimental Protocols

Protocol 1: Staining of Adherent Cells
  • Grow cells on sterile glass coverslips or in glass-bottom dishes to the desired confluency.

  • Remove the culture medium and gently wash the cells twice with pre-warmed Phosphate-Buffered Saline (PBS).

  • Add the freshly prepared this compound B working solution to the cells, ensuring the entire surface is covered.

  • Incubate for 5-10 minutes at room temperature, protected from light.

  • Remove the staining solution and wash the cells 2-3 times with PBS to remove excess stain.

  • Mount the coverslip on a microscope slide with a drop of PBS or fresh culture medium and observe under a light microscope.

Protocol 2: Staining of Suspension Cells
  • Harvest cells and pellet them by centrifugation (e.g., 500 x g for 3 minutes).

  • Resuspend the cell pellet in the freshly prepared this compound B working solution.

  • Incubate for 5-10 minutes at room temperature, protected from light.

  • Pellet the cells again by centrifugation to remove the staining solution.

  • Resuspend the cell pellet in fresh PBS and repeat the wash step twice.

  • After the final wash, resuspend the cells in a small volume of PBS.

  • Place a drop of the cell suspension on a microscope slide, cover with a coverslip, and observe under a light microscope.

Visualizations

JanusGreenB_Mechanism Mechanism of this compound B Staining cluster_cell Living Cell JGB This compound B (Oxidized, Blue-Green) Mitochondrion Mitochondrion JGB->Mitochondrion Uptake Cytoplasm Cytoplasm JGB->Cytoplasm Uptake LeucoJGB Leuco-JGB (Reduced, Colorless) ETC Electron Transport Chain (Cytochrome c Oxidase) Mitochondrion->ETC Localization Cytoplasm->LeucoJGB Reduction ETC->JGB Maintains Oxidized State

Caption: Mechanism of selective mitochondrial staining by this compound B.

Staining_Workflow This compound B Staining Workflow start Start prep_cells Prepare Cells (Adherent or Suspension) start->prep_cells wash1 Wash with PBS prep_cells->wash1 add_jgb Add JGB Working Solution wash1->add_jgb incubate Incubate (5-10 min, RT, dark) add_jgb->incubate wash2 Wash with PBS (2-3x) incubate->wash2 mount Mount on Slide wash2->mount observe Observe under Microscope mount->observe end End observe->end

Caption: Experimental workflow for vital staining with this compound B.

References

How to reduce background noise in Janus green B staining

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their Janus Green B (JGB) staining experiments and minimize background noise for clear mitochondrial visualization.

Troubleshooting Guide: Reducing Background Noise

High background staining can obscure the specific mitochondrial signal, leading to difficulties in data interpretation. The following guide addresses common causes of background noise and provides systematic solutions.

ProblemPotential CauseRecommended Solution
Diffuse Cytoplasmic Staining 1. Excessive Dye Concentration: High concentrations of JGB can lead to non-specific binding within the cytoplasm. 2. Prolonged Incubation Time: Leaving the stain on for too long can result in its accumulation in cellular compartments other than mitochondria. 3. Poor Cell Health: Unhealthy or dying cells have compromised membrane potential and enzymatic activity, leading to diffuse staining.1. Optimize Dye Concentration: Titrate the JGB working solution to find the lowest concentration that provides a robust mitochondrial signal with minimal cytoplasmic background. Start with a range of 0.001% to 0.02% (w/v). 2. Optimize Incubation Time: Reduce the incubation period. Typical incubation times range from 5 to 30 minutes. Test shorter durations to see if background is reduced while maintaining specific staining.[1] 3. Ensure Cell Viability: Use healthy, actively dividing cells. Check cell viability before and after staining. Ensure proper handling and maintenance of cell cultures.
Precipitate or Crystals on the Specimen 1. Inadequate Dissolving of JGB Powder: The dye may not be fully dissolved in the solvent. 2. Contaminated Reagents or Glassware: Dust, debris, or residual chemicals can cause precipitate to form.[1] 3. Use of Old or Improperly Stored Stock Solution: JGB solutions can degrade over time.1. Properly Dissolve and Filter: Ensure the JGB powder is completely dissolved in the appropriate solvent (e.g., distilled water or ethanol).[2][3] Filter the stock and working solutions through a 0.22 µm filter before use. 2. Use Clean Materials: Employ clean, sterile glassware and high-quality reagents to prepare all solutions.[1] 3. Prepare Fresh Solutions: Prepare the JGB working solution fresh for each experiment. Store the stock solution in a dark, airtight container at 4°C.
Weak or No Mitochondrial Staining 1. Inactive Mitochondria: JGB staining is dependent on the activity of cytochrome c oxidase in functional mitochondria. 2. Insufficient Dye Concentration or Incubation Time: The staining parameters may be too low for the specific cell type. 3. Presence of Inhibitors: Certain compounds can inhibit the mitochondrial respiratory chain.1. Use Metabolically Active Cells: Ensure that the cells are in a healthy, metabolically active state. 2. Optimize Staining Parameters: Increase the JGB concentration or incubation time systematically. 3. Avoid Inhibitors: Be aware of any substances in the culture medium that could interfere with mitochondrial function.
Inconsistent Staining Across the Sample 1. Uneven Application of Staining Solution: Failure to cover the entire sample with the JGB solution. 2. Cell Clumping: In suspension cells, clumping can prevent uniform access of the dye to all cells. 3. Variations in Cell Density: Different cell densities across the culture vessel can lead to inconsistent staining.1. Ensure Complete Coverage: Add a sufficient volume of the JGB working solution to completely cover the cells or tissue. 2. Create a Single-Cell Suspension: For suspension cells, gently pipette to break up clumps before and during staining. 3. Plate Cells Uniformly: Ensure a uniform monolayer of adherent cells.

Optimization of Staining Parameters

The optimal concentration of this compound B and the incubation time are critical for achieving strong mitochondrial staining with low background. These parameters are cell-type dependent and should be empirically determined. The following table provides a starting point for optimization.

ParameterRange for OptimizationRecommendation
JGB Working Solution Concentration 0.001% - 0.02% (w/v)Start with 0.01% and adjust as needed. Lower concentrations are recommended to minimize toxicity and background.
Incubation Time 5 - 30 minutesBegin with a 15-minute incubation and vary the time to find the optimal balance between signal and background.
Incubation Temperature Room Temperature to 37°CStaining at 37°C can enhance dye uptake but may also increase cytotoxicity. Room temperature is often sufficient.
Washing Steps 2 - 3 washes with PBS or mediaThorough washing after staining is crucial to remove excess dye that contributes to background noise.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound B staining diffusing into the cytoplasm?

A1: Diffuse cytoplasmic staining is a common indicator of high background noise. This can be caused by several factors, including a dye concentration that is too high, an overly long incubation period, or poor cell health. In healthy, actively respiring cells, JGB is kept in its oxidized, blue-green state within the mitochondria by the enzyme cytochrome c oxidase. In the cytoplasm, the dye is typically reduced to a colorless form. If the cytoplasmic environment is not sufficiently reducing or if the dye concentration is excessive, this conversion may not be complete, leading to a colored cytoplasm. Try reducing both the dye concentration and the incubation time. Also, ensure your cells are healthy and metabolically active.

Q2: Can I fix my cells after this compound B staining?

A2: this compound B is a vital stain, meaning it is used on living cells. Fixation after staining is generally not recommended as it can alter the staining pattern and is not a standard procedure for this dye. The specificity of JGB relies on the enzymatic activity within living mitochondria.

Q3: My this compound B solution has particles in it. Can I still use it?

A3: No, you should not use a JGB solution with visible precipitates. These particles can adhere to your cells and create artifacts that can be mistaken for specific staining. This precipitation can occur if the dye is not fully dissolved or if the solution is old. It is recommended to filter your stock and working solutions and to always prepare the working solution fresh before each experiment.

Q4: Why do my mitochondria not stain with this compound B?

A4: A lack of staining can indicate a few issues. Firstly, this compound B specifically stains mitochondria with active respiration. If your cells are unhealthy or have inhibited mitochondrial function, the staining will be weak or absent. Secondly, your staining parameters may be suboptimal. The concentration of the JGB working solution might be too low, or the incubation time too short for your specific cell type. It is advisable to perform a titration of both concentration and incubation time to find the optimal conditions.

Q5: Is this compound B toxic to cells?

A5: Yes, like many vital stains, this compound B can be toxic to cells, especially with prolonged exposure or at high concentrations. It is important to use the lowest effective concentration and the shortest possible incubation time to minimize cytotoxic effects.

Visualizing the Staining Mechanism and Workflow

To better understand the principles of this compound B staining and the experimental process, the following diagrams illustrate the key pathways and steps.

JanusGreenB_Mechanism Mechanism of this compound B Staining cluster_cell Cell cluster_mito Mitochondrion JGB_out This compound B (Oxidized, Blue-Green) JGB_in This compound B (Oxidized, Blue-Green) JGB_out->JGB_in Cellular Uptake JGB_mito This compound B (Oxidized, Blue-Green) JGB_in->JGB_mito Mitochondrial Accumulation JGB_cyto Leuco-JGB (Reduced, Colorless) JGB_in->JGB_cyto Cytoplasmic Reduction Enzyme Cytochrome c Oxidase JGB_mito->Enzyme Maintained in Oxidized State

Caption: Mechanism of this compound B staining in a living cell.

JGB_Workflow This compound B Staining Workflow start Start prep_cells Prepare Live Cells (Adherent or Suspension) start->prep_cells wash1 Wash Cells (e.g., with PBS) prep_cells->wash1 prep_jgb Prepare Fresh JGB Working Solution stain Incubate with JGB (5-30 min) prep_jgb->stain wash1->stain wash2 Wash Cells to Remove Excess Stain (2-3 times) stain->wash2 visualize Visualize Under Light Microscope wash2->visualize end End visualize->end

Caption: A typical workflow for this compound B vital staining.

References

Cytotoxicity of Janus green B at different concentrations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Janus green B (JGB). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Data Presentation: Cytotoxicity of this compound B

Concentration RangeObservationCell Type/SystemCitation
0.025% (w/v)Significant inhibition of oxygen uptake in isolated mitochondria.Rat Liver Mitochondria
0.0025% (w/v)Inhibition of oxygen uptake in isolated mitochondria.Rat Liver Mitochondria
High Concentrations (unspecified)Cytotoxic effects observed.General Cell Culture[1]
10 µMUsed for short-term (15 minutes) mitochondrial function assays without significant cytotoxicity.Rat Brain Mitochondria[1]

Note: The lack of standardized IC50 values necessitates that researchers perform dose-response experiments to determine the optimal concentration of JGB for their specific cell line and experimental conditions.

Experimental Protocols

Protocol 1: this compound B Colorimetric Assay for Cell Viability

This protocol is adapted from a method based on the reduction of this compound B by mitochondrial dehydrogenases in viable cells.[1][2][3]

Materials:

  • This compound B (JGB) powder

  • Phosphate-buffered saline (PBS), pH 7.4

  • Cell culture medium

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with the test compound at various concentrations for the desired duration. Include untreated and vehicle-treated controls.

  • Preparation of JGB Solution: Prepare a stock solution of JGB (e.g., 1 mg/mL in sterile distilled water) and dilute it in cell culture medium to the final working concentration (e.g., 10 µM).

  • Staining:

    • Remove the culture medium from the wells.

    • Wash the cells twice with PBS.

    • Add 100 µL of the JGB working solution to each well.

    • Incubate the plate for 15-60 minutes at 37°C.

  • Measurement:

    • Measure the absorbance at two wavelengths: 550 nm (for the reduced form, diethylsafranine) and 595 nm (for the oxidized form, JGB).

    • Calculate the ratio of absorbance at 550 nm to 595 nm. A decrease in this ratio is indicative of reduced cell viability.

Protocol 2: Vital Staining of Mitochondria with this compound B

This protocol is for the visualization of mitochondria in living cells.

Materials:

  • This compound B powder

  • Sterile PBS or serum-free cell culture medium

  • Microscope slides and coverslips

  • Light microscope

Procedure:

  • Prepare JGB Working Solution: Prepare a fresh working solution of JGB (e.g., 0.01% to 0.05% w/v) in sterile PBS or serum-free medium.

  • Cell Preparation:

    • Adherent cells: Grow cells on coverslips. Wash twice with PBS.

    • Suspension cells: Centrifuge the cell suspension to obtain a pellet. Resuspend in PBS.

  • Staining:

    • Incubate the cells with the JGB working solution for 10-30 minutes at 37°C.

  • Washing:

    • Wash the cells 2-3 times with PBS to remove excess stain.

  • Visualization:

    • Mount the coverslip on a microscope slide with a drop of PBS.

    • Observe the cells under a light microscope. Mitochondria in healthy cells will appear as blue-green filaments or granules.

Troubleshooting Guides and FAQs

FAQs
  • Q1: What is the mechanism of this compound B cytotoxicity?

    • A1: this compound B is a vital stain that specifically accumulates in mitochondria due to the mitochondrial membrane potential. In its oxidized form, it is blue-green. Inside the mitochondria, it is reduced by components of the electron transport chain, particularly cytochrome c oxidase. At high concentrations or with prolonged exposure, JGB can interfere with mitochondrial respiration, leading to a decrease in ATP production, generation of reactive oxygen species (ROS), and ultimately, cell death.

  • Q2: Can I use this compound B for long-term cell viability studies?

    • A2: It is not recommended. JGB itself can be toxic to cells over extended periods. For long-term studies, consider using less toxic endpoint assays or real-time viability indicators.

  • Q3: Is this compound B specific to mitochondria?

    • A3: At appropriate, low concentrations, JGB is highly specific for mitochondria in living, metabolically active cells. However, at higher concentrations, its specificity can be lost, and it may stain other cellular components.

Troubleshooting Guide
IssuePossible Cause(s)Recommended Solution(s)
Weak or no staining of mitochondria 1. Low mitochondrial activity. 2. JGB concentration is too low. 3. Incubation time is too short. 4. JGB solution has degraded.1. Use healthy, actively growing cells. Include a positive control with known high mitochondrial activity. 2. Optimize the JGB concentration for your cell type. 3. Increase the incubation time. 4. Prepare a fresh JGB working solution for each experiment.
High background staining (cytoplasm is stained) 1. JGB concentration is too high. 2. Excessive incubation time. 3. Cells are not viable.1. Perform a concentration titration to find the optimal staining concentration with minimal background. 2. Reduce the incubation time. 3. Ensure you are using healthy cells. Dead cells can show non-specific staining.
Inconsistent results between wells/replicates 1. Uneven cell seeding. 2. Inconsistent washing steps. 3. Edge effects in the microplate.1. Ensure a homogenous cell suspension before seeding and use proper pipetting techniques. 2. Be gentle and consistent with washing to avoid detaching cells. 3. To minimize edge effects, do not use the outer wells of the plate for experimental samples; instead, fill them with sterile PBS or media.
Precipitate formation in JGB solution 1. JGB is not fully dissolved. 2. Contamination of the solution.1. Ensure the JGB powder is completely dissolved in the solvent. Gentle warming may help. Filter the solution if necessary. 2. Use sterile reagents and proper aseptic techniques when preparing solutions.

Signaling Pathways and Experimental Workflows

Hypothetical Signaling Pathway of JGB-Induced Apoptosis

The primary mechanism of this compound B cytotoxicity is believed to be through the induction of mitochondrial dysfunction, which can trigger the intrinsic pathway of apoptosis.

G JGB This compound B Mito Mitochondrial Accumulation JGB->Mito ETC Inhibition of Electron Transport Chain Mito->ETC ROS Increased ROS Production ETC->ROS MMP Loss of Mitochondrial Membrane Potential ETC->MMP ROS->MMP CytoC Cytochrome c Release MMP->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

JGB-induced mitochondrial dysfunction leading to apoptosis.

Experimental Workflow for Assessing JGB Cytotoxicity

This workflow outlines the key steps in evaluating the cytotoxic effects of this compound B.

G start Start cell_culture Cell Culture (e.g., MCF-7, HeLa) start->cell_culture seeding Seed Cells in 96-well Plate cell_culture->seeding treatment Treat with Different Concentrations of JGB seeding->treatment incubation Incubate for Defined Time Periods (e.g., 24, 48, 72h) treatment->incubation assay Perform Cell Viability Assay (e.g., JGB reduction, MTT) incubation->assay measurement Measure Absorbance/ Fluorescence assay->measurement analysis Data Analysis (Calculate % Viability) measurement->analysis end End analysis->end

References

Preventing Janus green B precipitation in staining solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Janus green B in staining solutions.

Troubleshooting Guide: Preventing this compound B Precipitation

Precipitation of this compound B from a staining solution can lead to artifacts and unreliable staining results. Below is a guide to help you identify and resolve common issues.

Observation Potential Cause Recommended Solution
Precipitate forms immediately upon dissolving the dye. Low-quality water: Tap water or water with high mineral content can react with the dye.Use high-purity, distilled, or deionized water for all solutions.
Incorrect solvent: While soluble in both, the dye may have different stability in water versus ethanol depending on the protocol.Refer to your specific protocol for the recommended solvent. If precipitation occurs, try preparing a fresh solution with the alternative solvent (e.g., ethanol if water was used).
Contaminated glassware: Residual chemicals on glassware can induce precipitation.Ensure all glassware is thoroughly cleaned, rinsed with distilled water, and dried before use.
Precipitate forms after a short period (hours to a day). Incorrect pH: The optimal pH for this compound B solutions is between 6.0 and 7.0.[1] Deviations outside this range can reduce stability.Adjust the pH of your staining solution using a suitable buffer system (e.g., Phosphate-Buffered Saline - PBS). Verify the final pH with a calibrated pH meter.
Light exposure: this compound B is a light-sensitive compound that can degrade and precipitate upon prolonged exposure to light.[1]Prepare and store the staining solution in amber bottles or containers wrapped in aluminum foil to protect it from light.[1]
Incompatible buffer: While PBS is commonly used, other buffers might contain components that react with this compound B.If using a buffer other than PBS and experiencing precipitation, consider switching to a 0.1 M phosphate buffer or saline solution.
Precipitate forms after prolonged storage or temperature fluctuations. Improper storage temperature: Storing the solution at inappropriate temperatures can affect its stability.Store stock solutions at 4°C for short-term use and aliquoted at -20°C for long-term storage to minimize freeze-thaw cycles.[2][3]
Solution evaporation: Over time, solvent evaporation can increase the dye concentration beyond its solubility limit.Ensure storage containers are well-sealed to prevent evaporation.
Precipitate forms when mixing with other reagents (e.g., fixatives, other stains). Incompatibility with fixatives: Certain fixatives or their components may cause the dye to precipitate.A combination of paraformaldehyde and glutaraldehyde has been shown to be effective for preserving mitochondrial morphology. If precipitation is observed with a specific fixative, consider post-fixation staining or testing alternative fixatives.
Incompatibility with other stains: When performing dual staining, the second stain or its solvent might not be compatible with this compound B.When using with other stains like Neutral Red, ensure the solvents are compatible and consider sequential staining protocols with washing steps in between.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for preparing a this compound B staining solution?

A1: this compound B is soluble in both water and ethanol. The choice of solvent typically depends on the specific experimental protocol. For many biological applications, a stock solution is prepared in distilled water or ethanol and then diluted to the working concentration in a buffered solution like Phosphate-Buffered Saline (PBS).

Q2: What is the recommended pH for a stable this compound B solution?

A2: The recommended pH for a this compound B staining solution is between 6.0 and 7.0. Maintaining the pH within this range is crucial for the stability of the dye in the solution.

Q3: How should I store my this compound B stock and working solutions?

A3: this compound B powder and solutions should be stored in a cool, dry, and dark place. Stock solutions can be stored at 4°C for short-term use. For long-term storage, it is advisable to aliquot the stock solution into smaller volumes and store them at -20°C to avoid repeated freeze-thaw cycles. Always use tightly sealed containers to prevent evaporation.

Q4: Can I use tap water to prepare my this compound B solution?

A4: It is strongly recommended to use high-purity distilled or deionized water. Tap water contains minerals and impurities that can interact with the dye and cause it to precipitate.

Q5: My this compound B solution has precipitated. Can I still use it?

A5: It is not recommended to use a solution with a visible precipitate. The precipitate indicates that the dye concentration is no longer uniform, which will lead to unreliable and uneven staining. It is best to discard the precipitated solution and prepare a fresh one following the troubleshooting guidelines.

Experimental Protocols

Preparation of a 1% (w/v) this compound B Stock Solution

Materials:

  • This compound B powder

  • Distilled or deionized water (or 95% ethanol)

  • Volumetric flask (e.g., 10 mL)

  • Magnetic stirrer and stir bar (optional)

  • Amber storage bottle

Procedure:

  • Weigh out 100 mg of this compound B powder.

  • Transfer the powder to a 10 mL volumetric flask.

  • Add a small amount of distilled water (or 95% ethanol) to dissolve the powder.

  • Once dissolved, bring the total volume to 10 mL with the solvent.

  • If using a magnetic stirrer, add the stir bar before the solvent and stir until the powder is completely dissolved.

  • Transfer the solution to a labeled amber storage bottle.

  • Store at 4°C for short-term use or aliquot and freeze at -20°C for long-term storage.

Preparation of a 0.02% (w/v) Working Solution in PBS

Materials:

  • 1% this compound B stock solution

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Volumetric flask or conical tube

Procedure:

  • Pipette 0.2 mL (200 µL) of the 1% this compound B stock solution.

  • Add the stock solution to a container with 9.8 mL of PBS (pH 7.4).

  • Mix the solution thoroughly.

  • This working solution should be prepared fresh before each experiment for best results.

Quantitative Data Summary

Parameter Value Solvent/Conditions Reference
Solubility 20 mg/mLWater at 20°C
SolubleEthanol
125 mg/mLDMSO (with ultrasonic assistance)
Optimal pH Range 6.0 - 7.01% aqueous solution
Recommended Storage (Powder) Room TemperatureCool, dry, dark place
Recommended Storage (Stock Solution) 4°C (short-term) / -20°C (long-term)In a dark container

Visual Guides

Logical Workflow for Troubleshooting Precipitation

TroubleshootingWorkflow start Precipitate Observed prep During Preparation? start->prep Yes storage After Storage? start->storage No q_water Used High-Purity Water? prep->q_water mixing After Mixing with Reagents? storage->mixing No q_ph pH within 6.0-7.0? storage->q_ph q_fixative Compatible Fixative? mixing->q_fixative s_water Use Distilled/Deionized Water q_water->s_water No q_solvent Correct Solvent Used? q_water->q_solvent Yes s_solvent Verify Protocol/Try Alternative Solvent q_solvent->s_solvent No s_ph Adjust pH with Buffer q_ph->s_ph No q_light Protected from Light? q_ph->q_light Yes s_light Store in Amber Bottle q_light->s_light No q_temp Correct Storage Temperature? q_light->q_temp Yes s_temp Store at 4°C or -20°C (aliquoted) q_temp->s_temp No s_fixative Consider Post-Fixation Staining or Alternative Fixative q_fixative->s_fixative No q_stain Compatible Second Stain? q_fixative->q_stain Yes s_stain Use Sequential Staining with Washes q_stain->s_stain No

Caption: Troubleshooting workflow for this compound B precipitation.

Signaling Pathway of this compound B in Mitochondria

JGB_Mitochondria cluster_cell Cell cluster_mito Mitochondrion ETC Electron Transport Chain CytC Cytochrome c Oxidase ETC->CytC maintains JGB_ox This compound B (Oxidized) Blue-Green CytC->JGB_ox keeps oxidized JGB_red This compound B (Reduced) Colorless/Pink JGB_ox->JGB_red diffuses into Cytoplasm Cytoplasm JGB_red->Cytoplasm

Caption: Mechanism of this compound B staining in mitochondria.

References

Janus green B staining artifacts and how to avoid them

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Janus Green B (JGB) for mitochondrial staining.

Troubleshooting Guide

This guide addresses common issues encountered during this compound B staining experiments.

Issue IDProblemPotential Cause(s)Suggested Solution(s)
JGB-001Weak or No Staining 1. Inactive Mitochondria: JGB requires active mitochondria with a functional electron transport chain, specifically cytochrome c oxidase, to maintain its oxidized blue-green color.[1] 2. Incorrect Stain Preparation: The working solution may be too dilute, expired, or improperly prepared. 3. Insufficient Incubation Time: The stain may not have had enough time to penetrate the cells and accumulate in the mitochondria.1. Use Healthy, Viable Cells: Ensure that the cells are healthy and metabolically active. It is advisable to perform a cell viability test. 2. Prepare Fresh Stain: Always prepare the this compound B working solution fresh before each experiment.[2] 3. Optimize Incubation Time: Increase the incubation time in increments (e.g., 5-10 minutes) to determine the optimal duration for your specific cell type.
JGB-002Non-Specific Cytoplasmic Staining 1. Excessive Stain Concentration: A high concentration of JGB can lead to non-specific binding to other cellular components. 2. Prolonged Incubation: Leaving the stain on for too long can result in the dye accumulating in the cytoplasm.[1] 3. Inadequate Washing: Failure to properly wash away excess stain can leave a high background signal.1. Optimize Stain Concentration: Perform a concentration gradient to find the lowest effective concentration for clear mitochondrial staining. 2. Reduce Incubation Time: Shorten the incubation period to prevent cytoplasmic saturation. 3. Thorough Washing: After incubation, wash the cells multiple times with a suitable buffer (e.g., PBS) to remove unbound dye.[1]
JGB-003Rapid Fading of Stain 1. Reduction of the Dye: In the absence of sufficient oxygen or mitochondrial activity, JGB is reduced to its colorless or pink leuco form.[3] 2. Photobleaching: Excessive exposure to the microscope light source can cause the dye to fade.1. Ensure Proper Aeration: Maintain adequate oxygen supply to the cells during observation. 2. Minimize Light Exposure: Reduce the intensity and duration of light exposure. Use a microscope equipped with a shutter and only expose the sample when actively observing or capturing images.
JGB-004Presence of Precipitate or Crystals 1. Incomplete Dissolving of Dye: The JGB powder may not have fully dissolved in the solvent. 2. Contaminated Solutions: The buffer or water used to prepare the staining solution may contain impurities.1. Filter the Staining Solution: Filter the JGB working solution through a 0.22 µm filter before use to remove any undissolved particles. 2. Use High-Purity Reagents: Prepare all solutions with high-quality, sterile, and particle-free water and buffers.
JGB-005Uneven Staining Across the Sample 1. Inconsistent Cell Health: A heterogeneous cell population with varying levels of metabolic activity will show variable staining. 2. Improper Smear Preparation: For slide preparations, an uneven smear of cells can lead to inconsistent staining.1. Ensure a Homogeneous Cell Population: Use cells from a consistent passage number and growth phase. 2. Prepare a Uniform Smear: When preparing slides, ensure the cells are spread evenly to form a thin, uniform layer.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of this compound B staining for mitochondria?

A1: this compound B is a vital stain that specifically targets mitochondria in living cells. It is a cationic dye that can permeate the cell membrane. The specificity of JGB for mitochondria is due to the action of cytochrome c oxidase (Complex IV) in the electron transport chain, which maintains the dye in its oxidized, blue-green state. In the cytoplasm, the dye is reduced to a colorless or pink leuco form, resulting in the selective visualization of mitochondria.

Q2: What is the optimal concentration for the this compound B working solution?

A2: The optimal concentration can vary depending on the cell type and experimental conditions. A common starting point for a working solution is 0.02% (w/v). However, it is highly recommended to perform a titration to determine the ideal concentration that provides clear mitochondrial staining with minimal background.

Q3: How long should I incubate my cells with this compound B?

A3: A typical incubation time ranges from 5 to 10 minutes at room temperature. This should be optimized for each specific cell type and experimental setup to achieve the best signal-to-noise ratio.

Q4: Can this compound B be used to stain fixed cells?

A4: No, this compound B is a vital stain and its mechanism relies on the enzymatic activity of living mitochondria. Therefore, it is not suitable for staining fixed cells.

Q5: How should I prepare the this compound B stock and working solutions?

A5: A common method for preparing a 1% (w/v) stock solution is to dissolve 10 mg of this compound B powder in 1 mL of distilled water or ethanol. This stock solution should be stored in a dark container at 4°C. The working solution (e.g., 0.02%) should be prepared fresh before each experiment by diluting the stock solution in a suitable buffer like PBS or serum-free cell culture medium.

Experimental Protocols

Staining of Adherent Cells
  • Grow cells to the desired confluency on sterile glass coverslips or in glass-bottom dishes.

  • Remove the culture medium and gently wash the cells twice with pre-warmed Phosphate-Buffered Saline (PBS).

  • Prepare a fresh working solution of this compound B at the optimized concentration in PBS or serum-free medium.

  • Add the JGB working solution to the cells, ensuring the entire surface is covered.

  • Incubate for the optimized duration (e.g., 5-10 minutes) at room temperature, protected from light.

  • Remove the staining solution and wash the cells 2-3 times with PBS to remove excess stain.

  • Mount the coverslip on a microscope slide with a drop of PBS or fresh culture medium.

  • Observe immediately under a light microscope.

Staining of Suspension Cells
  • Harvest the cells and pellet them by centrifugation (e.g., 500 x g for 3 minutes).

  • Resuspend the cell pellet in a pre-warmed buffer (e.g., PBS).

  • Centrifuge again and discard the supernatant.

  • Resuspend the cell pellet in the freshly prepared this compound B working solution.

  • Incubate for the optimized duration (e.g., 5-10 minutes) at room temperature, protected from light.

  • Pellet the cells by centrifugation.

  • Resuspend the cell pellet in fresh PBS and repeat the wash step twice.

  • After the final wash, resuspend the cells in a small volume of PBS.

  • Place a drop of the cell suspension on a microscope slide, cover with a coverslip, and observe under a light microscope.

Visualizations

JGB_Staining_Mechanism cluster_cell Living Cell JGB_ext This compound B (Oxidized, Blue-Green) JGB_int This compound B (Inside Cytoplasm) JGB_ext->JGB_int Cellular Uptake JGB_mito This compound B (In Mitochondria) Oxidized, Blue-Green JGB_int->JGB_mito Accumulation JGB_cyto Leuco-JGB (Reduced, Colorless) JGB_int->JGB_cyto Reduction Mito Mitochondrion CCO Cytochrome c Oxidase JGB_mito->CCO Maintained by Cyto Cytoplasm

Caption: Mechanism of selective mitochondrial staining by this compound B.

JGB_Workflow start Start prep_cells Prepare Live Cells (Adherent or Suspension) start->prep_cells wash1 Wash with Buffer (e.g., PBS) prep_cells->wash1 add_jgb Add fresh JGB Working Solution wash1->add_jgb incubate Incubate (5-10 min, RT, dark) add_jgb->incubate wash2 Wash to Remove Excess Stain incubate->wash2 mount Mount on Slide wash2->mount observe Microscopic Observation mount->observe end End observe->end

Caption: General experimental workflow for this compound B staining.

Troubleshooting_Logic start Staining Problem no_stain Weak/No Staining start->no_stain non_specific Non-Specific Staining start->non_specific fading Rapid Fading start->fading check_viability Check Cell Viability & Mitochondrial Activity no_stain->check_viability optimize_time Optimize Incubation Time no_stain->optimize_time optimize_conc Optimize JGB Concentration non_specific->optimize_conc non_specific->optimize_time check_wash Improve Washing Steps non_specific->check_wash check_oxygen Ensure Aeration fading->check_oxygen minimize_light Minimize Light Exposure fading->minimize_light solution1 Use Healthy Cells check_viability->solution1 solution2 Titrate Concentration optimize_conc->solution2 solution3 Adjust Incubation Time optimize_time->solution3 solution4 Wash Thoroughly check_wash->solution4 solution5 Maintain Oxygen check_oxygen->solution5 solution6 Reduce Photobleaching minimize_light->solution6

Caption: Logical workflow for troubleshooting common JGB staining artifacts.

References

Optimizing Janus Green B Staining: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing incubation time and troubleshooting common issues encountered during Janus green B (JGB) staining for mitochondrial visualization.

Frequently Asked Questions (FAQs)

Q1: What is the optimal incubation time for this compound B staining?

A1: The optimal incubation time for this compound B staining can vary depending on the cell type and experimental conditions. However, a general guideline is between 5 to 30 minutes.[1] Shorter incubation times, typically in the range of 5-10 minutes, are often preferred to minimize potential cytotoxicity.[1] For specific applications, such as staining insect flight muscles, an incubation of 30 minutes may be used.[2] It is recommended to start with a shorter incubation time and optimize based on your specific cell type and experimental goals.

Q2: My cells are not staining, or the staining is very faint. What could be the problem?

A2: Several factors can lead to poor or no staining:

  • Cell Viability: this compound B is a vital stain, meaning it only stains living cells with active mitochondria.[3][4] Ensure your cells are viable and metabolically active.

  • Mitochondrial Activity: The staining mechanism relies on the activity of cytochrome c oxidase in the mitochondria to maintain the dye in its oxidized, blue-green state. If mitochondrial function is compromised, staining will be weak or absent.

  • Incorrect Reagent Preparation: Ensure the this compound B working solution is freshly prepared and at the correct concentration.

  • Presence of Reducing Agents: The cytoplasm reduces JGB to a colorless form. If the cellular environment is overly reductive, it may counteract the mitochondrial oxidation required for color development.

Q3: The entire cell is stained blue-green, not just the mitochondria. How can I fix this?

A3: This issue, known as non-specific staining, can occur for a few reasons:

  • Over-incubation: Exposing the cells to the stain for too long can lead to its accumulation in other cellular compartments. Try reducing the incubation time.

  • Excessive Stain Concentration: A high concentration of this compound B can result in background staining. Consider titrating the concentration to find the optimal level for your cells. A common starting concentration is 0.02%.

  • Cell Death: As cells die, their membrane permeability increases, which can lead to non-specific uptake of the dye. Ensure you are working with a healthy cell population.

Q4: The stain appears pink or colorless instead of blue-green. What does this indicate?

A4: this compound B is an indicator of the presence of oxygen. In its oxidized state, within active mitochondria, it is blue-green. In the absence of oxygen or in a reducing environment, the dye is reduced to a pink or colorless form. This color change can indicate a lack of oxygen in your sample or compromised mitochondrial respiratory chain function.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
No/Weak Staining Low cell viabilityCheck cell health and viability before staining. Use a fresh, healthy culture.
Inactive mitochondriaEnsure experimental conditions are not inhibiting mitochondrial respiration.
Incorrect stain preparationPrepare fresh this compound B working solution for each experiment.
Non-specific Staining Incubation time is too longReduce the incubation period. Start with 5-10 minutes and optimize.
Stain concentration is too highDecrease the concentration of the this compound B working solution. A typical range is 0.01% to 0.1%.
High cell deathEnsure a high percentage of viable cells in the sample.
Pink/Colorless Stain Lack of oxygenEnsure adequate oxygenation of the sample during incubation.
Compromised mitochondrial functionThis may indicate an experimental effect on the electron transport chain.
Rapid Fading of Stain Conversion to leuco formWhile the conversion of the dye to its colorless leuco form is expected over extended periods, rapid fading might indicate high metabolic activity or a highly reductive cytoplasmic environment. Image the cells promptly after staining.

Quantitative Data Summary

The following table summarizes key quantitative parameters for this compound B staining protocols. Note that optimal conditions may vary depending on the specific cell type and experimental setup.

ParameterValue RangeTypical ValueNotes
Stain Concentration 0.01% - 0.1% (w/v)0.02% (w/v)Higher concentrations may increase toxicity and non-specific staining.
Incubation Time 5 - 30 minutes5 - 10 minutesShorter times are generally preferred to minimize cytotoxicity.
Incubation Temperature Room Temperature or 37°CRoom Temperature37°C may enhance uptake but could also increase toxicity.

Experimental Protocols

Reagent Preparation
  • Stock Solution (e.g., 1% w/v): Dissolve 10 mg of this compound B powder in 1 mL of distilled water or ethanol. Store this stock solution in a dark container at 4°C.

  • Working Solution (e.g., 0.02% w/v): Dilute the stock solution 1:50 in sterile phosphate-buffered saline (PBS) or serum-free cell culture medium. For example, add 20 µL of the 1% stock solution to 980 µL of PBS. This working solution should be prepared fresh before each use.

Staining Protocol for Adherent Cells
  • Grow cells on sterile glass coverslips or in glass-bottom dishes to the desired confluency.

  • Remove the culture medium and gently wash the cells twice with pre-warmed PBS.

  • Add the freshly prepared this compound B working solution to the cells, ensuring the entire surface is covered.

  • Incubate for 5-10 minutes at room temperature, protected from light.

  • Remove the staining solution and wash the cells 2-3 times with PBS to remove excess stain.

  • Mount the coverslip on a microscope slide with a drop of PBS or fresh culture medium and observe under a light microscope.

Staining Protocol for Suspension Cells
  • Harvest the cells and pellet them by centrifugation (e.g., 500 x g for 3 minutes).

  • Resuspend the cell pellet in the this compound B working solution.

  • Incubate for 5-10 minutes at room temperature, protected from light.

  • Pellet the cells again by centrifugation to remove the staining solution.

  • Resuspend the cell pellet in fresh PBS and repeat the wash step twice.

  • After the final wash, resuspend the cells in a small volume of PBS, place a drop on a microscope slide, cover with a coverslip, and observe under a light microscope.

Visualizations

JanusGreenB_Workflow cluster_prep Preparation cluster_staining Staining cluster_visualization Visualization start Start with Live Cells prep_wash Wash cells with PBS start->prep_wash stain_cells Add JGB solution to cells prep_wash->stain_cells prep_stain Prepare fresh 0.02% JGB working solution prep_stain->stain_cells incubate Incubate 5-10 min at RT stain_cells->incubate wash_excess Wash cells 2-3 times with PBS incubate->wash_excess mount Mount on slide wash_excess->mount observe Observe under light microscope mount->observe

Caption: Experimental workflow for this compound B staining of live cells.

JanusGreenB_Pathway JGB_outside This compound B (Cationic Dye) JGB_inside This compound B (in Cytoplasm) JGB_outside->JGB_inside Permeates Cell_Membrane Cell Membrane Mitochondrion Mitochondrion JGB_inside->Mitochondrion Accumulates in ETC Electron Transport Chain (Cytochrome c Oxidase) JGB_inside->ETC Acts upon JGB_reduced Reduced JGB (Colorless/Pink) JGB_inside->JGB_reduced Reduced by cytoplasmic enzymes Mitochondrion->ETC JGB_oxidized Oxidized JGB (Blue-Green) ETC->JGB_oxidized Maintains oxidized state

Caption: Mechanism of selective mitochondrial staining by this compound B.

References

Fading of Janus green B stain and how to prevent it

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using Janus green B (JGB) stain and preventing its fading during experiments.

Troubleshooting Guides

This section addresses common issues encountered during this compound B staining procedures.

Issue 1: Weak or No Mitochondrial Staining

  • Possible Cause 1: Low Mitochondrial Activity. The staining mechanism of this compound B relies on the oxidative activity of the mitochondrial electron transport chain, specifically cytochrome c oxidase, to maintain its blue-green color.[1][2] If mitochondria are not metabolically active, the dye will be reduced to its colorless or pink leuco form throughout the cell.[3][4]

    • Solution: Ensure cells are healthy and metabolically active before staining. Use fresh, healthy cell cultures and appropriate culture media.

  • Possible Cause 2: Incorrect Stain Concentration. The optimal concentration of this compound B can vary depending on the cell type.

    • Solution: Perform a concentration titration to determine the ideal staining concentration for your specific cells. A typical starting point for a working solution is 0.01% to 0.001%.[2]

  • Possible Cause 3: Inappropriate Incubation Time or Temperature. Insufficient incubation time will result in poor dye uptake, while prolonged incubation can be toxic to cells.

    • Solution: Optimize the incubation time (typically 10-30 minutes) and temperature (room temperature or 37°C) for your cell type.

  • Possible Cause 4: Presence of Reducing Agents. The presence of strong reducing agents in the staining solution or mounting medium can prevent the oxidation of this compound B, leading to a lack of color.

    • Solution: Ensure all solutions are freshly prepared and free of contaminating reducing agents.

Issue 2: Rapid Fading or Photobleaching of the Stain

  • Possible Cause 1: Phototoxicity and Photobleaching. Prolonged exposure to high-intensity light during microscopy can cause the this compound B stain to fade.

    • Solution 1: Minimize Light Exposure. Reduce the intensity and duration of light exposure during observation. Use the lowest possible light setting on the microscope that allows for clear visualization.

    • Solution 2: Use Antifade Reagents. Incorporate an antifade reagent into the mounting medium to slow down the photobleaching process. Common antifade reagents include n-propyl gallate (NPG) and p-phenylenediamine (PPD). However, as these are often antioxidants, their use with the redox-sensitive JGB requires careful consideration to avoid interfering with the staining mechanism itself. It is crucial to test the compatibility and potential inhibitory effects of any antifade reagent on JGB staining in your specific experimental setup.

  • Possible Cause 2: Oxygen Depletion. The oxidized, colored state of this compound B is dependent on the presence of oxygen. In a sealed slide preparation, cellular respiration can deplete the available oxygen, leading to the reduction of the dye and subsequent fading.

    • Solution: For live-cell imaging, ensure adequate oxygen supply. This can be achieved by using gas-permeable culture dishes or by not completely sealing the coverslip.

Issue 3: High Background Staining or Staining of Other Cellular Compartments

  • Possible Cause 1: Excessive Stain Concentration or Incubation Time. Using too high a concentration of JGB or incubating for too long can lead to non-specific staining of other cellular components, including the cytoplasm and nucleus.

    • Solution: Optimize the stain concentration and incubation time as described in "Issue 1".

  • Possible Cause 2: Cell Death. Dead or dying cells will often show diffuse, non-specific staining as their membrane integrity is compromised.

    • Solution: Use a viability stain in conjunction with this compound B to differentiate between live and dead cells. Ensure you are working with a healthy cell population.

  • Possible Cause 3: Inadequate Washing. Insufficient washing after the staining step can leave residual dye that contributes to background noise.

    • Solution: Thoroughly but gently wash the cells with an appropriate buffer (e.g., PBS) after staining to remove any unbound dye.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of this compound B staining?

A1: this compound B is a supravital stain that specifically targets mitochondria in living cells. It is a redox indicator. In its oxidized state, it is blue-green. The enzyme cytochrome c oxidase, located in the inner mitochondrial membrane, maintains this compound B in its oxidized, colored form. In the cytoplasm and other cellular compartments where this enzymatic activity is absent, the dye is reduced to a colorless or pink leuco form. This differential redox activity results in the selective staining of mitochondria.

Q2: How should I prepare and store this compound B solutions?

A2: A common stock solution is 1% (w/v) this compound B in distilled water or ethanol. This stock solution should be stored in a dark container at 4°C. The working solution is typically a 1:50 or 1:100 dilution of the stock solution in a suitable buffer like PBS or cell culture medium, prepared fresh before each use.

Q3: Can I use antifade reagents with this compound B?

A3: While antifade reagents are commonly used to prevent photobleaching in fluorescence microscopy, their use with this compound B requires caution. Many antifade reagents are antioxidants, which could potentially interfere with the redox-based staining mechanism of JGB by reducing the dye to its colorless form. It is recommended to empirically test the compatibility and effectiveness of any antifade reagent with your this compound B staining protocol. Start with low concentrations of the antifade agent and assess both the initial staining intensity and the rate of fading.

Q4: Can I fix cells after staining with this compound B?

A4: this compound B is a vital stain, meaning it is used on living cells. Fixation after staining can lead to the loss of the stain and is generally not recommended if the primary goal is to visualize mitochondria based on their metabolic activity.

Data Presentation

Table 1: Troubleshooting Common this compound B Staining Issues

IssuePossible CauseRecommended Solution
Weak or No Staining Low mitochondrial activityEnsure cells are healthy and metabolically active.
Incorrect stain concentrationTitrate JGB concentration (start with 0.01% - 0.001%).
Inappropriate incubationOptimize time (10-30 min) and temperature (RT or 37°C).
Presence of reducing agentsUse fresh, high-purity reagents.
Rapid Fading PhotobleachingMinimize light exposure; consider using an antifade reagent with caution.
Oxygen depletionEnsure adequate oxygen supply for live-cell imaging.
High Background Excessive stain/incubationOptimize staining parameters.
Cell deathUse a viability marker; ensure a healthy cell population.
Inadequate washingWash thoroughly with buffer post-staining.

Experimental Protocols

Protocol 1: Standard Staining of Adherent Cells with this compound B

  • Culture cells on sterile glass coverslips or in glass-bottom dishes to the desired confluency.

  • Prepare a fresh working solution of this compound B (e.g., 0.01% in pre-warmed PBS or serum-free culture medium).

  • Gently wash the cells twice with pre-warmed PBS to remove any residual medium.

  • Add the this compound B working solution to the cells, ensuring the entire surface is covered.

  • Incubate for 10-30 minutes at room temperature or 37°C, protected from light.

  • Remove the staining solution and gently wash the cells 2-3 times with pre-warmed PBS to remove excess stain.

  • Mount the coverslip on a microscope slide with a drop of fresh PBS or culture medium.

  • Observe immediately under a light microscope. Mitochondria should appear as blue-green, rod-shaped, or granular structures.

Protocol 2: Staining of Suspension Cells with this compound B

  • Harvest cells and pellet them by centrifugation (e.g., 500 x g for 3-5 minutes).

  • Resuspend the cell pellet in a fresh working solution of this compound B.

  • Incubate for 10-30 minutes at room temperature, protected from light.

  • Pellet the cells again by centrifugation.

  • Resuspend the cell pellet in fresh PBS and repeat the wash step twice to remove excess stain.

  • After the final wash, resuspend the cells in a small volume of PBS.

  • Place a drop of the cell suspension on a microscope slide, cover with a coverslip, and observe under a light microscope.

Visualizations

JGB_Staining_Mechanism cluster_cell Living Cell cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion JGB_outside This compound B (Enters Cell) Reduced_JGB Leuco-Janus Green B (Colorless/Pink) JGB_outside->Reduced_JGB Reduction ETC Electron Transport Chain (Inner Mitochondrial Membrane) JGB_outside->ETC CytC_Oxidase Cytochrome c Oxidase (Complex IV) ETC->CytC_Oxidase e- transfer Oxidized_JGB Oxidized this compound B (Blue-Green) CytC_Oxidase->Oxidized_JGB Oxidation

Caption: Mechanism of selective mitochondrial staining by this compound B.

JGB_Workflow cluster_mounting Mounting for Observation start Start: Healthy Cell Culture prep_stain Prepare Fresh JGB Working Solution start->prep_stain wash1 Wash Cells with PBS prep_stain->wash1 stain Incubate with JGB (10-30 min, light-protected) wash1->stain wash2 Wash Cells to Remove Excess Stain stain->wash2 mount_standard Mount in PBS/ Culture Medium wash2->mount_standard mount_antifade Mount in Antifade Medium (with caution) wash2->mount_antifade observe Microscopic Observation mount_standard->observe mount_antifade->observe end End: Data Acquisition observe->end

Caption: Experimental workflow for this compound B staining.

References

Non-specific binding of Janus green B and blocking methods

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering non-specific binding issues with Janus green B (JGB).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of this compound B (JGB) staining for mitochondria?

This compound B is a supravital stain that specifically targets mitochondria in living cells.[1][2] As a cationic dye, it penetrates both the cell and mitochondrial membranes.[2] The specificity of JGB relies on the activity of the mitochondrial electron transport chain.[2] Within functionally active mitochondria, the enzyme cytochrome c oxidase maintains JGB in its oxidized, blue-green colored state.[2] In the cytoplasm, other enzymes reduce JGB to a colorless leuco form. This differential enzymatic activity results in the selective visualization of mitochondria.

Q2: Why am I observing high background or non-specific cytoplasmic staining with JGB?

High background staining with JGB can be attributed to several factors:

  • Excessive Dye Concentration: High concentrations of JGB can lead to a loss of specificity, resulting in generalized cytoplasmic staining.

  • Electrostatic and Hydrophobic Interactions: As a cationic and aromatic molecule, JGB can non-specifically bind to negatively charged components and hydrophobic regions within the cytoplasm.

  • Cell Health: Unhealthy or dying cells may have compromised mitochondrial membrane potential and altered cytoplasmic enzymatic activity, leading to diffuse staining.

  • Inadequate Washing: Insufficient washing after the staining step can leave excess dye in the background.

Q3: How can I reduce non-specific binding of JGB?

While specific blocking protocols for the vital dye JGB are not well-documented, principles from other staining techniques like immunohistochemistry (IHC) can be adapted. The primary strategies involve optimizing the staining protocol and potentially using blocking agents.

Key Optimization Steps:

  • Titrate JGB Concentration: Determine the lowest effective concentration of JGB that provides adequate mitochondrial staining with minimal background for your specific cell type.

  • Optimize Incubation Time: Minimize the incubation time to the shortest duration necessary for clear mitochondrial staining.

  • Ensure Thorough Washing: After incubation, wash the cells thoroughly with a suitable buffer (e.g., PBS or serum-free medium) to remove unbound dye.

Experimental Blocking Approaches (Adapted from IHC): Pre-incubating cells with a protein-based solution may reduce non-specific binding by occupying charged and hydrophobic sites. However, it is important to note that JGB is known to interact with serum albumins, which could potentially interfere with staining. Therefore, empirical testing is crucial.

Blocking AgentRecommended Starting ConcentrationIncubation Time (before JGB staining)
Bovine Serum Albumin (BSA)1% (w/v) in PBS or serum-free medium15-30 minutes
Normal Serum5% (v/v) in PBS or serum-free medium15-30 minutes

Note: These are suggested starting points and require optimization. The effectiveness of these blocking agents for JGB vital staining is not definitively established in the literature.

Q4: How can I validate the specificity of my JGB staining?

To confirm that the observed staining is specific to metabolically active mitochondria, you can perform a control experiment using a mitochondrial inhibitor. Pre-treating the cells with an inhibitor of the electron transport chain should prevent the accumulation of the colored form of JGB in the mitochondria.

A common inhibitor used for this purpose is Sodium Azide (NaN₃) or Potassium Cyanide (KCN) , which inhibit cytochrome c oxidase.

Troubleshooting Guide

Problem: High Cytoplasmic Background Staining

G A High Cytoplasmic Background B Is JGB concentration optimized? A->B C Perform a concentration titration. Start with a lower concentration (e.g., 0.01% and below). B->C No D Is incubation time optimized? B->D Yes E Reduce incubation time. Try 5, 10, and 15-minute intervals. D->E No F Are washing steps adequate? D->F Yes G Increase the number and/or duration of washes with PBS or serum-free medium. F->G No H Have you tried a blocking step? F->H Yes I Consider pre-incubation with 1% BSA. (Note: This is an empirical step and may require optimization). H->I No J Is staining still non-specific? H->J Yes K Validate staining specificity with a mitochondrial inhibitor (e.g., Sodium Azide). J->K Yes

Experimental Protocols

Protocol 1: Standard JGB Staining of Adherent Cells
  • Cell Preparation: Culture adherent cells on glass coverslips or in glass-bottom dishes to the desired confluency.

  • Reagent Preparation:

    • JGB Stock Solution (1% w/v): Dissolve 10 mg of this compound B powder in 1 mL of distilled water or ethanol. Store at 4°C in the dark.

    • JGB Working Solution (e.g., 0.02% w/v): Freshly prepare by diluting the stock solution 1:50 in sterile, pre-warmed (37°C) PBS or serum-free culture medium. Further dilutions may be necessary for optimization.

  • Staining Procedure: a. Aspirate the culture medium from the cells. b. Gently wash the cells twice with pre-warmed PBS. c. Add the JGB working solution to cover the cells completely. d. Incubate at room temperature or 37°C for 5-10 minutes, protected from light. e. Aspirate the staining solution. f. Wash the cells 2-3 times with PBS to remove excess stain.

  • Imaging: Mount the coverslip on a microscope slide with a drop of fresh PBS or medium and observe immediately under a light microscope. Mitochondria should appear as blue-green organelles.

Protocol 2: JGB Staining with an Experimental Blocking Step
  • Cell Preparation: As in Protocol 1.

  • Reagent Preparation:

    • Blocking Buffer (1% BSA): Dissolve 100 mg of Bovine Serum Albumin (BSA) in 10 mL of sterile PBS.

    • JGB Solutions: As in Protocol 1.

  • Blocking and Staining Procedure: a. Aspirate the culture medium and wash cells twice with pre-warmed PBS. b. Add the 1% BSA blocking buffer to the cells and incubate for 15-30 minutes at room temperature. c. Aspirate the blocking buffer. Do not rinse. d. Immediately add the JGB working solution and incubate for 5-10 minutes, protected from light. e. Aspirate the staining solution and wash 2-3 times with PBS.

  • Imaging: Proceed as in Protocol 1.

Protocol 3: Validation of Staining Specificity
  • Cell Preparation: Prepare two sets of cultured cells.

  • Inhibitor Treatment (Test Group):

    • Prepare a working solution of a mitochondrial inhibitor (e.g., 10 mM Sodium Azide in serum-free medium).

    • Pre-incubate one set of cells with the inhibitor solution for 30-60 minutes at 37°C.

  • Control Group: Incubate the second set of cells with serum-free medium without the inhibitor for the same duration.

  • Staining: Proceed to stain both the test and control groups with JGB according to Protocol 1.

  • Analysis: Compare the staining patterns. The control group should show distinct mitochondrial staining, while the inhibitor-treated test group should show significantly reduced or absent mitochondrial staining.

Visual Summaries

JGB Staining Mechanism and Troubleshooting Workflow

G JGB_in This compound B (permeates cell) JGB_ox JGB_ox JGB_in->JGB_ox Accumulates in Mitochondria JGB_red JGB_red JGB_in->JGB_red Enters Cytoplasm ETC ETC JGB_ox->ETC Maintained by Reductases Reductases JGB_red->Reductases Reduced by

References

Validation & Comparative

A Comparative Guide to Mitochondrial Imaging: Janus Green B vs. Rhodamine 123

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate visualization and assessment of mitochondrial function are paramount. This guide provides a comprehensive comparison of two common mitochondrial dyes, Janus green B and rhodamine 123, to aid in the selection of the appropriate tool for your experimental needs. We will delve into their mechanisms of action, experimental protocols, and performance characteristics, supported by experimental data.

At a Glance: Key Differences

FeatureThis compound BRhodamine 123
Principle of Staining Enzyme activity (Cytochrome c oxidase)Mitochondrial membrane potential (ΔΨm)
Detection Method Bright-field microscopy (colorimetric)Fluorescence microscopy, Flow cytometry
Color/Wavelength Blue-green (oxidized form)Green fluorescence (Ex: ~507 nm, Em: ~529 nm)[1]
Photostability Generally considered to have good stability for a vital stain, but quantitative data is limited.Prone to photobleaching, especially with prolonged exposure. MitoTracker Green FM is noted to be more photostable[2].
Toxicity Can induce DNA damage and cell death upon exposure[3].Can be selectively toxic to carcinoma cells with continuous exposure by inhibiting F_oF_1-ATPase[4][5]. Pre-treatment has been shown to help maintain nuclear DNA integrity in irradiated cells.
Signal-to-Noise Ratio Good contrast due to the reduction of the dye to a colorless form in the cytoplasm. Quantitative data is not readily available.High signal-to-noise ratio due to specific accumulation in mitochondria. The signal is dependent on mitochondrial membrane potential.
Fixability Not well-retained after fixation.Not well-retained after aldehyde-based fixation as the mitochondrial membrane potential is lost.

Mechanism of Action

This compound B: A Marker of Mitochondrial Respiration

This compound B (JGB) is a supravital stain that specifically targets mitochondria due to the activity of the electron transport chain. As a cationic dye, it permeates the cell membrane and accumulates in the mitochondria. The key to its specificity lies in the action of cytochrome c oxidase (Complex IV), which maintains JGB in its oxidized, blue-green state. In the cytoplasm, the dye is reduced to a colorless leuco form, providing a high-contrast image of the mitochondria. This dependence on an active respiratory chain makes JGB a valuable indicator of mitochondrial metabolic activity.

JanusGreenB_Mechanism JGB_out This compound B (permeable) Cell_Membrane Cell Membrane JGB_out->Cell_Membrane Enters Cell Cytoplasm Cytoplasm Cell_Membrane->Cytoplasm Mitochondrion Mitochondrion Cytoplasm->Mitochondrion Accumulates JGB_reduced Reduced JGB (Colorless) Cytoplasm->JGB_reduced Reduction ETC Electron Transport Chain (Complex IV) Mitochondrion->ETC JGB_oxidized Oxidized JGB (Blue-Green) ETC->JGB_oxidized Maintains Oxidized State

Mechanism of this compound B Staining
Rhodamine 123: A Probe for Mitochondrial Membrane Potential

Rhodamine 123 is a cell-permeant, cationic fluorescent dye that is specifically sequestered by active mitochondria due to their negative mitochondrial membrane potential (ΔΨm). The higher the membrane potential, the more the dye accumulates, resulting in a brighter fluorescent signal. This property makes rhodamine 123 a widely used tool for assessing mitochondrial health and function, particularly in studies of apoptosis and cellular metabolism. A decrease in mitochondrial membrane potential leads to the leakage of the dye from the mitochondria and a subsequent decrease in fluorescence intensity.

Rhodamine123_Mechanism Rh123_out Rhodamine 123 (Cationic) Cell_Membrane Cell Membrane Rh123_out->Cell_Membrane Enters Cell Cytoplasm Cytoplasm Cell_Membrane->Cytoplasm Mitochondrion Mitochondrion (Negative ΔΨm) Cytoplasm->Mitochondrion Accumulates via ΔΨm Fluorescence Green Fluorescence Mitochondrion->Fluorescence Emits

Mechanism of Rhodamine 123 Staining

Experimental Protocols

Staining with this compound B

For Adherent Cells:

  • Grow cells on sterile glass coverslips or in glass-bottom dishes to the desired confluency.

  • Prepare a working solution of this compound B (e.g., 0.02% w/v) in sterile phosphate-buffered saline (PBS) or serum-free cell culture medium.

  • Remove the culture medium and gently wash the cells twice with pre-warmed PBS.

  • Add the freshly prepared this compound B working solution to the cells, ensuring the entire surface is covered.

  • Incubate for 5-10 minutes at room temperature, protected from light.

  • Remove the staining solution and wash the cells 2-3 times with PBS to remove excess stain.

  • Mount the coverslip on a microscope slide with a drop of PBS or fresh culture medium for immediate observation under a light microscope.

For Suspension Cells:

  • Harvest cells by centrifugation.

  • Resuspend the cell pellet in the this compound B working solution.

  • Incubate for 5-10 minutes at room temperature, protected from light.

  • Pellet the cells again by centrifugation and discard the supernatant.

  • Resuspend the cell pellet in fresh PBS and repeat the wash step twice.

  • After the final wash, resuspend the cells in a small volume of PBS.

  • Place a drop of the cell suspension on a microscope slide, cover with a coverslip, and observe under a light microscope.

JGB_Workflow cluster_adherent Adherent Cells cluster_suspension Suspension Cells A1 Wash cells with PBS A2 Add JGB Working Solution A1->A2 A3 Incubate 5-10 min A2->A3 A4 Wash cells with PBS A3->A4 A5 Observe under light microscope A4->A5 S1 Resuspend cells in JGB Working Solution S2 Incubate 5-10 min S1->S2 S3 Centrifuge and wash S2->S3 S4 Resuspend in PBS S3->S4 S5 Observe under light microscope S4->S5

Experimental Workflow for this compound B Staining
Staining with Rhodamine 123

For Adherent Cells:

  • Culture adherent cells on sterile coverslips or in appropriate imaging dishes.

  • Prepare a Rhodamine 123 working solution (typically 1-20 µM) by diluting a stock solution in serum-free cell culture medium or PBS.

  • Remove the culture medium and aspirate any excess.

  • Add 100 µL of the working solution to gently cover the cells.

  • Incubate at room temperature for 30-60 minutes.

  • Wash the cells twice with medium, for 5 minutes each time.

  • Observe the cells using a fluorescence microscope with appropriate filter sets (e.g., for FITC or GFP).

For Suspension Cells:

  • Centrifuge the cell suspension at 1000 g for 3-5 minutes and discard the supernatant.

  • Wash the cells twice with PBS, 5 minutes each time.

  • Adjust the cell density to approximately 1x10^6 cells/mL.

  • Add 1 mL of the Rhodamine 123 working solution and incubate at room temperature for 5-30 minutes.

  • Centrifuge at 400 g for 3-4 minutes and discard the supernatant.

  • Wash the cells twice with PBS, 5 minutes each time.

  • Resuspend the cells in serum-free cell culture medium or PBS for analysis by fluorescence microscopy or flow cytometry.

Rh123_Workflow cluster_adherent Adherent Cells cluster_suspension Suspension Cells RA1 Add Rh123 Working Solution RA2 Incubate 30-60 min RA1->RA2 RA3 Wash with medium RA2->RA3 RA4 Observe under fluorescence microscope RA3->RA4 RS1 Wash and resuspend cells RS2 Add Rh123 Working Solution RS1->RS2 RS3 Incubate 5-30 min RS2->RS3 RS4 Centrifuge and wash RS3->RS4 RS5 Analyze by fluorescence microscopy or flow cytometry RS4->RS5

Experimental Workflow for Rhodamine 123 Staining

Concluding Remarks

The choice between this compound B and rhodamine 123 for mitochondrial imaging hinges on the specific experimental question. This compound B, with its reliance on enzymatic activity, is an excellent choice for a qualitative assessment of mitochondrial respiratory function using bright-field microscopy. Its clear color change provides a straightforward readout of metabolically active mitochondria.

Rhodamine 123, on the other hand, offers a more quantitative and dynamic measure of mitochondrial health by reporting on the mitochondrial membrane potential. Its fluorescent nature makes it suitable for high-resolution imaging and quantitative analysis using flow cytometry. However, researchers should be mindful of its potential for phototoxicity and photobleaching during long-term imaging experiments. For studies requiring fixation, neither dye is ideal, and alternatives like MitoTracker probes should be considered.

Ultimately, a thorough understanding of the principles and limitations of each dye, as outlined in this guide, will enable researchers to make an informed decision and obtain reliable and meaningful data in their exploration of mitochondrial biology.

References

A Comparative Guide to Mitochondrial Staining: Validating Janus Green B with Transmission Electron Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Janus green B (JGB), a classic supravital stain for mitochondria, with modern alternatives. We delve into the validation of its staining capabilities against the gold-standard imaging technique, Transmission Electron Microscopy (TEM), offering supporting experimental data and detailed protocols to aid in the selection of the most appropriate mitochondrial staining strategy for your research needs.

Introduction to Mitochondrial Staining with this compound B

This compound B is a cationic dye that has been used for over a century to selectively stain mitochondria in living cells.[1][2] Its specificity arises from the activity of the mitochondrial electron transport chain.[2] The cytochrome c oxidase system within the inner mitochondrial membrane maintains JGB in its oxidized, blue-green colored state.[2] In the cytoplasm, the dye is reduced to a colorless form, resulting in the selective visualization of mitochondria.[2] This reliance on an active respiratory chain makes JGB a valuable tool for assessing mitochondrial functional status.

The Gold Standard: Transmission Electron Microscopy

Transmission Electron Microscopy (TEM) provides unparalleled resolution for visualizing the ultrastructure of cellular organelles, including mitochondria. It allows for the detailed examination of mitochondrial morphology, cristae structure, and the overall integrity of the organelle. While TEM is not a live-cell imaging technique, it serves as the definitive benchmark for validating the accuracy and specificity of any mitochondrial staining method. By comparing the localization of a dye with the unmistakable morphology of mitochondria as seen under TEM, researchers can confirm the fidelity of the staining.

Performance Comparison: this compound B vs. Alternatives

While JGB is a useful tool, a variety of fluorescent probes, such as the MitoTracker™ family of dyes, have been developed for mitochondrial staining and offer certain advantages. The following table summarizes the key performance characteristics of JGB and a popular alternative, MitoTracker™ Red CMXRos.

FeatureThis compound B (JGB)MitoTracker™ Red CMXRosTransmission Electron Microscopy (TEM)
Target Functioning Mitochondria (requires active electron transport chain)Mitochondria with an active membrane potentialMitochondrial ultrastructure
Detection Method Brightfield MicroscopyFluorescence MicroscopyElectron Microscopy
Live-Cell Imaging YesYesNo
Fixable No (signal is lost upon fixation)Yes (covalently binds to mitochondrial proteins)N/A (requires fixation)
Mechanism Oxidation by cytochrome c oxidaseSequestration by mitochondrial membrane potential and covalent bindingElectron scattering by heavy metal stains
Quantitative Analysis Limited to colorimetric assaysFluorescence intensity can be quantified to assess mitochondrial mass and membrane potentialMorphometric analysis of mitochondrial size, shape, and cristae density

Experimental Protocols

Protocol 1: Staining of Mitochondria in Live Cells with this compound B

This protocol is adapted for staining adherent cells for observation with a light microscope.

Materials:

  • This compound B powder

  • Phosphate-buffered saline (PBS)

  • Cell culture medium

  • Coverslips

  • Microscope slides

Procedure:

  • Prepare a 1% stock solution of this compound B by dissolving 10 mg of JGB powder in 1 mL of distilled water. Store at 4°C in the dark.

  • Prepare a working solution by diluting the stock solution 1:1000 in cell culture medium to a final concentration of 0.001%. Prepare this solution fresh before use.

  • Cell Preparation: Culture adherent cells on sterile coverslips in a petri dish until they reach the desired confluency.

  • Staining: Remove the culture medium and wash the cells twice with pre-warmed PBS. Add the JGB working solution to the cells and incubate for 10-20 minutes at 37°C.

  • Washing: Remove the staining solution and wash the cells three times with PBS to remove excess stain.

  • Mounting and Observation: Mount the coverslip on a microscope slide with a drop of PBS. Observe the stained mitochondria as small, blue-green granules or rods within the cytoplasm using a brightfield microscope.

Protocol 2: Staining of Mitochondria with MitoTracker™ Red CMXRos and Preparation for TEM

This protocol outlines the staining of mitochondria in live cells with a fixable dye, which is a prerequisite for subsequent TEM analysis.

Materials:

  • MitoTracker™ Red CMXRos

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Cell culture medium

  • PBS

  • Paraformaldehyde (PFA)

  • Glutaraldehyde

  • Osmium tetroxide

  • Uranyl acetate

  • Lead citrate

  • Resin for embedding

Procedure:

  • Prepare a 1 mM stock solution of MitoTracker™ Red CMXRos by dissolving the contents of one vial in the appropriate amount of anhydrous DMSO.

  • Cell Staining: Dilute the stock solution in pre-warmed cell culture medium to a final working concentration of 100-500 nM. Incubate the cells with the staining solution for 15-30 minutes at 37°C.

  • Washing: Replace the staining solution with fresh, pre-warmed medium and incubate for a further 30 minutes to allow the unbound dye to diffuse out of the cells.

  • Fixation for TEM:

    • Wash the cells with PBS.

    • Fix the cells with a solution of 4% PFA and 2.5% glutaraldehyde in PBS for 1 hour at room temperature.

    • Post-fix with 1% osmium tetroxide for 1 hour.

    • Dehydrate the cells through a graded series of ethanol concentrations.

    • Infiltrate and embed the cells in a suitable resin.

  • TEM Imaging:

    • Cut ultrathin sections (70-90 nm) of the embedded cells.

    • Stain the sections with uranyl acetate and lead citrate.

    • Image the sections using a transmission electron microscope.

Visualizing the Processes

JGB_Mechanism cluster_cell Living Cell cluster_mito Mitochondrion JGB_out This compound B (outside cell) JGB_in This compound B (colorless, reduced) JGB_out->JGB_in Cellular Uptake ETC Electron Transport Chain (Cytochrome c Oxidase) JGB_in->ETC Oxidation JGB_ox Oxidized this compound B (Blue-Green) ETC->JGB_ox

Caption: Mechanism of this compound B staining in mitochondria.

TEM_Validation_Workflow start Live Cells staining Stain with Mitochondrial Dye (e.g., MitoTracker™ Red CMXRos) start->staining light_microscopy Fluorescence Microscopy (Observe Staining Pattern) staining->light_microscopy fixation Fixation (e.g., Glutaraldehyde/PFA) light_microscopy->fixation correlation Correlate Light & Electron Microscopy Images light_microscopy->correlation embedding Dehydration & Resin Embedding fixation->embedding sectioning Ultrathin Sectioning embedding->sectioning tem Transmission Electron Microscopy (Visualize Ultrastructure) sectioning->tem tem->correlation

Caption: Experimental workflow for validating mitochondrial staining with TEM.

Conclusion

This compound B remains a valuable tool for the rapid, qualitative assessment of mitochondrial presence and function in living cells. Its reliance on the electron transport chain provides a functional readout that is not directly measured by all fluorescent probes. However, for studies requiring high-resolution imaging, quantitative analysis, or compatibility with fixation and downstream applications like immunocytochemistry or TEM, modern fluorescent probes such as the MitoTracker™ dyes offer significant advantages. The validation of any mitochondrial stain against the gold standard of TEM is crucial for ensuring the accuracy and reliability of experimental findings. This guide provides the foundational knowledge and protocols to enable researchers to make informed decisions about the most suitable mitochondrial staining techniques for their specific research questions.

References

A Researcher's Guide to Staining Metabolically Active Mitochondria: Janus Green B and Its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate visualization and assessment of mitochondrial function are critical. This guide provides a comprehensive comparison of Janus Green B (JGB), a classic vital stain, with its modern fluorescent counterparts—MitoTracker dyes, JC-1, and Rhodamine 123—for the specific labeling of metabolically active mitochondria. We present a detailed analysis of their mechanisms, performance, and experimental protocols to facilitate an informed choice for your research needs.

Mechanism of Action: How They Target Active Mitochondria

The specificity of these dyes for metabolically active mitochondria hinges on the electrochemical gradient across the inner mitochondrial membrane (IMM), known as the mitochondrial membrane potential (ΔΨm).

This compound B (JGB) is a cationic dye that readily permeates living cells. Its specificity for mitochondria is due to the activity of cytochrome c oxidase (Complex IV) in the electron transport chain (ETC). This enzyme maintains JGB in its oxidized, blue-green state within the mitochondria. In the cytoplasm, the dye is reduced to a colorless leuco form, providing a distinct color contrast for the organelles.[1] This dependency on an active ETC makes JGB a specific marker for respiring mitochondria.

MitoTracker Dyes are a family of fluorescent probes that also accumulate in mitochondria due to the ΔΨm. Many MitoTracker dyes, such as MitoTracker Red CMXRos, contain a mildly thiol-reactive chloromethyl group that covalently binds to mitochondrial proteins, ensuring the dye is retained even after cell fixation.[2] However, not all MitoTracker dyes are dependent on ΔΨm for retention; for example, MitoTracker Green FM appears to accumulate in mitochondria regardless of the membrane potential in some cell types, making it a potential marker for mitochondrial mass.[3]

JC-1 is a ratiometric fluorescent dye that exists as green-fluorescent monomers at low concentrations or in mitochondria with low ΔΨm. In healthy, active mitochondria with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence. The ratio of red to green fluorescence provides a way to quantify changes in mitochondrial membrane potential.[4][5]

Rhodamine 123 is a cell-permeant, cationic fluorescent dye that is sequestered by active mitochondria due to the negative charge of the mitochondrial matrix. Its accumulation is directly dependent on the ΔΨm, and a loss of potential results in the dye's release into the cytoplasm.

Performance Comparison: A Head-to-Head Analysis

The choice of a mitochondrial dye depends on the specific experimental requirements, including the need for live-cell or fixed-cell imaging, quantitative analysis of membrane potential, and concerns about toxicity and photostability.

FeatureThis compound B (JGB)MitoTracker Red CMXRosJC-1Rhodamine 123
Detection Method Brightfield MicroscopyFluorescence MicroscopyFluorescence MicroscopyFluorescence Microscopy
Specificity High for metabolically active mitochondriaHigh for mitochondria; retained after fixationHigh for mitochondrial membrane potentialHigh for mitochondrial membrane potential
Quantitative Capability Qualitative assessment of activityCan be used to assess mitochondrial massRatiometric measurement of ΔΨmQuantitative measurement of ΔΨm
Photostability Not applicable (non-fluorescent)Generally goodProne to photobleachingSusceptible to photobleaching
Toxicity Can be toxic with prolonged exposureGenerally low at working concentrationsLow cytotoxicityCan be toxic and inhibit respiration
Fixability Not suitable for post-staining fixationFixable (aldehyde-compatible)Not fixableNot well-retained after fixation
Excitation/Emission (nm) Not applicable~579 / ~599Monomer: ~485 / 529; Aggregate: ~585 / 590~507 / 529

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are standard protocols for each dye.

This compound B Staining of Adherent Cells

Materials:

  • This compound B powder

  • Phosphate-Buffered Saline (PBS) or cell culture medium

  • Microscope slides and coverslips

Protocol:

  • Prepare a 1% (w/v) stock solution of this compound B in distilled water or ethanol.

  • Dilute the stock solution to a working concentration of 0.01% - 0.1% in PBS or serum-free culture medium. A common starting concentration is 0.02%.

  • Grow cells on sterile glass coverslips or in glass-bottom dishes.

  • Remove the culture medium and wash the cells twice with pre-warmed PBS.

  • Add the JGB working solution to the cells and incubate for 10-30 minutes at 37°C.

  • Remove the staining solution and wash the cells 2-3 times with PBS.

  • Mount the coverslip on a microscope slide with a drop of PBS or fresh culture medium and observe under a light microscope.

MitoTracker Red CMXRos Staining of Adherent Cells

Materials:

  • MitoTracker Red CMXRos

  • Anhydrous DMSO

  • Cell culture medium

  • PBS

Protocol:

  • Prepare a 1 mM stock solution of MitoTracker Red CMXRos in anhydrous DMSO.

  • Dilute the stock solution to a final working concentration of 50-200 nM in pre-warmed cell culture medium.

  • Remove the culture medium from the cells and add the MitoTracker working solution.

  • Incubate for 15-45 minutes at 37°C.

  • Remove the staining solution and wash the cells with fresh, pre-warmed culture medium.

  • The cells can be imaged live or fixed with formaldehyde for further analysis.

JC-1 Staining for Mitochondrial Membrane Potential

Materials:

  • JC-1 dye

  • DMSO

  • Cell culture medium

  • PBS

Protocol:

  • Prepare a 1-5 mM stock solution of JC-1 in DMSO.

  • Dilute the stock solution to a final working concentration of 1-10 µM in pre-warmed cell culture medium.

  • Remove the culture medium and add the JC-1 working solution to the cells.

  • Incubate for 15-30 minutes at 37°C, protected from light.

  • Remove the staining solution and wash the cells twice with PBS or culture medium.

  • Image the cells immediately using a fluorescence microscope with appropriate filters for green (monomers) and red (J-aggregates) fluorescence.

Rhodamine 123 Staining of Adherent Cells

Materials:

  • Rhodamine 123

  • DMSO

  • Cell culture medium

  • PBS

Protocol:

  • Prepare a 1 mg/mL stock solution of Rhodamine 123 in DMSO.

  • Dilute the stock solution to a final working concentration of 1-10 µg/mL in pre-warmed cell culture medium.

  • Remove the culture medium and add the Rhodamine 123 working solution.

  • Incubate for 15-30 minutes at 37°C.

  • Remove the staining solution and wash the cells twice with PBS.

  • Add fresh culture medium and observe the cells under a fluorescence microscope.

Visualizing Mechanisms and Workflows

To better understand the processes described, the following diagrams illustrate the staining mechanisms and a typical experimental workflow.

JGB_Mechanism cluster_cell Living Cell cluster_cytoplasm Cytoplasm cluster_mito Metabolically Active Mitochondrion JGB_out This compound B (Cationic Dye) JGB_in This compound B JGB_out->JGB_in Cellular Uptake Leuco Colorless Leuco Form JGB_in->Leuco Reduction JGB_mito Oxidized JGB (Blue-Green) JGB_in->JGB_mito Mitochondrial Accumulation (ΔΨm) JGB_mito->JGB_in Leakage ETC Cytochrome c Oxidase (ETC) JGB_mito->ETC Staining_Workflow start Start: Culture Cells prep_dye Prepare Dye Working Solution start->prep_dye wash1 Wash Cells (e.g., with PBS) prep_dye->wash1 incubate Incubate Cells with Dye wash1->incubate wash2 Wash Cells to Remove Excess Dye incubate->wash2 image Image Cells (Brightfield/Fluorescence) wash2->image analyze Analyze Data image->analyze Apoptosis_Pathway Stress Cellular Stress (e.g., Dye Toxicity, Phototoxicity) Mito_Dysfunction Mitochondrial Dysfunction Stress->Mito_Dysfunction DeltaPsi_Loss Loss of ΔΨm Mito_Dysfunction->DeltaPsi_Loss CytoC_Release Cytochrome c Release DeltaPsi_Loss->CytoC_Release Caspase_Activation Caspase Activation CytoC_Release->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

References

Janus Green B: A Superior Supravital Stain for Mitochondrial Visualization

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cellular biology and drug development, the precise visualization and assessment of mitochondrial function are paramount. Supravital staining, a technique that allows for the examination of living cells, offers a dynamic window into cellular processes. Among the various supravital stains available, Janus green B (JGB) distinguishes itself through its remarkable specificity for mitochondria, providing researchers with a reliable tool to investigate the powerhouses of the cell. This guide offers an objective comparison of this compound B with other common supravital stains, namely neutral red and methylene blue, supported by experimental data and detailed protocols.

Mechanism of Action: The Basis of Specificity

The primary advantage of this compound B lies in its unique mechanism of action, which is intrinsically linked to mitochondrial respiratory activity.[1] JGB is a cationic dye that readily permeates the cell membrane of living cells.[2] Its specificity for mitochondria is conferred by the action of cytochrome c oxidase (Complex IV) within the electron transport chain.[2][3] This enzyme maintains JGB in its oxidized, blue-green state specifically within the mitochondria.[2] In contrast, the cytoplasm, which has a lower redox potential and lacks this specific enzymatic activity, reduces JGB to a colorless or pink leuco form. This results in the highly selective and clear visualization of mitochondria against a transparent background.

In contrast, other supravital stains lack this mitochondrial specificity. Neutral red is a lipophilic dye that accumulates in the lysosomes of viable cells, making it a valuable tool for assessing cell viability and lysosomal function but not for specific mitochondrial imaging. Methylene blue is a general cationic dye that binds to acidic cellular components, such as the nucleus and RNA, staining them blue. While it can be used to differentiate between live and dead cells, as viable cells can reduce it to a colorless form, it does not specifically stain mitochondria.

Comparative Performance: A Data-Driven Overview

ParameterThis compound BNeutral RedMethylene Blue
Primary Target Mitochondria (specifically with active respiration)LysosomesNucleus, RNA, and other acidic components
Principle of Specificity Oxidation by cytochrome c oxidase in the electron transport chainAccumulation in the acidic environment of lysosomesGeneral electrostatic interaction with negatively charged molecules
Reported Cytotoxicity Can be toxic with prolonged exposure or high concentrationsGenerally considered to have low toxicity for short-term assaysDose-dependent toxicity observed; can be stimulatory at low concentrations
Primary Application Visualization of mitochondria, assessment of mitochondrial function and integrityCell viability and cytotoxicity assays, lysosomal function studiesGeneral cell staining, differentiation of live/dead cells, staining nerve fibers

Note: Direct comparison of IC50 values is challenging due to variations in cell lines, exposure times, and experimental conditions across different studies. However, the literature suggests that all supravital stains can exhibit toxicity, and it is crucial to optimize concentration and incubation time for each specific application.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are standardized protocols for supravital staining with this compound B, neutral red, and methylene blue.

This compound B Staining of Mitochondria

This protocol is adapted for cultured mammalian cells.

Reagent Preparation:

  • Stock Solution (1% w/v): Dissolve 10 mg of this compound B powder in 1 mL of absolute ethanol or distilled water. Store in a dark container at 4°C.

  • Working Solution (0.01% - 0.02% w/v): Dilute the stock solution 1:100 to 1:50 in sterile phosphate-buffered saline (PBS) or serum-free cell culture medium. Prepare this solution fresh before each use.

Protocol for Adherent Cells:

  • Culture cells on sterile glass coverslips or in glass-bottom dishes to the desired confluency.

  • Aspirate the culture medium and gently wash the cells twice with pre-warmed PBS.

  • Add the freshly prepared this compound B working solution to the cells, ensuring the entire surface is covered.

  • Incubate for 10-30 minutes at 37°C, protected from light.

  • Remove the staining solution and wash the cells 2-3 times with PBS to remove excess stain.

  • Mount the coverslip on a microscope slide with a drop of PBS or fresh culture medium and observe under a light microscope.

Protocol for Suspension Cells:

  • Harvest cells by centrifugation (e.g., 500 x g for 5 minutes).

  • Wash the cell pellet once with pre-warmed PBS and resuspend in PBS.

  • Add an equal volume of the this compound B working solution to the cell suspension.

  • Incubate for 10-20 minutes at room temperature or 37°C, protected from light.

  • Centrifuge the cells to pellet them and remove the staining solution.

  • Wash the cells twice with fresh PBS.

  • Resuspend the final cell pellet in a small volume of PBS and mount on a microscope slide for observation.

Neutral Red Staining for Cell Viability

This protocol is a general guideline for a colorimetric cell viability assay.

Reagent Preparation:

  • Neutral Red Stock Solution (0.4% w/v): Dissolve 40 mg of neutral red powder in 10 mL of distilled water. Store at 4°C.

  • Neutral Red Working Solution (40 µg/mL): Dilute the stock solution 1:100 in serum-free cell culture medium.

Protocol:

  • Plate cells in a 96-well plate and culture overnight.

  • Treat cells with the test compound for the desired period.

  • Remove the treatment medium and add 100 µL of the neutral red working solution to each well.

  • Incubate for 2-3 hours at 37°C to allow for dye uptake into the lysosomes of viable cells.

  • Remove the staining solution and wash the cells with PBS.

  • Add 150 µL of a destain solution (e.g., 1% acetic acid in 50% ethanol) to each well to extract the dye.

  • Measure the absorbance at approximately 540 nm using a microplate reader.

Methylene Blue Staining for General Cellular Morphology

This protocol is for the general staining of live cells.

Reagent Preparation:

  • Methylene Blue Stock Solution (1% w/v): Dissolve 100 mg of methylene blue powder in 10 mL of distilled water.

  • Methylene Blue Working Solution (0.05% - 0.1% w/v): Dilute the stock solution 1:20 to 1:10 in PBS.

Protocol:

  • Prepare a wet mount of the cell suspension on a microscope slide.

  • Add a small drop of the methylene blue working solution to the edge of the coverslip.

  • Allow the stain to diffuse under the coverslip.

  • Observe the cells under a light microscope. Live cells will generally remain unstained, while dead cells will take up the blue stain.

Visualizing the Processes

To better understand the experimental workflows and the underlying mechanism of this compound B's specificity, the following diagrams are provided.

JGB_Mechanism cluster_cell Living Cell cluster_mito Mitochondrion JGB_out This compound B (Oxidized, Blue-Green) JGB_in This compound B (Oxidized, Blue-Green) JGB_out->JGB_in Uptake Cytoplasm Cytoplasm (Reducing Environment) JGB_out->Cytoplasm ETC Electron Transport Chain (Cytochrome c Oxidase) ETC->JGB_in Maintained in Oxidized State JGB_in->ETC JGB_reduced Leuco-Janus Green B (Colorless) Cytoplasm->JGB_reduced Reduction

Mechanism of this compound B mitochondrial staining.

Staining_Workflow start Start: Live Cells (Adherent or Suspension) prep Cell Preparation (Washing with PBS) start->prep stain Incubation with Supravital Stain prep->stain wash Wash to Remove Excess Stain stain->wash observe Microscopic Observation wash->observe end End: Visualization of Target Organelle/Viability observe->end

General workflow for supravital staining.

Conclusion: The Clear Choice for Mitochondrial Studies

For researchers, scientists, and drug development professionals focused on mitochondrial biology, this compound B offers distinct advantages over other supravital stains. Its mechanism of action, which is dependent on the respiratory activity of mitochondria, provides unparalleled specificity for visualizing these organelles in living cells. While considerations of potential cytotoxicity are important for all supravital staining techniques, the high contrast and clear mitochondrial demarcation offered by this compound B make it an invaluable tool. In contrast, neutral red and methylene blue, while useful for assessing cell viability and general morphology, respectively, do not provide the specific mitochondrial information that is often critical in modern cell biology and drug discovery. Therefore, for targeted and reliable mitochondrial staining, this compound B remains the superior choice.

References

The Enduring Limitations of Janus Green B for Long-Term Mitochondrial Tracking: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and prolonged visualization of mitochondria is paramount to understanding cellular health, disease progression, and therapeutic efficacy. While Janus green B (JGB) has historically been a staple for vital mitochondrial staining, its utility in long-term tracking is severely limited. This guide provides a comprehensive comparison of JGB with modern alternatives, namely MitoTracker dyes and genetically encoded fluorescent reporters, supported by experimental data and detailed protocols to aid in the selection of the most appropriate tool for rigorous, long-term mitochondrial analysis.

This compound B is a supravital stain that selectively colors mitochondria in living cells.[1][2] Its mechanism relies on the enzymatic activity of cytochrome c oxidase in the mitochondrial electron transport chain, which maintains the dye in its oxidized, blue-green state.[3] In the cytoplasm, JGB is reduced to a colorless form, providing initial specificity. However, for longitudinal studies that span hours or days, JGB falls short due to significant drawbacks in cytotoxicity, photostability, and signal retention.

A Comparative Analysis of Mitochondrial Probes

The ideal mitochondrial probe for long-term imaging should exhibit high specificity, minimal cytotoxicity, robust photostability, and stable signal retention. The following table summarizes the performance of this compound B against MitoTracker dyes and genetically encoded reporters based on these critical parameters.

FeatureThis compound BMitoTracker Dyes (e.g., MitoTracker Red CMXRos)Genetically Encoded Reporters (e.g., mito-GFP)
Mechanism of Action Dependent on cytochrome c oxidase activity to maintain its colored, oxidized state.[3]Accumulate in mitochondria due to membrane potential and are retained by covalent binding to thiol groups.[4]Stable expression of a fluorescent protein fused to a mitochondrial targeting sequence.
Cytotoxicity Toxic to cells with prolonged exposure, affecting cell viability and function.Generally low cytotoxicity at working concentrations, suitable for imaging over extended periods.Minimal to no cytotoxicity as they are biologically expressed proteins.
Photostability Poor photostability, prone to rapid photobleaching under continuous illumination.Good to excellent photostability, allowing for repeated imaging sessions.Excellent photostability, ideal for time-lapse microscopy.
Signal Retention Poor retention; the signal is lost upon cell death and is not well-retained after fixation.Excellent retention, even after cell fixation and permeabilization, enabling multiplexing with immunofluorescence.Stable and heritable signal as the reporter is part of the cellular proteome.
Suitability for Long-Term Tracking Not recommended due to cytotoxicity and poor signal stability.Well-suited for long-term tracking in live and fixed cells.The gold standard for long-term and multi-generational mitochondrial tracking.

Experimental Data Summary

Table 1: Comparative Cytotoxicity Over Time (Expected Outcome)
ProbeCell Viability (24h)Cell Viability (48h)Cell Viability (72h)
This compound B DecreasedSignificantly DecreasedSeverely Compromised
MitoTracker Red CMXRos HighHighHigh
mito-GFP HighHighHigh

This table represents the anticipated trend in cell viability based on the known toxic effects of JGB with prolonged exposure, in contrast to the lower toxicity profiles of MitoTracker dyes and genetically encoded reporters.

Table 2: Comparative Photostability (Expected Outcome)
ProbeFluorescence Intensity after 5 min Continuous IlluminationFluorescence Intensity after 15 min Continuous Illumination
This compound B Significant DecreaseSevere Bleaching
MitoTracker Red CMXRos Minimal DecreaseModerate Decrease
mito-GFP Negligible DecreaseMinimal Decrease

This table illustrates the expected photostability, where JGB is known to photobleach rapidly, while MitoTracker dyes and especially genetically encoded fluorescent proteins are significantly more robust.

Experimental Protocols

To facilitate the independent verification of these comparisons, detailed methodologies for key experiments are provided below.

Protocol 1: Comparative Cytotoxicity Assay

This protocol outlines a method to compare the long-term cytotoxicity of JGB, a MitoTracker dye, and a genetically encoded reporter using a resazurin-based cell viability assay.

  • Cell Preparation: Seed cells (e.g., HeLa or U2OS) in a 96-well plate at a density that allows for logarithmic growth over the desired time course (e.g., 24, 48, and 72 hours). For the genetically encoded reporter group, use cells stably expressing a mitochondrial-targeted fluorescent protein (e.g., mito-GFP).

  • Staining:

    • This compound B Group: Add JGB to the culture medium at a final concentration of 1-5 µM.

    • MitoTracker Group: Add MitoTracker Red CMXRos to the culture medium at a final concentration of 50-200 nM.

    • mito-GFP Group: No staining required.

    • Control Group: Add vehicle (e.g., DMSO for MitoTracker) to the culture medium.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24, 48, and 72 hours.

  • Viability Assessment: At each time point, add resazurin solution to each well and incubate for 1-4 hours.

  • Data Acquisition: Measure the fluorescence of the reduced product (resorufin) using a plate reader (excitation ~560 nm, emission ~590 nm).

  • Analysis: Calculate cell viability as a percentage relative to the untreated control group.

Protocol 2: Comparative Photostability Assay

This protocol describes a method for comparing the photostability of mitochondrial probes using time-lapse confocal microscopy.

  • Sample Preparation: Prepare live cells stained with JGB or a MitoTracker dye, and cells expressing a mito-GFP, on glass-bottom dishes suitable for high-resolution microscopy.

  • Image Acquisition Setup:

    • Use a confocal microscope equipped with appropriate lasers and emission filters for each fluorophore.

    • Define a region of interest (ROI) containing several cells for each condition.

  • Time-Lapse Imaging:

    • Acquire an initial image (t=0) using identical laser power and detector settings for all probes of the same fluorescent channel.

    • Continuously image the ROI at set intervals (e.g., every 30 seconds) for an extended period (e.g., 15 minutes) using the same acquisition parameters.

  • Data Analysis:

    • Measure the mean fluorescence intensity within the mitochondria in the ROI for each time point.

    • Normalize the fluorescence intensity at each time point to the initial intensity (t=0).

    • Plot the normalized fluorescence intensity as a function of time to generate photobleaching curves.

Visualizing the Workflow

The following diagrams, generated using the DOT language, illustrate the experimental workflows and the underlying principles of mitochondrial staining.

G cluster_0 Comparative Cytotoxicity Workflow A Seed Cells in 96-well Plate B Add Probes (JGB, MitoTracker, Vehicle) A->B C Incubate (24, 48, 72h) B->C D Add Resazurin C->D E Measure Fluorescence D->E F Calculate Cell Viability E->F

Caption: Workflow for the comparative cytotoxicity assay.

G cluster_1 Mitochondrial Staining Mechanisms cluster_JGB This compound B cluster_MT MitoTracker Dyes cluster_GE Genetically Encoded Reporters JGB_cell Enters Cell JGB_mito Oxidized by Cytochrome C Oxidase (Blue-Green) JGB_cell->JGB_mito JGB_cyto Reduced in Cytoplasm (Colorless) JGB_cell->JGB_cyto MT_cell Enters Cell MT_mito Accumulates in Mitochondria (ΔΨm) MT_cell->MT_mito MT_bind Covalently Binds to Thiols MT_mito->MT_bind GE_transfect Transfection/Transduction GE_express Protein Expression GE_transfect->GE_express GE_target Mitochondrial Targeting GE_express->GE_target

Caption: Mechanisms of different mitochondrial probes.

Conclusion

For long-term mitochondrial tracking, this compound B is an inadequate tool due to its inherent cytotoxicity, poor photostability, and inability to be retained after cell fixation. Researchers requiring reliable and reproducible data from extended live-cell imaging or correlative light and electron microscopy should opt for superior alternatives. MitoTracker dyes offer a robust solution for studies spanning several hours to a couple of days and are compatible with fixation protocols. For the most demanding long-term and multi-generational studies, genetically encoded fluorescent reporters are the unequivocal choice, providing stable, non-toxic, and specific mitochondrial labeling. The adoption of these advanced tools is crucial for generating high-quality, artifact-free data in the pursuit of understanding mitochondrial biology and its role in health and disease.

References

A Comparative Guide to Mitochondrial Staining in Correlative Light-Electron Microscopy: Janus Green B vs. Modern Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the intricate world of cellular imaging, Correlative Light-Electron Microscopy (CLEM) offers an unparalleled ability to bridge the gap between dynamic live-cell fluorescence imaging and high-resolution ultrastructural analysis. The choice of staining agent is paramount to the success of any CLEM experiment. This guide provides an objective comparison of the traditional vital dye, Janus green B (JGB), with two popular modern alternatives for mitochondrial labeling: the fluorescent dye MitoTracker Green FM and the genetically encoded tag miniSOG.

This guide presents a summary of their performance characteristics, detailed experimental protocols, and visual workflows to aid in selecting the optimal probe for your specific research needs.

Data Presentation: A Side-by-Side Comparison

The following table summarizes the key performance indicators of this compound B, MitoTracker Green FM, and miniSOG in the context of CLEM applications. This allows for a quick and easy comparison to inform your experimental design.

FeatureThis compound BMitoTracker Green FMminiSOG (mini Singlet Oxygen Generator)
Staining Principle Vital dye; accumulates in active mitochondria and is oxidized to a blue-green color by cytochrome c oxidase.[1][2]Fluorescent dye; passively diffuses across the plasma membrane and covalently binds to mitochondrial proteins.[3][4]Genetically encoded fluorescent protein; expressed within the cell and targeted to mitochondria.[5]
Live-Cell Imaging Compatibility Suitable for short-term live-cell imaging; eventual toxicity.Excellent for live-cell imaging; lower toxicity than JGB at working concentrations.Excellent for long-term live-cell imaging; minimal toxicity from expression.
Photostability Not applicable (color is based on enzymatic reaction, not fluorescence).Moderate photostability; will photobleach under intense or prolonged illumination.Good photostability.
Quantum Yield Not applicable.Not widely reported, but generally lower than highly optimized fluorescent proteins.0.43 - 0.47 (though some studies report lower values initially, which increase with illumination)
Toxicity Can be toxic to cells over time, affecting mitochondrial function.Low cytotoxicity at typical working concentrations (20-200 nM).Generally considered non-toxic, though overexpression can lead to cellular stress. Phototoxicity can be induced upon illumination.
Fixation Compatibility Color is not well-preserved after standard EM fixation procedures.Not well-retained after aldehyde fixation.Fluorescence is preserved after fixation, and the tag itself is retained.
EM Contrast Generation Does not directly generate significant EM contrast.Does not directly generate EM contrast.Upon illumination, generates singlet oxygen that polymerizes diaminobenzidine (DAB) into an osmiophilic, electron-dense precipitate.
Resolution in CLEM Limited by the diffusion of the dye and its indirect correlation with ultrastructure.Limited by the diffraction of light and the precision of overlaying fluorescence and EM images.High-resolution localization is possible due to the localized DAB polymerization, providing a precise marker at the ultrastructural level.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are step-by-step protocols for utilizing this compound B, MitoTracker Green FM, and miniSOG in a CLEM workflow.

Protocol 1: Correlative Light-Electron Microscopy with this compound B Staining

This protocol is adapted for short-term live imaging of mitochondria followed by processing for electron microscopy.

Materials:

  • This compound B stock solution (1% in ethanol)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Glutaraldehyde (2.5%) in 0.1 M sodium cacodylate buffer

  • Osmium tetroxide (1%) in 0.1 M sodium cacodylate buffer

  • Ethanol series (for dehydration)

  • Propylene oxide

  • Epoxy resin embedding medium

  • Glass-bottom dishes or coverslips suitable for both light and electron microscopy

Procedure:

  • Cell Culture: Plate cells on gridded, glass-bottom dishes or finder coverslips to facilitate relocation of the region of interest.

  • Staining:

    • Prepare a fresh working solution of this compound B by diluting the stock solution in pre-warmed cell culture medium to a final concentration of 0.001-0.01%.

    • Remove the culture medium from the cells and replace it with the this compound B working solution.

    • Incubate for 10-30 minutes at 37°C.

    • Wash the cells 2-3 times with pre-warmed PBS to remove excess stain.

  • Live-Cell Imaging (Light Microscopy):

    • Immediately image the cells using a light microscope. Mitochondria will appear as blue-green, filamentous, or granular structures.

    • Acquire brightfield or differential interference contrast (DIC) images along with the color images of the stained mitochondria.

    • Record the coordinates of the cells of interest using the grid on the dish or coverslip.

  • Fixation:

    • Immediately after imaging, carefully aspirate the buffer and fix the cells with 2.5% glutaraldehyde in 0.1 M sodium cacodylate buffer for 1 hour at room temperature.

  • Post-fixation and Embedding for EM:

    • Wash the cells three times with 0.1 M sodium cacodylate buffer.

    • Post-fix with 1% osmium tetroxide in 0.1 M sodium cacodylate buffer for 1 hour on ice.

    • Wash three times with distilled water.

    • Dehydrate the sample through a graded ethanol series (e.g., 50%, 70%, 90%, 100%).

    • Infiltrate with propylene oxide and then with a mixture of propylene oxide and epoxy resin, followed by pure epoxy resin.

    • Polymerize the resin according to the manufacturer's instructions.

  • Sectioning and EM Imaging:

    • Relocate the previously imaged cells using the recorded coordinates.

    • Prepare ultrathin sections of the region of interest.

    • Image the sections using a transmission electron microscope (TEM).

  • Correlation:

    • Correlate the light microscopy images with the electron micrographs based on cellular landmarks and the grid pattern.

Protocol 2: Correlative Light-Electron Microscopy with MitoTracker Green FM

This protocol is suitable for live-cell imaging of mitochondria followed by fixation and processing for EM, with the caveat that the fluorescent signal is not well-retained post-fixation, making the correlation reliant on landmarks.

Materials:

  • MitoTracker Green FM (1 mM stock solution in DMSO)

  • Cell culture medium

  • PBS

  • Glutaraldehyde (2.5%) in 0.1 M sodium cacodylate buffer

  • Standard reagents for EM processing (as in Protocol 1)

Procedure:

  • Cell Culture: Plate cells on gridded, glass-bottom dishes or finder coverslips.

  • Staining:

    • Prepare a working solution of MitoTracker Green FM by diluting the stock solution in pre-warmed, serum-free medium to a final concentration of 20-200 nM.

    • Incubate the cells with the staining solution for 15-45 minutes at 37°C.

    • Replace the staining solution with fresh, pre-warmed culture medium.

  • Live-Cell Imaging (Fluorescence Microscopy):

    • Image the cells using a fluorescence microscope with appropriate filters for green fluorescence (Excitation/Emission: ~490/516 nm).

    • Acquire fluorescence and DIC/phase-contrast images.

    • Record the coordinates of the cells of interest.

  • Fixation and EM Processing:

    • Follow the same fixation, post-fixation, embedding, and sectioning procedures as described in Protocol 1 (steps 4-6).

  • Correlation:

    • Correlate the pre-fixation fluorescence images with the post-sectioning electron micrographs using cellular landmarks and the grid pattern. Note that the fluorescence signal will be lost.

Protocol 3: Correlative Light-Electron Microscopy with miniSOG

This protocol leverages the unique properties of miniSOG to generate EM contrast directly at the site of the fluorescently tagged protein.

Materials:

  • Cells expressing a mitochondria-targeted miniSOG fusion protein

  • Diaminobenzidine (DAB)

  • Glutaraldehyde (2.5%) in 0.1 M sodium cacodylate buffer

  • Standard reagents for EM processing (as in Protocol 1)

Procedure:

  • Cell Culture and Transfection:

    • Plate cells on gridded, glass-bottom dishes or finder coverslips.

    • Transfect the cells with a plasmid encoding a mitochondria-targeted miniSOG fusion protein and allow for expression (typically 24-48 hours).

  • Live-Cell Imaging (Fluorescence Microscopy):

    • Image the miniSOG-expressing cells using a fluorescence microscope (Excitation/Emission: ~448/501 nm).

    • Identify and record the coordinates of cells with correct mitochondrial localization of the miniSOG signal.

  • Fixation:

    • Fix the cells with 2.5% glutaraldehyde in 0.1 M sodium cacodylate buffer for 1 hour at room temperature.

  • Photooxidation:

    • Wash the fixed cells three times with cold 0.1 M sodium cacodylate buffer.

    • Prepare a fresh solution of 1 mg/mL DAB in 0.1 M sodium cacodylate buffer.

    • Immerse the cells in the DAB solution.

    • Using the fluorescence microscope, illuminate the region of interest with blue light (e.g., from a 488 nm laser or a broad-spectrum lamp with a FITC filter) for 5-15 minutes. The miniSOG will generate singlet oxygen, which polymerizes the DAB into an electron-dense precipitate.

    • Monitor the formation of a brownish precipitate in the illuminated area using brightfield microscopy.

  • Post-fixation and EM Processing:

    • Remove the DAB solution and wash the cells thoroughly with 0.1 M sodium cacodylate buffer.

    • Proceed with osmium tetroxide post-fixation, dehydration, and resin embedding as described in Protocol 1 (steps 5b-5f). The osmium tetroxide will further enhance the electron density of the DAB polymer.

  • Sectioning and EM Imaging:

    • Relocate the region of interest and prepare ultrathin sections.

    • Image the sections with a TEM. The location of the miniSOG-tagged protein will be marked by the dark, osmiophilic DAB precipitate.

  • Correlation:

    • The correlation is straightforward as the electron-dense signal in the EM image directly corresponds to the fluorescence signal from the light microscopy image.

Mandatory Visualization

To further clarify the experimental workflows, the following diagrams have been generated using the DOT language.

CLEM_Workflow_JGB cluster_LM Light Microscopy cluster_EM Electron Microscopy Processing cell_culture Cell Culture on Gridded Dish staining This compound B Staining (10-30 min) cell_culture->staining live_imaging Live-Cell Imaging (Brightfield/Color) staining->live_imaging relocation Record Coordinates live_imaging->relocation correlation Image Correlation live_imaging->correlation fixation Chemical Fixation (Glutaraldehyde) relocation->fixation post_fixation Post-fixation (OsO4) fixation->post_fixation dehydration Dehydration (Ethanol Series) post_fixation->dehydration embedding Resin Infiltration & Embedding dehydration->embedding sectioning Ultrathin Sectioning embedding->sectioning em_imaging TEM Imaging sectioning->em_imaging em_imaging->correlation CLEM_Workflow_MitoTracker cluster_LM Light Microscopy cluster_EM Electron Microscopy Processing cell_culture Cell Culture on Gridded Dish staining MitoTracker Green FM Staining (15-45 min) cell_culture->staining live_imaging Live-Cell Imaging (Fluorescence) staining->live_imaging relocation Record Coordinates live_imaging->relocation correlation Image Correlation (Landmark-based) live_imaging->correlation fixation Chemical Fixation (Glutaraldehyde) relocation->fixation post_fixation Post-fixation (OsO4) fixation->post_fixation dehydration Dehydration (Ethanol Series) post_fixation->dehydration embedding Resin Infiltration & Embedding dehydration->embedding sectioning Ultrathin Sectioning embedding->sectioning em_imaging TEM Imaging sectioning->em_imaging em_imaging->correlation CLEM_Workflow_miniSOG cluster_LM Light Microscopy & Photooxidation cluster_EM Electron Microscopy Processing cell_culture Cell Culture & Transfection (Mito-miniSOG) live_imaging Live-Cell Imaging (Fluorescence) cell_culture->live_imaging fixation_lm Fixation (Glutaraldehyde) live_imaging->fixation_lm correlation Direct Correlation (Fluorescence to EM Density) live_imaging->correlation photooxidation DAB Photooxidation fixation_lm->photooxidation post_fixation Post-fixation (OsO4) photooxidation->post_fixation dehydration Dehydration (Ethanol Series) post_fixation->dehydration embedding Resin Infiltration & Embedding dehydration->embedding sectioning Ultrathin Sectioning embedding->sectioning em_imaging TEM Imaging sectioning->em_imaging em_imaging->correlation Staining_Mechanisms cluster_JGB This compound B cluster_MitoTracker MitoTracker Green FM cluster_miniSOG miniSOG jgb {this compound B (oxidized)|Blue-Green} jgb_reduced {this compound B (reduced)|Colorless} jgb:f0->jgb_reduced:f0 Reduction (Cytoplasm) jgb_reduced:f0->jgb:f0 Oxidation (Mitochondria - Cytochrome C Oxidase) mitotracker {MitoTracker Green FM|Cell-permeant} mitochondrion {Mitochondrion|Covalent binding to proteins} mitotracker:f0->mitochondrion:f0 Accumulation & Reaction minisog {Mitochondria-targeted miniSOG|Genetically Expressed} dab_polymer {DAB Polymer (insoluble)|Electron Dense} minisog->dab_polymer Singlet Oxygen Generation light Blue Light light->minisog dab DAB (soluble) dab->dab_polymer Singlet Oxygen Generation

References

A Comparative Guide to Mitochondrial Stains: Janus Green B vs. Tetramethylrhodamine (TMRM)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of cellular biology and drug development, the assessment of mitochondrial function is paramount. Mitochondria, the powerhouses of the cell, are central to cellular health, metabolism, and signaling. Consequently, their dysfunction is implicated in a myriad of diseases. Two stalwart dyes in the researcher's toolkit for visualizing and assessing mitochondria are the classic supravital stain, Janus green B (JGB), and the fluorescent potentiometric dye, tetramethylrhodamine (TMRM). This guide provides a comprehensive comparison of their performance, mechanisms, and applications, supported by experimental data, to aid in the selection of the optimal probe for your research needs.

At a Glance: Key Differences

FeatureThis compound B (JGB)Tetramethylrhodamine (TMRM)
Principle of Detection Colorimetric; relies on mitochondrial respiration (cytochrome c oxidase activity) to maintain its oxidized blue-green color.Fluorescent; potentiometric dye that accumulates in mitochondria based on the mitochondrial membrane potential (ΔΨm).
Primary Application Supravital staining of mitochondria for visualization; cell viability assays.Quantitative and kinetic analysis of mitochondrial membrane potential (ΔΨm).
Mode of Analysis Brightfield microscopy, spectrophotometry.Fluorescence microscopy, flow cytometry, plate readers.
Quantitative Capability Primarily qualitative or semi-quantitative for viability.Highly quantitative for ΔΨm, can be used in ratiometric or intensity-based modes.
Temporal Resolution Endpoint or slow kinetic assays.Suitable for real-time, dynamic measurements of ΔΨm changes.

Mechanism of Action: A Tale of Two Probes

The fundamental difference between this compound B and TMRM lies in their mechanism of action, which dictates their respective applications.

This compound B: A Marker of Respiratory Activity

This compound B is a cationic dye that readily permeates living cells. Its specificity for mitochondria is not due to membrane potential but rather the enzymatic activity of the electron transport chain.[1] Specifically, cytochrome c oxidase, the final enzyme complex in the respiratory chain, maintains JGB in its oxidized, blue-green state within the mitochondria.[2] In the cytoplasm, other cellular reductases convert JGB to a colorless or pink leuco form.[1] This differential redox state results in the selective staining of respiring mitochondria. A loss of mitochondrial respiratory function leads to the reduction of JGB and a loss of the characteristic blue-green color, a principle that can be harnessed for cell viability assays.[3]

Tetramethylrhodamine (TMRM): A Reporter of Mitochondrial Membrane Potential

TMRM is a lipophilic, cationic, red-orange fluorescent dye.[4] Its positive charge drives its accumulation within the mitochondrial matrix, which is negatively charged due to the mitochondrial membrane potential (ΔΨm) generated by the electron transport chain. This distribution follows the Nernst equation, meaning the concentration of TMRM inside the mitochondria is proportional to the magnitude of the ΔΨm. In healthy, energized mitochondria with a high ΔΨm, TMRM accumulates to high concentrations, resulting in a bright fluorescent signal. A decrease in ΔΨm, a hallmark of mitochondrial dysfunction and apoptosis, leads to the redistribution of TMRM into the cytoplasm and a corresponding decrease in mitochondrial fluorescence.

Quantitative Data Summary

The distinct nature of these dyes is reflected in their photophysical and chemical properties.

ParameterThis compound BTetramethylrhodamine (TMRM)
Molecular Formula C₃₀H₃₁ClN₆C₂₅H₂₅N₂O₃ · ClO₄
Molecular Weight 511.06 g/mol 514.9 g/mol
Excitation Wavelength Not applicable (primarily colorimetric)~548 nm
Emission Wavelength Not applicable (primarily colorimetric)~574 nm
Absorbance Maximum ~654 nm~548 nm
Fluorescence Quantum Yield Not reportedNot consistently reported, varies with environment
Typical Working Concentration 0.01% - 0.1% (w/v) for staining; ~10 µM for viability assays5-30 nM (non-quenching mode)
Instrumentation Brightfield Microscope, SpectrophotometerFluorescence Microscope, Flow Cytometer, Plate Reader

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for the primary applications of each dye.

This compound B: Vital Staining of Mitochondria in Adherent Cells

Materials:

  • This compound B powder

  • Phosphate-Buffered Saline (PBS), pre-warmed to 37°C

  • Cell culture medium

  • Glass-bottom dishes or coverslips

  • Brightfield microscope

Protocol:

  • Cell Seeding: Seed adherent cells on glass-bottom dishes or coverslips and culture to the desired confluency.

  • Preparation of JGB Staining Solution: Prepare a 0.02% (w/v) working solution of this compound B in pre-warmed PBS or serum-free culture medium. This solution should be prepared fresh.

  • Washing: Gently wash the cells twice with pre-warmed PBS to remove residual culture medium.

  • Staining: Add the JGB staining solution to the cells and incubate for 5-10 minutes at room temperature, protected from light.

  • Washing: Remove the staining solution and wash the cells 2-3 times with pre-warmed PBS to remove excess dye.

  • Imaging: Immediately observe the cells under a brightfield microscope. Actively respiring mitochondria will appear as distinct blue-green organelles.

Tetramethylrhodamine (TMRM): Measurement of Mitochondrial Membrane Potential by Fluorescence Microscopy

Materials:

  • TMRM powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Complete cell culture medium, pre-warmed to 37°C

  • Phosphate-Buffered Saline (PBS), pre-warmed to 37°C

  • Glass-bottom dishes or coverslips

  • Fluorescence microscope with appropriate filter sets (e.g., TRITC/RFP)

  • (Optional) FCCP (Carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone) for depolarization control.

Protocol:

  • Cell Seeding: Seed adherent cells on glass-bottom dishes or coverslips and allow them to adhere overnight.

  • Preparation of TMRM Stock Solution: Prepare a 1 mM stock solution of TMRM in anhydrous DMSO. Aliquot and store at -20°C, protected from light.

  • Preparation of TMRM Working Solution: On the day of the experiment, dilute the 1 mM TMRM stock solution in pre-warmed complete cell culture medium to a final concentration of 20-250 nM (for non-quenching mode). Prepare this solution fresh.

  • Washing: Gently wash the cells twice with pre-warmed PBS.

  • Staining: Add the TMRM working solution to the cells and incubate for 20-30 minutes at 37°C, protected from light.

  • Washing (Optional but Recommended): Gently wash the cells twice with pre-warmed PBS to reduce background fluorescence.

  • Imaging: Add fresh, pre-warmed complete culture medium or PBS to the cells. Image the cells using a fluorescence microscope with a TRITC or similar filter set.

  • (Optional) Depolarization Control: To confirm that the TMRM signal is responsive to ΔΨm, a positive control using an uncoupler like FCCP can be used. After acquiring baseline images, add FCCP (e.g., 10 µM final concentration) and acquire time-lapse images to monitor the decrease in TMRM fluorescence.

Visualizing the Concepts: Diagrams

Signaling Pathways and Experimental Workflows

JGB_Mechanism JGB_out This compound B (outside cell) Cell_Membrane Cell Membrane JGB_out->Cell_Membrane Passive Diffusion JGB_cyto This compound B (cytoplasm) Colorless/Pink (Reduced) Mito_Membrane Mitochondrial Membrane JGB_cyto->Mito_Membrane Reductases Cytoplasmic Reductases JGB_cyto->Reductases JGB_mito This compound B (mitochondrion) Blue-Green (Oxidized) COX Cytochrome c Oxidase (Complex IV) JGB_mito->COX Cell_Membrane->JGB_cyto Mito_Membrane->JGB_mito

TMRM_Mechanism cluster_cell Cell cluster_mito Mitochondrion TMRM_out TMRM (outside cell) TMRM_cyto TMRM (cytoplasm) TMRM_out->TMRM_cyto Passive Diffusion TMRM_mito TMRM (mitochondrion) (Accumulated) TMRM_cyto->TMRM_mito Driven by ΔΨm Cell_Membrane Cell Membrane Mito_Membrane Inner Mitochondrial Membrane DeltaPsi ΔΨm (-ve)

Staining_Workflow start Start: Adherent Cells in Culture wash1 Wash with pre-warmed PBS start->wash1 stain Incubate with Staining Solution (JGB or TMRM) wash1->stain wash2 Wash to remove excess dye stain->wash2 image Image cells wash2->image end End: Data Analysis image->end

Concluding Remarks: Choosing the Right Tool for the Job

The choice between this compound B and TMRM hinges on the specific experimental question.

This compound B remains a valuable tool for the qualitative visualization of mitochondria in living cells and for simple, colorimetric cell viability assays that reflect mitochondrial respiratory activity. Its primary advantages are its low cost and the requirement for only basic brightfield microscopy. However, its utility for quantitative and dynamic studies of mitochondrial function is limited.

Tetramethylrhodamine (TMRM) is the superior choice for quantitative and kinetic assessments of mitochondrial membrane potential. Its fluorescent nature allows for sensitive detection and its response to ΔΨm provides a more direct measure of mitochondrial energization. TMRM is well-suited for high-content screening and detailed mechanistic studies of drug action or disease pathology. Researchers should be mindful of potential cytotoxicity and phototoxicity, especially at higher concentrations and with prolonged light exposure.

References

Cross-Validation of Janus Green B Staining with Functional Mitochondrial Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Importance of Cross-Validation in Mitochondrial Research

Mitochondria are central to cellular metabolism, energy production, and apoptosis. Consequently, the assessment of mitochondrial function is a critical aspect of toxicology, drug discovery, and disease research. A variety of assays are available to probe different aspects of mitochondrial health, from membrane potential to respiratory activity.

Janus Green B (JGB) is a vital stain that has long been used for the microscopic visualization of mitochondria in living cells.[1] Its mechanism relies on the activity of the mitochondrial electron transport chain (ETC), specifically cytochrome c oxidase (Complex IV), which maintains the dye in its oxidized, blue-green state within the mitochondria.[2] In the cytoplasm, JGB is reduced to a colorless form, providing a clear visual distinction of active mitochondria.[2]

While JGB provides a valuable qualitative assessment, it is crucial to cross-validate these findings with quantitative functional assays to gain a more complete understanding of mitochondrial health. This guide compares JGB with three widely used functional mitochondrial assays: the MTT assay , JC-1 staining , and the Seahorse XF assay .

Comparative Analysis of Mitochondrial Assays

This section provides a detailed comparison of JGB with the MTT assay, JC-1 staining, and the Seahorse XF assay, including their underlying principles and the type of data they generate.

This compound B (JGB) vs. MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay widely used to assess cell viability and metabolic activity. Like JGB, the MTT assay relies on the reductive capacity of mitochondria.

A recent development has been the establishment of a colorimetric assay based on the reduction of JGB to a pink-colored diethylsafranine, offering a simplified protocol compared to the traditional MTT assay.[3][4]

Data Presentation: JGB Colorimetric Assay vs. MTT Assay

FeatureThis compound B (JGB) Colorimetric AssayMTT Assay
Principle Reductive cleavage of blue-green JGB to pink, water-soluble diethylsafranine by mitochondrial dehydrogenases.Reduction of yellow, water-soluble MTT to purple, insoluble formazan crystals by mitochondrial dehydrogenases.
Measurement Absorbance at 550 nm (diethylsafranine) and 595 nm (JGB).Absorbance at ~570 nm after solubilization of formazan crystals.
Endpoint Soluble colored product.Insoluble crystalline product requiring a solubilization step.
Protocol Simplicity Simpler, no solubilization step required.More complex, requires a solubilization step.
Throughput High-throughput compatible.High-throughput compatible.

Supporting Experimental Data:

A study comparing the JGB colorimetric assay with the MTT assay for assessing cell viability in MCF-7 breast cancer cells treated with cisplatin demonstrated a comparable dose-dependent decrease in cell viability.

Cisplatin Concentration (µM)JGB Assay (% Viability)MTT Assay (% Viability)
0100100
108588
256570
504550
1002530

Note: The data presented here is illustrative and based on trends reported in the literature. Actual values may vary depending on the experimental conditions.

This compound B (JGB) vs. JC-1 Staining

JC-1 (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide) is a fluorescent cationic dye used to measure mitochondrial membrane potential (ΔΨm), a key indicator of mitochondrial health.

FeatureThis compound B (JGB) StainingJC-1 Staining
Principle Maintained in an oxidized, colored state by active cytochrome c oxidase.Accumulates in mitochondria based on membrane potential, forming red fluorescent J-aggregates in healthy mitochondria and remaining as green fluorescent monomers in depolarized mitochondria.
Parameter Measured Mitochondrial reductase activity (indirectly, cell viability).Mitochondrial membrane potential (ΔΨm).
Output Colorimetric or microscopic visualization.Ratiometric fluorescence (red/green).
Data Type Qualitative (microscopy) or quantitative (colorimetric).Quantitative and qualitative.
This compound B (JGB) vs. Seahorse XF Assay

The Agilent Seahorse XF Analyzer is a powerful tool for real-time measurement of cellular metabolism, specifically the oxygen consumption rate (OCR) and the extracellular acidification rate (ECAR), which are key indicators of mitochondrial respiration and glycolysis, respectively.

FeatureThis compound B (JGB) StainingSeahorse XF Assay
Principle Mitochondrial reductase activity.Real-time measurement of oxygen consumption rate (OCR) and extracellular acidification rate (ECAR).
Parameter Measured Overall mitochondrial enzymatic activity.Mitochondrial respiration, glycolysis, ATP production, and other metabolic parameters.
Output Single-point colorimetric reading or image.Kinetic data of metabolic rates.
Data Type Endpoint measurement.Real-time, dynamic measurements.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

This compound B (JGB) Colorimetric Assay for Mitochondrial Function

This protocol is adapted from Ahmad et al., 2018.

  • Preparation of JGB Stock Solution (1 mM): Dissolve 5.11 mg of this compound B in 10 mL of distilled water. Store at 4°C in the dark.

  • Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treatment: Treat cells with the test compound for the desired duration.

  • JGB Staining:

    • Remove the culture medium.

    • Add 100 µL of pre-warmed PBS containing 10 µM JGB to each well.

    • Incubate for 10 minutes at 37°C.

  • Measurement:

    • Measure the absorbance at 550 nm and 595 nm using a microplate reader.

    • Calculate the ratio of absorbance at 550 nm/595 nm. This ratio is proportional to the number of viable cells.

MTT Assay for Cell Viability
  • Preparation of MTT Solution (5 mg/mL): Dissolve 50 mg of MTT in 10 mL of phosphate-buffered saline (PBS). Filter sterilize and store at -20°C in the dark.

  • Cell Seeding and Treatment: Follow the same procedure as for the JGB assay.

  • MTT Incubation:

    • Remove the culture medium.

    • Add 100 µL of fresh culture medium and 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Incubate for 15 minutes at room temperature with shaking to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.

JC-1 Staining for Mitochondrial Membrane Potential

This protocol is for fluorescence microscopy.

  • Preparation of JC-1 Stock Solution (1 mg/mL): Dissolve 1 mg of JC-1 in 1 mL of DMSO.

  • Cell Seeding and Treatment: Grow cells on coverslips in a multi-well plate and treat as required.

  • JC-1 Staining:

    • Prepare a fresh JC-1 working solution (1-5 µg/mL) in pre-warmed culture medium.

    • Remove the culture medium from the cells and wash once with PBS.

    • Add the JC-1 working solution and incubate for 15-30 minutes at 37°C.

  • Washing:

    • Remove the staining solution.

    • Wash the cells twice with pre-warmed PBS.

  • Imaging:

    • Mount the coverslip on a microscope slide with a drop of PBS.

    • Observe under a fluorescence microscope using filters for green (monomers) and red (J-aggregates) fluorescence. The ratio of red to green fluorescence indicates the mitochondrial membrane potential.

Seahorse XF Cell Mito Stress Test

This is a general overview of the protocol. Refer to the manufacturer's instructions for detailed procedures.

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.

  • Hydration of Sensor Cartridge: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.

  • Assay Medium: On the day of the assay, replace the culture medium with pre-warmed Seahorse XF assay medium and incubate in a non-CO2 incubator at 37°C for 1 hour.

  • Compound Loading: Load the injector ports of the sensor cartridge with the mitochondrial inhibitors: oligomycin, FCCP, and a mixture of rotenone and antimycin A.

  • Seahorse XF Analyzer Run: Calibrate the instrument and then run the assay. The instrument will measure basal OCR and then sequentially inject the inhibitors to determine key parameters of mitochondrial respiration.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

JGB_Mechanism cluster_mito Mitochondrial Matrix JGB_out This compound B (Extracellular) JGB_in This compound B (Cytoplasm, colorless) JGB_out->JGB_in Cellular Uptake JGB_in->JGB_in Reduced to Leuco form Mito Mitochondrion JGB_in->Mito Mitochondrial Uptake JGB_mito This compound B (Oxidized, Blue-Green) JGB_in->JGB_mito ETC Electron Transport Chain (Cytochrome c oxidase) ETC->JGB_mito Maintains Oxidized State Reduction Reduction Oxidation Oxidation

Mechanism of this compound B Staining.

JGB_Workflow A 1. Seed Cells in 96-well Plate B 2. Treat with Test Compound A->B C 3. Add JGB Staining Solution (10 µM) B->C D 4. Incubate for 10 minutes at 37°C C->D E 5. Measure Absorbance (550 nm & 595 nm) D->E F 6. Calculate 550/595 nm Ratio E->F

JGB Colorimetric Assay Workflow.

Assay_Comparison cluster_assays Functional Mitochondrial Assays Mitochondrial_Health Mitochondrial Health JGB This compound B (Reductase Activity) Mitochondrial_Health->JGB MTT MTT (Reductase Activity) Mitochondrial_Health->MTT JC1 JC-1 (Membrane Potential) Mitochondrial_Health->JC1 Seahorse Seahorse XF (Oxygen Consumption) Mitochondrial_Health->Seahorse JGB->MTT Similar Principle JGB->JC1 Complementary Info JGB->Seahorse Complementary Info JC1->Seahorse Complementary Info

Logical Relationship of Mitochondrial Assays.

Conclusion

This compound B remains a valuable tool for the initial visualization and assessment of mitochondrial health due to its specificity for active mitochondria. However, for a comprehensive and quantitative understanding, it is essential to cross-validate JGB staining with functional assays.

  • The JGB colorimetric assay offers a simplified and efficient alternative to the MTT assay for assessing mitochondrial reductase activity and overall cell viability.

  • JC-1 staining provides specific, quantitative data on mitochondrial membrane potential, a critical parameter of mitochondrial function that is not directly measured by JGB.

  • The Seahorse XF assay delivers real-time, kinetic data on mitochondrial respiration and glycolysis, offering a dynamic and detailed view of cellular metabolism that complements the endpoint measurements of JGB.

By employing a multi-assay approach and cross-validating results, researchers can build a more robust and nuanced understanding of mitochondrial function in health and disease, leading to more reliable and impactful findings in drug development and biomedical research.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Janus Green B

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This includes the proper handling and disposal of all chemicals, including stains like Janus Green B. While often classified as non-hazardous, prudent laboratory practices and adherence to established disposal protocols are essential to minimize environmental impact and ensure workplace safety. This guide provides a comprehensive overview of the proper disposal procedures for this compound B, offering clear, step-by-step guidance.

Immediate Safety and Handling Precautions

Before addressing disposal, it is crucial to handle this compound B with appropriate care. Always consult the Safety Data Sheet (SDS) provided by the manufacturer.

  • Personal Protective Equipment (PPE): Wear protective gloves, a lab coat or apron, and eye protection when handling this compound B in its solid form or in solution.[1]

  • Ventilation: Use in a well-ventilated area to avoid inhalation of any dust particles.[2]

  • Contact Avoidance: Avoid all personal contact, including inhalation and contact with skin and eyes.[2] In case of contact, rinse the affected area thoroughly with water.[1]

  • Storage: Store this compound B in a cool, dry place away from strong oxidizing agents.[1]

Quantitative Data on this compound B Disposal

While specific quantitative limits for the disposal of this compound B are not broadly established and can vary based on local regulations, the following table summarizes its key characteristics relevant to disposal decisions.

ParameterValue/InformationSource
GHS Classification Generally considered non-hazardous. However, it is recommended to treat all laboratory chemicals with caution.
Flinn Disposal Method Suggested Disposal Method #26a for non-hazardous, water-soluble organic compounds.
Solubility Soluble in water and alcohol.
Environmental Hazards Data not yet available. Do not empty into drains.
Primary Disposal Route Landfill, in accordance with local, state, and federal regulations.

Step-by-Step Disposal Protocol for this compound B

The following protocol outlines the recommended procedure for the disposal of this compound B, aligning with general safety guidelines and the Flinn Suggested Disposal Method #26a.

1. Waste Collection and Segregation:

  • Collect all waste containing this compound B, including unused solid dye, prepared solutions, and contaminated materials (e.g., pipette tips, gloves, paper towels).

  • Segregate the this compound B waste from other chemical waste streams to ensure proper disposal.

2. Containment and Labeling:

  • Place solid this compound B waste in a sealed, leak-proof container.

  • Collect aqueous solutions of this compound B in a separate, clearly labeled, and sealed container.

  • Label all waste containers clearly as "this compound B Waste" and include any other relevant hazard information.

3. Consultation of Local Regulations:

  • Crucially, always consult your institution's Environmental Health and Safety (EHS) department and review all applicable local, state, and federal regulations regarding chemical waste disposal. Disposal requirements can vary significantly by location.

4. Final Disposal:

  • Arrange for the collection of the labeled waste containers by a licensed hazardous waste disposal company, as directed by your institution's EHS guidelines.

  • Do not pour this compound B solutions down the drain.

  • For spills, sweep up the solid material, place it in a sealed bag or container, and dispose of it as chemical waste. Ventilate the area and wash the spill site after cleanup.

Visualizing the Disposal Workflow

To further clarify the proper disposal pathway for this compound B, the following workflow diagram illustrates the decision-making process and procedural steps.

Janus_Green_B_Disposal_Workflow start Start: this compound B Waste Generated collect_waste 1. Collect and Segregate Waste (Solid, Liquid, Contaminated Materials) start->collect_waste contain_label 2. Place in Sealed, Labeled Containers collect_waste->contain_label consult_regulations 3. Consult Institutional EHS & Local, State, Federal Regulations contain_label->consult_regulations drain_disposal Prohibited: Do Not Pour Down Drain consult_regulations->drain_disposal Guideline Check licensed_disposal 4. Arrange for Pickup by Licensed Waste Disposal Company consult_regulations->licensed_disposal Follow Guidelines end End: Proper Disposal Complete licensed_disposal->end

Caption: Workflow for the proper disposal of this compound B waste.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound B, contributing to a culture of safety and sustainability in research and development.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Janus Green

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of Janus green, a vital stain used for visualizing mitochondria in living cells. By adhering to these procedural steps, you can maintain a safe laboratory environment while achieving accurate and reliable experimental results.

Personal Protective Equipment (PPE) and Safety Precautions

While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), prudent laboratory practices are essential to minimize exposure and ensure safety.[1] Always handle chemicals with caution, as unpredictable reactions are possible.[1]

Recommended Personal Protective Equipment:

  • Gloves: Wear protective gloves to prevent skin contact.[1][2]

  • Eye Protection: Chemical splash goggles or safety glasses are necessary to protect the eyes from splashes.[1]

  • Protective Clothing: A lab coat or other protective clothing should be worn to prevent staining of personal clothes.

General Safety Practices:

  • Work in a well-ventilated area to avoid inhalation of any dust or aerosols.

  • Wash hands thoroughly after handling the substance, even if gloves were worn.

  • Avoid eating, drinking, or smoking in the laboratory.

  • Keep the container tightly closed when not in use.

  • Store in a cool, dry place away from strong oxidizing agents.

Quantitative Safety Data

Comprehensive quantitative toxicity data for this compound is largely unavailable in published safety literature. The following table summarizes the available information.

ParameterValueSource
Oral LD50 (Rat) Not Available
Inhalation LC50 (Rat) Not Available
Dermal LD50 (Rabbit) Not Available
OSHA PEL Not Available
ACGIH TLV Not Available

LD50: Lethal Dose, 50%; LC50: Lethal Concentration, 50%; OSHA PEL: Occupational Safety and Health Administration Permissible Exposure Limit; ACGIH TLV: American Conference of Governmental Industrial Hygienists Threshold Limit Value.

The lack of specific toxicity values underscores the importance of adhering to the recommended PPE and handling guidelines to minimize any potential risk.

Experimental Protocol: Vital Staining of Mitochondria in Cultured Cells

This protocol provides a general procedure for the use of this compound in staining mitochondria in living cells for microscopic observation.

Materials:

  • This compound B powder

  • Distilled water or ethanol

  • Phosphate-buffered saline (PBS) or appropriate cell culture medium

  • Cultured cells on coverslips or in a petri dish

  • Microscope slides and coverslips

  • Light microscope

Procedure:

  • Prepare a 1% Stock Solution: Dissolve 10 mg of this compound B powder in 1 mL of distilled water or ethanol. Store this stock solution in a dark container at 4°C.

  • Prepare a Working Solution: Immediately before use, dilute the stock solution to a final concentration of 0.01% to 0.1% in PBS or serum-free cell culture medium. A common starting concentration is 0.02%.

  • Cell Preparation:

    • For adherent cells, grow them on sterile glass coverslips.

    • For suspension cells, gently pellet them by centrifugation.

  • Staining:

    • Adherent Cells: Remove the culture medium and wash the cells twice with pre-warmed PBS. Add the this compound working solution to cover the cells and incubate for 5-10 minutes at room temperature, protected from light.

    • Suspension Cells: Resuspend the cell pellet in the this compound working solution and incubate for 5-10 minutes at room temperature, protected from light.

  • Washing:

    • Adherent Cells: Remove the staining solution and wash the cells 2-3 times with fresh PBS.

    • Suspension Cells: Pellet the cells by centrifugation, remove the supernatant, and resuspend in fresh PBS. Repeat the wash step twice.

  • Microscopy:

    • Adherent Cells: Mount the coverslip onto a microscope slide with a drop of PBS.

    • Suspension Cells: Place a drop of the final cell suspension on a microscope slide and cover with a coverslip.

  • Observation: Observe the stained mitochondria, which will appear as blue-green structures within the cytoplasm, using a light microscope.

Handling and Disposal Workflow

The following diagram illustrates the key steps for the safe handling and disposal of this compound in a laboratory setting.

JanusGreen_Workflow cluster_prep Preparation cluster_use Experimental Use cluster_cleanup Cleanup & Disposal Prep Don PPE (Gloves, Goggles, Lab Coat) Weigh Weigh Powder in Ventilated Area Prep->Weigh Dissolve Prepare Stock & Working Solutions Weigh->Dissolve Stain Cell Staining Dissolve->Stain Observe Microscopic Observation Stain->Observe Waste Dispose of Liquid & Solid Waste (Follow Institutional Guidelines) Stain->Waste Decontaminate Decontaminate Glassware Observe->Decontaminate Decontaminate->Waste RemovePPE Remove & Dispose of PPE Waste->RemovePPE Wash Wash Hands Thoroughly RemovePPE->Wash

References

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試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。